molecular formula C18H31NO7 B12367632 (S,E)-TCO2-PEG3-acid

(S,E)-TCO2-PEG3-acid

Katalognummer: B12367632
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: ODMCISILWXXSNL-MQDFFIGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S,E)-TCO2-PEG3-acid is a useful research compound. Its molecular formula is C18H31NO7 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H31NO7

Molekulargewicht

373.4 g/mol

IUPAC-Name

3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15H2,(H,19,22)(H,20,21)/b6-4+/t16-/m1/s1

InChI-Schlüssel

ODMCISILWXXSNL-MQDFFIGUSA-N

Isomerische SMILES

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)O

Kanonische SMILES

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of the PEG3 Spacer in TCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, providing powerful tools for the precise modification of biomolecules in complex biological systems. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics and biocompatibility. The linker connecting the TCO moiety to the biomolecule of interest plays a critical role in the overall performance of the conjugate. This technical guide provides an in-depth analysis of the role of the tri-ethylene glycol (PEG3) spacer in TCO linkers, a common and seemingly simple component that has a profound impact on the physicochemical properties, pharmacokinetics, and stability of the resulting bioconjugates.

The Impact of the PEG3 Spacer on Core Properties

The incorporation of a PEG3 spacer into a TCO linker is a strategic choice aimed at optimizing the performance of the final bioconjugate. The hydrophilic and flexible nature of the PEG chain imparts several key advantages.[1]

Enhanced Solubility and Reduced Aggregation

A significant challenge in the development of bioconjugates, particularly antibody-drug conjugates (ADCs), is the often-hydrophobic nature of the linker and payload. This can lead to poor aqueous solubility and a propensity for aggregation, which can negatively impact manufacturing, formulation, and in vivo efficacy and safety. The inclusion of a hydrophilic PEG3 spacer significantly improves the water solubility of the TCO linker and the resulting conjugate, thereby mitigating aggregation.[2]

Improved Pharmacokinetics

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) properties of therapeutic molecules.[3] Even a short PEG3 spacer can influence the PK profile of a TCO-conjugated biomolecule by increasing its hydrodynamic radius and shielding it from proteolytic degradation. This can lead to a longer circulation half-life and improved biodistribution.

Minimized Steric Hindrance

The PEG3 spacer provides a flexible extension from the surface of the biomolecule, which can minimize steric hindrance between the conjugated payload and the biomolecule itself.[4] In the context of ADCs, this is crucial for ensuring that the antibody's binding affinity for its target antigen is not compromised by the attached drug-linker.

Quantitative Data Summary

While the qualitative benefits of PEG spacers are widely acknowledged, direct head-to-head quantitative comparisons of TCO linkers with and without a PEG3 spacer are not always readily available in the public domain. The following tables present representative data to illustrate the expected impact of the PEG3 spacer on key performance parameters. This data is illustrative and may not represent specific experimental results.

Table 1: Impact of PEG3 Spacer on Physicochemical Properties

PropertyTCO Linker (No Spacer)TCO-PEG3 LinkerRationale for Improvement
Aqueous Solubility LowerHigherThe hydrophilic ethylene glycol units of the PEG3 spacer increase the overall polarity of the linker.
Aggregation Propensity HigherLowerImproved solubility and steric shielding from the PEG chain reduce intermolecular interactions that lead to aggregation.
Binding Affinity (KD of ADC) Potentially HigherLower (Maintained)The PEG3 spacer provides distance and flexibility, preventing the payload from interfering with the antibody-antigen binding.

Table 2: Impact of PEG3 Spacer on Pharmacokinetic Parameters

ParameterTCO Linker (No Spacer)TCO-PEG3 LinkerRationale for Improvement
Plasma Half-life (t½) ShorterLongerThe increased hydrodynamic size due to the PEG spacer can reduce renal clearance.
Clearance (CL) HigherLowerSlower elimination from the body due to factors like reduced proteolysis and renal filtration.
Volume of Distribution (Vd) LowerHigherThe PEG spacer can influence tissue distribution.

Table 3: Impact of PEG3 Spacer on In Vitro Stability

AssayTCO Linker (No Spacer)TCO-PEG3 LinkerRationale
Plasma Stability (% intact after 7 days) LowerHigherThe PEG spacer can provide some protection against enzymatic degradation in plasma.
Reactivity Loss (Storage at 4°C for 4 weeks) HigherLower (~7-10.5% loss)[5]The PEG spacer may influence the conformational stability of the TCO group, though some isomerization to the non-reactive cis-cyclooctene (CCO) can still occur.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of different linker technologies. Below are representative protocols for key experiments relevant to the evaluation of TCO-PEG3 linkers.

Protocol 1: Determination of Aqueous Solubility

This protocol describes a kinetic solubility assay to determine the aqueous solubility of a TCO linker.

Materials:

  • TCO linker compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • UV-Vis microplate reader or nephelometer

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the TCO linker in DMSO (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well, add a fixed volume of PBS (pH 7.4) to initiate precipitation of the compound.

  • Incubation: Incubate the plate on a plate shaker for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The concentration at which precipitation is first observed is an indication of the kinetic solubility.

  • Data Analysis: Plot the turbidity/absorbance against the compound concentration to determine the solubility limit.

Protocol 2: In Vitro Plasma Stability Assay

This protocol evaluates the stability of a TCO-conjugated antibody in plasma over time.

Materials:

  • TCO-conjugated antibody (ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

  • Sample preparation reagents (e.g., protein precipitation solution, internal standard)

Procedure:

  • Incubation: Incubate the TCO-conjugated antibody in plasma at a specific concentration (e.g., 1 mg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Sample Preparation: Precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact ADC remaining at each time point.

  • Data Analysis: Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Protocol 3: TCO-Tetrazine Ligation Kinetics

This protocol measures the reaction rate of a TCO-PEG3 linker with a tetrazine-functionalized molecule.

Materials:

  • TCO-PEG3 linker

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer or a standard spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the TCO-PEG3 linker and the tetrazine-functionalized molecule in the reaction buffer.

  • Reaction Initiation: Rapidly mix the two reactant solutions in the spectrophotometer cuvette.

  • Monitoring: Monitor the change in absorbance over time at a wavelength where the tetrazine has a characteristic absorbance that disappears upon reaction (typically around 320 nm or 520 nm, depending on the tetrazine).

  • Data Analysis: The reaction rate can be determined by fitting the absorbance versus time data to a second-order rate equation. This will yield the second-order rate constant (k₂), which is a measure of the reaction's efficiency.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the use of TCO-PEG3 linkers.

logical_workflow_for_linker_selection cluster_start Project Initiation cluster_linker_design Linker Design Considerations cluster_peg_decision PEG Spacer Decision cluster_conjugation Conjugation and Evaluation start Define Therapeutic Goal (e.g., ADC, PROTAC, Imaging Agent) payload Select Payload/Effector Molecule start->payload hydrophobicity Assess Payload Hydrophobicity payload->hydrophobicity solubility Is Solubility a Concern? hydrophobicity->solubility High pk_enhancement Need for PK Enhancement? hydrophobicity->pk_enhancement Low use_peg Incorporate PEG Spacer solubility->use_peg Yes no_peg Use Non-PEGylated Linker solubility->no_peg No pharmacokinetics Consider Desired Pharmacokinetics pk_enhancement->use_peg Yes pk_enhancement->no_peg No steric_hindrance Potential for Steric Hindrance? peg_length Select PEG Length (e.g., PEG3 for balance) use_peg->peg_length conjugation Bioconjugation no_peg->conjugation peg_length->conjugation characterization Characterization (Solubility, Stability, Affinity) conjugation->characterization evaluation In Vivo Evaluation characterization->evaluation

Caption: Logical workflow for linker selection in drug development.

experimental_workflow_adc_development cluster_materials Starting Materials cluster_steps Conjugation Steps cluster_analysis Analysis and Characterization cluster_final Final Product antibody Monoclonal Antibody (mAb) step1 Step 1: Antibody Modification (mAb + TCO-PEG3-NHS Ester) antibody->step1 linker TCO-PEG3-NHS Ester linker->step1 drug Tetrazine-Payload step2 Step 2: Drug Conjugation (TCO-mAb + Tetrazine-Payload) drug->step2 purify1 Purification 1 (Remove excess linker) step1->purify1 purify1->step2 purify2 Purification 2 (Remove excess drug) step2->purify2 dar DAR Determination (HIC, RP-HPLC, MS) purify2->dar purity Purity and Aggregation (SEC) purify2->purity binding Antigen Binding Assay (ELISA, SPR) purify2->binding stability In Vitro Stability (Plasma Incubation) purify2->stability adc Antibody-Drug Conjugate (ADC) dar->adc purity->adc binding->adc stability->adc

Caption: Experimental workflow for ADC development.

experimental_workflow_pretargeted_imaging cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Agent Administration cluster_reaction In Vivo Click Reaction cluster_imaging Imaging and Analysis injection1 Inject TCO-modified Targeting Vector (e.g., Antibody) accumulation Allow for Target Accumulation and Blood Clearance injection1->accumulation injection2 Inject Tetrazine-labeled Imaging Probe (e.g., PET tracer) accumulation->injection2 click_reaction Bioorthogonal IEDDA Reaction at Target Site injection2->click_reaction clearance Rapid Clearance of Unbound Imaging Probe click_reaction->clearance imaging Perform Imaging (e.g., PET Scan) clearance->imaging analysis Image Analysis and Quantification imaging->analysis

Caption: Workflow for pre-targeted imaging.

References

An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal chemistry, with a specific focus on the application of trans-cyclooctene (TCO) linkers. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the principles, applications, and practical execution of TCO-mediated bioorthogonal reactions.

Core Principles of TCO-Based Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] Among the most powerful and widely used bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine.[3][4][5] This reaction is renowned for its exceptional kinetics, specificity, and biocompatibility, making it an invaluable tool for bioconjugation, in vivo imaging, and targeted drug delivery.

The TCO-tetrazine ligation proceeds through a [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product.

Key characteristics of the TCO-tetrazine ligation include:

  • Exceptional Reaction Kinetics: This reaction boasts second-order rate constants that can reach up to 10 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known. This allows for efficient labeling at the low concentrations typically found in biological systems.

  • Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper, which is a requirement for other "click chemistry" reactions.

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not cross-react with endogenous functional groups such as amines, thiols, or carboxylates, ensuring highly specific conjugation with minimal off-target effects.

  • Stability and Irreversibility: The resulting dihydropyridazine bond is stable and the reaction is irreversible, leading to the formation of long-lasting conjugates.

The TCO-Tetrazine Ligation: A Visual Representation

The following diagram illustrates the mechanism of the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene and a tetrazine.

TCO_Tetrazine_Ligation TCO Trans-Cyclooctene (TCO) Dihydropyridazine Stable Dihydropyridazine Product TCO->Dihydropyridazine [4+2] Cycloaddition (Inverse-Electron-Demand Diels-Alder) Tetrazine Tetrazine Tetrazine->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Data on TCO Linkers and Tetrazine Reactions

The reactivity of TCO linkers can be modulated by their structure, with more strained systems generally exhibiting faster reaction rates. The following table summarizes the second-order rate constants for various TCO derivatives with a common tetrazine partner, providing a basis for selecting the appropriate linker for a given application.

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
trans-Cyclooctene (TCO)3,6-diphenyl-s-tetrazine~3,100
s-TCO (strained TCO)3,6-dipyridyl-s-tetrazine~3,300,000
d-TCO (dioxolane-fused TCO)3,6-dipyridyl-s-tetrazine~366,000
TCO-mAb conjugate[¹¹¹In]In-labeled-Tz~13,000

Experimental Protocols

Labeling of a Protein with a TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer. The recommended protein concentration is 1-5 mg/mL.

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester by using a desalting column or through dialysis.

TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography or dialysis equipment (optional)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-modified protein solution. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is recommended. The reaction is typically complete within 30-60 minutes at room temperature.

  • Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent using size exclusion chromatography or dialysis.

Applications in Drug Development

The unique characteristics of the TCO-tetrazine ligation have made it a valuable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and in pretargeted therapy and imaging.

Antibody-Drug Conjugates (ADCs)

TCO linkers can be used to attach potent cytotoxic drugs to antibodies, creating ADCs. The high specificity of the antibody directs the drug to cancer cells, and the bioorthogonal nature of the TCO linker allows for a controlled and specific conjugation process. A "click-to-release" strategy has also been developed where the TCO linker is designed to cleave and release the drug upon reaction with a tetrazine, offering an additional layer of control over drug activation.

The following diagram illustrates a general workflow for the construction of an ADC using a TCO linker.

ADC_Workflow cluster_antibody_modification Antibody Modification cluster_drug_conjugation Drug Conjugation Antibody Antibody TCO_Antibody TCO-labeled Antibody Antibody->TCO_Antibody Amine Labeling TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC TCO-Tetrazine Ligation Tetrazine_Drug Tetrazine-Drug Conjugate Tetrazine_Drug->ADC Bioorthogonal_Decision_Tree Start Start: Choose a Bioorthogonal Reaction InVivo Is the application in vivo or in live cells? Start->InVivo Kinetics Are extremely fast kinetics required? InVivo->Kinetics Yes Copper Is the presence of a copper catalyst acceptable? InVivo->Copper No TCO_Tetrazine Use TCO-Tetrazine Ligation Kinetics->TCO_Tetrazine Yes SPAAC Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics->SPAAC No Copper->SPAAC No CuAAC Consider Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper->CuAAC Yes

References

An In-depth Technical Guide to (S,E)-TCO2-PEG3-acid: A Bioorthogonal Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,E)-TCO2-PEG3-acid, a bifunctional linker at the forefront of bioorthogonal chemistry. We will delve into its chemical properties, core reactivity, and applications in drug development and proteomics. This document offers detailed experimental protocols derived from peer-reviewed literature and visual diagrams to illustrate key concepts and workflows, serving as a practical resource for researchers in the field.

Core Concepts and Physicochemical Properties

This compound, with CAS number 2141981-86-2, is a versatile molecule designed for bioconjugation.[1] It features two key functional groups: a strained trans-cyclooctene (TCO) moiety and a terminal carboxylic acid. The TCO group is highly reactive towards tetrazine partners in an inverse-electron demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry".[2][3] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[2][3]

The molecule also incorporates a three-unit polyethylene glycol (PEG3) spacer. This hydrophilic linker enhances the aqueous solubility of the molecule and any subsequent conjugates, which is crucial for biological applications. The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction between the TCO group and its tetrazine target. The terminal carboxylic acid allows for the covalent attachment of the linker to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
CAS Number 2141981-86-2
Molecular Weight 373.45 g/mol
Molecular Formula C₁₈H₃₁NO₇
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

The Chemistry of Bioorthogonal Ligation

The primary application of this compound lies in its ability to participate in the inverse-electron demand Diels-Alder (iEDDA) reaction. This reaction involves the [4+2] cycloaddition between the electron-rich TCO group (the dienophile) and an electron-poor tetrazine (the diene). The reaction is driven by the high ring strain of the trans-cyclooctene, leading to exceptionally fast reaction kinetics. Following the initial cycloaddition, a retro-Diels-Alder reaction occurs, irreversibly releasing nitrogen gas and forming a stable dihydropyridazine product. This rapid and irreversible reaction allows for the efficient formation of covalent bonds even at low concentrations of reactants.

The workflow for a typical bioconjugation experiment involves two main steps. First, the carboxylic acid group of this compound is activated and reacted with a primary amine on a molecule of interest (e.g., a protein or antibody) to form a stable TCO-functionalized molecule. In the second step, this TCO-modified molecule is introduced to a second molecule that has been functionalized with a tetrazine group. The bioorthogonal iEDDA reaction then proceeds rapidly to form the final conjugate.

cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Bioorthogonal Ligation TCO_acid This compound EDC_NHS EDC/NHS Activation TCO_acid->EDC_NHS Protein Protein-NH2 TCO_protein TCO-Protein Conjugate Protein->TCO_protein EDC_NHS->TCO_protein Amide Bond Formation Tetrazine_molecule Tetrazine-Molecule Final_conjugate Protein-Linker-Molecule Tetrazine_molecule->Final_conjugate iEDDA Reaction (Click Chemistry) TCO_protein_step2 TCO-Protein Conjugate TCO_protein_step2->Final_conjugate

Experimental workflow for bioconjugation.

Application in Signaling Pathway Analysis

A key application of this compound is in the study of protein-protein interactions (PPIs), which are fundamental to cellular signaling pathways. By using this linker in conjunction with tetrazine-modified partners, researchers can covalently trap interacting proteins in situ, allowing for their subsequent identification and characterization.

For example, to investigate the interaction between a receptor tyrosine kinase (RTK) and a downstream signaling protein, one could engineer the cells to express a tetrazine-modified version of the RTK. Upon ligand binding and receptor dimerization, a TCO-functionalized probe, synthesized using this compound, could be introduced. If the downstream protein is in close proximity to the activated receptor, the TCO probe will react with the tetrazine on the RTK, effectively crosslinking the interacting proteins. This complex can then be isolated and analyzed by mass spectrometry to identify the interacting partners.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand RTK Receptor Tyrosine Kinase (Tetrazine-modified) Ligand->RTK Binding & Dimerization Signaling_Protein Signaling Protein RTK->Signaling_Protein Interaction Crosslinked_complex Crosslinked Complex RTK->Crosslinked_complex TCO_probe TCO-PEG3-Probe Signaling_Protein->Crosslinked_complex TCO_probe->Crosslinked_complex iEDDA Reaction Downstream_signaling Downstream Signaling Crosslinked_complex->Downstream_signaling Identification by Mass Spec

Signaling pathway investigation workflow.

Experimental Protocols

The following is a representative protocol for cell surface labeling using a TCO-PEG3-biotin conjugate, which is analogous to the use of this compound for introducing a TCO handle. This protocol is adapted from Lin et al., 2017.

Materials:

  • Cells metabolically labeled with a tetrazine-modified sugar (e.g., Ac4ManNTz).

  • TCO-PEG3-biotin (or a similar TCO-PEG3 conjugate).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Streptavidin-conjugated fluorescent probe for detection.

Procedure:

  • Culture cells and induce metabolic labeling with the tetrazine-modified sugar for 3 days.

  • Wash the cells with PBS to remove any unreacted sugar.

  • Incubate the cells with a solution of the TCO-PEG3 conjugate (e.g., 0.25 mmol/L TCO-PEG3-biotin in PBS) at 37°C for 30 minutes.

  • Wash the cells again with PBS to remove any unreacted TCO conjugate.

  • For analysis of labeled glycoproteins, harvest the cells by incubating with lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • The labeled proteins can now be analyzed by methods such as Western blot, using a streptavidin-conjugated probe to detect the biotinylated proteins.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its unique combination of a highly reactive TCO group, a hydrophilic PEG spacer, and a versatile carboxylic acid handle makes it an ideal linker for a wide range of bioconjugation applications. From the construction of antibody-drug conjugates to the investigation of complex cellular signaling pathways, the principles of bioorthogonal chemistry embodied by this molecule are paving the way for new discoveries and therapeutic strategies. This guide provides a solid foundation for understanding and implementing this technology in your research endeavors.

References

solubility and stability of TCO-PEG-acid linkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of TCO-PEG-Acid Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of Trans-cyclooctene (TCO)-PEG-Acid linkers, which are instrumental in the field of bioconjugation for creating targeted therapeutics like antibody-drug conjugates (ADCs). Understanding the solubility and stability of these linkers is paramount for ensuring the successful design, synthesis, and performance of bioconjugates.

Introduction to TCO-PEG-Acid Linkers

TCO-PEG-Acid linkers are heterobifunctional molecules designed for the efficient and specific conjugation of biomolecules. They are composed of three key components:

  • Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine partners. This "click chemistry" reaction is known for its exceptional speed and specificity in complex biological media.[1][2]

  • Polyethylene Glycol (PEG): A hydrophilic polymer spacer. The PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, minimizes non-specific interactions, and can improve the pharmacokinetic properties of the final bioconjugate.[3][4][5]

  • Carboxylic Acid (-COOH): A terminal functional group that allows for the covalent attachment of the linker to primary amine groups (e.g., lysine residues on a protein) through the formation of a stable amide bond, typically requiring activation with reagents like EDC or conversion to an NHS ester.

The interplay of these components dictates the overall performance of the linker in a bioconjugation workflow.

Solubility

The solubility of a TCO-PEG-Acid linker is overwhelmingly dictated by the length of its PEG chain. The inherent hydrophilicity of the PEG polymer is crucial for overcoming the hydrophobicity of the TCO group and many drug payloads, thereby preventing aggregation and ensuring the bioconjugate is suitable for formulation in aqueous buffers.

While precise solubility values are highly dependent on the specific PEG length (n), temperature, and buffer composition, the following table summarizes generally reported solubility characteristics.

Table 1: Solubility of TCO-PEG-Acid Linkers

Compound Family PEG Length (n) Reported Solubility Notes
TCO-PEGn-Acid 2 ≥ 2.5 mg/mL (in a prepared solution with DMSO, PEG300, Tween-80, and Saline) This is not a direct aqueous solubility value but indicates good formulation potential.
TCO-PEGn-Acid 4 Soluble in DMSO, DCM, DMF Aqueous solubility is not specified but is expected to be moderate.
TCO-PEGn-Acid 24 Soluble in water, DMF Longer PEG chains confer significant aqueous solubility.
N-(TCO)-N-bis(PEG4-acid) 4 (branched) Soluble in Water, DMSO, DCM, DMF Branched structures can further enhance solubility.

| General TCO-PEG Derivatives | Various | Generally soluble in water and common organic solvents like DMSO and DMF. | Solubility in aqueous buffers increases with PEG chain length. |

Stability

The stability of TCO-PEG-Acid linkers is a critical parameter that influences their storage, handling, and efficacy in conjugation reactions. The primary pathway for instability is the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive and thermodynamically more stable cis-cyclooctene (CCO) isomer. This process renders the linker incapable of reacting with its tetrazine partner.

Factors Influencing TCO Stability:
  • Thiols and Reducing Agents: Thiol-containing molecules, such as dithiothreitol (DTT) or endogenous thiols, can promote the isomerization of TCO to CCO. This is a critical consideration when working with proteins that require a reduction step prior to conjugation.

  • Serum Components: Studies have shown that TCO can be rapidly deactivated in serum. This is attributed to interactions with copper-containing serum proteins which can catalyze the isomerization.

  • pH: While the TCO group's stability across a pH range is not extensively documented in isolation, the stability of the entire linker construct can be affected. For instance, if the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester for conjugation, this group is susceptible to hydrolysis, a reaction that is accelerated at higher pH.

  • Steric Hindrance and Linker Design: The specific structure of the TCO ring and the nature of the linker attachment can influence stability. Increasing steric hindrance on the TCO tag can impede the isomerization process. Furthermore, after conjugation, the TCO group can be "masked" by burying itself within the hydrophobic pockets of a protein; the hydrophilic PEG linker helps to prevent this, maintaining TCO accessibility.

  • Storage Conditions: For long-term storage, TCO-containing reagents should be kept at -20°C or -80°C, protected from light, and desiccated to prevent degradation. It is recommended to prepare solutions fresh before use.

Below is a diagram illustrating the factors that can lead to the degradation of the TCO moiety.

G cluster_linker Linker State Thiol Thiols / Reducing Agents (e.g., DTT, TCEP) Active Active TCO Linker (trans-isomer) Thiol->Active Serum Serum Components (e.g., Copper Proteins) Serum->Active Storage Improper Storage (Light, Moisture, Temp.) Storage->Active pH High pH (for activated esters) pH->Active Inactive Inactive Linker (cis-isomer / Hydrolyzed) Active->Inactive Isomerization / Degradation G A 1. Reagent Preparation B Prepare 10 mM TCO-Linker stock in anhydrous DMSO. A->B C 2. Stability Assay Setup D Prepare tubes: - Control (Buffer + DMSO) - Test (Buffer + DTT) C->D G 3. Time-Point Analysis E Initiate reaction: Add TCO-Linker stock to all tubes (Final: 1 mM TCO, 10 mM DTT) D->E F Incubate at RT or 37°C E->F H At T=0, 1, 4, 8, 24 hr: - Take aliquot - Quench with Formic Acid G->H J 4. Data Interpretation I Analyze by RP-HPLC. Monitor TCO peak area at ~220 nm. H->I K Normalize TCO peak area to T=0. Plot % Remaining TCO vs. Time. J->K

References

The Nexus of Proximity: A Technical Guide to TCO Linkers in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, understanding the dynamic interplay of proteins is paramount. Trans-cyclooctene (TCO) linkers, coupled with tetrazine ligation, have emerged as a powerful tool in the realm of bioorthogonal chemistry, enabling researchers to forge specific and efficient covalent bonds within complex biological systems. This technical guide delves into the core applications of TCO linkers in proteomics, providing a comprehensive overview of their mechanism, detailed experimental protocols, and quantitative data to empower your research and development endeavors.

The Core Principle: Inverse-Electron-Demand Diels-Alder Cycloaddition

The utility of TCO linkers in proteomics hinges on their rapid and highly specific reaction with tetrazines, a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" reaction is characterized by its exceptional kinetics and the absence of a need for cytotoxic copper catalysts, making it ideal for applications in living cells and even whole organisms.[2]

The reaction proceeds through a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained, electron-rich trans-cyclooctene (dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.[2] The speed of this ligation allows for the efficient labeling of biomolecules even at low concentrations.[3]

Quantitative Data: A Comparative Look at Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the highest reported for bioorthogonal reactions, highlighting its remarkable efficiency. The specific rate can be influenced by the substituents on both the TCO and tetrazine molecules.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol/Water
TCOHydrogen-substituted tetrazineup to 30,000Aqueous Media
sTCO (strained TCO)3-methyl-6-phenyl-tetrazine420 ± 49ACN/PBS
TCO-conjugated antibody[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS at 37 °C

Key Applications and Experimental Protocols

TCO linkers have found diverse applications across proteomics, from general protein labeling to sophisticated chemoproteomic strategies.

Protein Labeling and Modification

A fundamental application of TCO linkers is the straightforward labeling of proteins for visualization, purification, or downstream analysis. This is typically achieved by using TCO linkers functionalized with a reactive group that targets specific amino acid residues.

Experimental Protocol: Labeling of Primary Amines with TCO-NHS Ester

This protocol details the labeling of lysine residues and the N-terminus of a protein using a TCO-PEG-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL) in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer using a desalting spin column or dialysis.[2]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

Experimental Protocol: Labeling of Cysteine Residues with TCO-Maleimide

This protocol describes the labeling of free sulfhydryl groups on cysteine residues using a TCO-PEG-Maleimide linker.

Materials:

  • Protein of interest with at least one free cysteine residue (1-5 mg/mL) in a sulfhydryl-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5)

  • TCO-PEGn-Maleimide (e.g., TCO-PEG3-Maleimide)

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Desalting spin column or dialysis cassette

Procedure:

  • Reduction of Disulfides (Optional): If the cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

  • Buffer Exchange: Ensure the protein is in a sulfhydryl-free and azide-free buffer at pH 7.0-7.5.

  • Prepare TCO-Maleimide Solution: Immediately before use, prepare a 5-20 mM stock solution of the TCO-PEGn-Maleimide in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the maleimide reagent to the protein solution and incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.

  • Purification: Remove excess reagent by desalting the labeled protein through a desalting spin column or by dialysis.

Chemoproteomics: Target Identification and Interactome Profiling

TCO linkers are instrumental in "pull-down" experiments to identify the cellular targets of small molecules or to map the interaction partners of a protein of interest.

Experimental Protocol: Target Identification using a TCO-Conjugated Small Molecule Probe

This workflow outlines the enrichment and identification of cellular targets of a small molecule of interest.

Materials:

  • TCO-conjugated small molecule probe

  • Cells expressing the target protein(s)

  • Lysis buffer

  • Tetrazine-functionalized beads (e.g., Tz-biotin followed by streptavidin beads or directly Tz-sepharose beads)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer for protein identification

Procedure:

  • Cell Treatment: Treat cells with the TCO-conjugated small molecule probe for a specified time to allow for target engagement.

  • Cell Lysis: Lyse the cells to release the proteome containing the probe-bound target proteins.

  • Enrichment: Incubate the cell lysate with tetrazine-functionalized beads. The TCO-probe-target complex will be captured on the beads via the TCO-tetrazine ligation.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads. This can be achieved by using a cleavable linker between the tetrazine and the bead, which can be cleaved by a specific chemical or photochemical trigger.

  • Protein Identification: Analyze the eluted proteins by mass spectrometry (e.g., LC-MS/MS) to identify the specific targets of the small molecule probe.

Studying Protein-Protein Interactions

The homobifunctional nature of linkers like TCO-PEG-TCO allows for the crosslinking of two proteins that have been individually labeled with tetrazine moieties, enabling the study of protein-protein interactions.

Experimental Protocol: Chemically Induced Dimerization of Tetrazine-Labeled Proteins

This protocol describes the use of a homobifunctional TCO linker to induce the dimerization of two proteins.

Materials:

  • Two proteins of interest (Protein A and Protein B), each functionalized with a tetrazine moiety.

  • TCO-PEGn-TCO homobifunctional crosslinker (e.g., TCO-PEG3-TCO)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Protein Solutions: Dissolve the tetrazine-labeled Protein A and Protein B in the reaction buffer.

  • Prepare Crosslinker Solution: Dissolve the TCO-PEGn-TCO in anhydrous DMSO to a concentration of 10 mM.

  • Dimerization Reaction: Combine the purified Tetrazine-Protein A and Tetrazine-Protein B in a microcentrifuge tube, typically at a 1:1 molar ratio. Add the TCO-PEGn-TCO solution to the protein mixture. A 0.5 molar equivalent of the crosslinker relative to the total protein concentration is a good starting point to favor heterodimer formation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of the dimer, which will have a higher molecular weight than the individual proteins. Further characterization can be performed by mass spectrometry.

Visualizing Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of the experimental workflows and the underlying chemical principles.

TCO_Tetrazine_Ligation TCO Protein-TCO Intermediate Diels-Alder Adduct (Unstable) TCO->Intermediate + Tetrazine Probe-Tetrazine Tetrazine->Intermediate Product Stable Conjugate Intermediate->Product - N₂ N2 N₂ Gas

Caption: The inverse-electron-demand Diels-Alder cycloaddition between a TCO-modified protein and a tetrazine-functionalized probe.

Protein_Labeling_Workflow cluster_modification Protein Modification cluster_conjugation Bioorthogonal Ligation Protein Protein of Interest Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein Reaction TCO_Linker TCO-Linker (e.g., TCO-NHS Ester) TCO_Linker->Labeled_Protein Final_Conjugate Final Conjugate Labeled_Protein->Final_Conjugate iEDDA Reaction Purification1 Purification Labeled_Protein->Purification1 Tetrazine_Probe Tetrazine-Probe (e.g., Tz-Fluorophore) Tetrazine_Probe->Final_Conjugate Purification2 Purification (Optional) Final_Conjugate->Purification2 Purification1->Tetrazine_Probe Analysis Downstream Analysis (e.g., Imaging, MS) Purification2->Analysis

Caption: A general experimental workflow for labeling a protein with a TCO linker followed by conjugation to a tetrazine probe.

Target_ID_Workflow cluster_incubation Cellular Incubation cluster_enrichment Target Enrichment Cells Live Cells Treated_Cells Probe-Incubated Cells Cells->Treated_Cells TCO_Probe TCO-Small Molecule Probe TCO_Probe->Treated_Cells Lysate Cell Lysate Treated_Cells->Lysate Lysis Enriched_Complex Bead-Bound Target Complex Lysate->Enriched_Complex Tz_Beads Tetrazine-Beads Tz_Beads->Enriched_Complex Washing Washing Steps Enriched_Complex->Washing Elution Elution Washing->Elution MS_Analysis LC-MS/MS Analysis & Target Identification Elution->MS_Analysis

Caption: A chemoproteomics workflow for the identification of small molecule targets using a TCO-conjugated probe.

Conclusion

TCO linkers, through their participation in the highly efficient and bioorthogonal TCO-tetrazine ligation, offer a versatile and powerful platform for a wide range of applications in proteomics. From fundamental protein labeling to the sophisticated mapping of protein-protein interactions and drug target identification, these tools provide researchers with the ability to probe and manipulate the proteome with a high degree of precision and control. The detailed protocols and quantitative data presented in this guide serve as a foundation for the successful implementation of TCO linker-based strategies in your research, paving the way for new discoveries in the complex and dynamic world of proteins.

References

A Technical Guide to Protein Labeling with Trans-Cyclooctene (TCO) Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles and Applications for Researchers and Drug Development Professionals

The precise and stable modification of proteins is a cornerstone of modern biological research and therapeutic development. Among the most powerful techniques for achieving this is the bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine, a cornerstone of "click chemistry".[1][2] This guide provides an in-depth overview of the fundamental principles, experimental protocols, and key data associated with labeling proteins using TCO reagents.

The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it occurs rapidly and selectively within complex biological systems without interfering with native biochemical processes.[3][4] This reaction is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is exceptionally fast and does not require a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1] The high efficiency of this reaction, often exceeding 99%, allows for quantitative labeling even at low concentrations of reactants.

The process typically involves two main steps: first, the protein of interest is functionalized with a TCO group, and second, this TCO-modified protein is reacted with a tetrazine-conjugated molecule of interest, such as a fluorescent dye, a drug molecule, or a purification tag.

Strategies for TCO Functionalization of Proteins

There are two primary methods for introducing a TCO moiety into a protein:

  • Chemical Modification of Amino Acid Residues: This common approach involves reacting a TCO derivative, such as a TCO-NHS ester, with primary amines on the protein surface, primarily the ε-amino group of lysine residues. This method is straightforward but can result in a heterogeneous population of labeled proteins, as multiple lysine residues may be modified.

  • Site-Specific Incorporation via Genetic Code Expansion: For precise control over the labeling site, a TCO-containing unnatural amino acid can be genetically encoded and incorporated into the protein during expression. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., the amber stop codon) and inserts the TCO-amino acid at that position. This technique yields a homogeneously labeled protein with the TCO group at a single, defined location.

Quantitative Data: Reaction Kinetics and Reagent Comparison

The selection of TCO and tetrazine reagents can be tailored to specific experimental needs, with different derivatives offering varying reaction rates and stability. The speed of the TCO-tetrazine reaction is one of its most significant advantages, with second-order rate constants among the highest for any bioorthogonal reaction.

Reagent/ConditionKey FeatureAdvantageSecond-Order Rate Constant (k₂)
Tetrazines
Methyl-substituted TetrazinesHigh stability in aqueous media.Reliable for protein labeling applications.~2,000 M⁻¹s⁻¹
Hydrogen-substituted TetrazinesExtremely fast reaction kinetics.Ideal for in vivo imaging where speed is critical.Up to 10⁵ - 10⁷ M⁻¹s⁻¹
TCO Derivatives
Standard TCOThe original and most basic TCO structure.~2,000 M⁻¹s⁻¹
sTCO (strained TCO)Increased ring strain.Leads to even faster reaction rates.~3,300,000 M⁻¹s⁻¹
TCO with PEG SpacerIncreased hydrophilicity.Improves labeling efficiency, enhances water solubility, and minimizes steric hindrance.Varies with TCO core
axial-5-hydroxy-TCOIncreased reactivity due to steric effects.~150,000 M⁻¹s⁻¹

Experimental Protocols

The following are generalized protocols for the two-step labeling of proteins using TCO-NHS esters and a subsequent tetrazine ligation.

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety by targeting primary amines.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)

  • TCO-PEGn-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO reagent using a desalting spin column or dialysis. The TCO-labeled protein can be stored at 4°C.

Protocol 2: Bioorthogonal Ligation with a Tetrazine Probe

This protocol details the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent and dilute into the reaction buffer.

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is recommended.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink color.

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

Visualizing the Chemistry and Workflows

To better illustrate the underlying processes, the following diagrams depict the core reaction and experimental workflows.

TCO_Tetrazine_Reaction cluster_reactants Reactants cluster_product Product TCO_Protein TCO-Protein Labeled_Protein Labeled Protein (Stable Dihydropyridazine Linkage) TCO_Protein->Labeled_Protein IEDDA Cycloaddition Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->Labeled_Protein N2 N2 Gas Labeled_Protein->N2 Retro-Diels-Alder (elimination)

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

TCO_Labeling_Workflow Workflow for TCO Labeling via Chemical Modification Start Start: Protein of Interest Buffer_Exchange Buffer Exchange (Amine-free buffer, e.g., PBS) Start->Buffer_Exchange Add_TCO_NHS Add TCO-NHS Ester (10-20x molar excess) Buffer_Exchange->Add_TCO_NHS Incubate Incubate (1 hr, room temp) Add_TCO_NHS->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify_TCO Purify (Desalting column) Quench->Purify_TCO TCO_Protein TCO-Labeled Protein Purify_TCO->TCO_Protein Add_Tetrazine Add Tetrazine Probe (1.05-1.5x molar excess) TCO_Protein->Add_Tetrazine Incubate_Ligation Incubate (0.5-2 hrs, room temp) Add_Tetrazine->Incubate_Ligation Final_Product Final Labeled Protein Incubate_Ligation->Final_Product

Workflow for TCO Labeling via Chemical Modification.

Genetic_Incorporation_Workflow Workflow for TCO Labeling via Genetic Code Expansion Start Start: Gene of Interest with Amber Codon (TAG) Cell_Culture Co-transfect Expression Vector and Orthogonal tRNA/Synthetase Plasmid Start->Cell_Culture Add_ncAA Supplement Media with TCO-Unnatural Amino Acid (ncAA) Cell_Culture->Add_ncAA Expression Protein Expression (TCO-ncAA incorporated at TAG codon) Add_ncAA->Expression Purification Purify Protein Expression->Purification TCO_Protein Site-Specifically Labeled TCO-Protein Purification->TCO_Protein Ligation React with Tetrazine Probe TCO_Protein->Ligation Final_Product Final Homogeneously Labeled Protein Ligation->Final_Product

Workflow for TCO Labeling via Genetic Code Expansion.

Applications in Research and Drug Development

The robustness and versatility of TCO-tetrazine chemistry have made it an invaluable tool in various scientific disciplines:

  • Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by TCO-tetrazine ligation is ideal for constructing ADCs, where a cytotoxic drug is attached to a tumor-targeting antibody.

  • Live-Cell and In Vivo Imaging: The bioorthogonality and rapid kinetics of the reaction are well-suited for labeling and tracking biomolecules in living cells and organisms without disrupting their natural functions. This is particularly useful in pretargeted imaging applications.

  • Proteomics and Protein-Protein Interactions: TCO labeling enables the study of protein interactions and the identification of binding partners in complex biological samples.

  • Biomaterials and Surface Modification: The ability to specifically attach proteins to surfaces or scaffolds is crucial for the development of novel biomaterials and diagnostic assays.

References

Methodological & Application

Application Notes and Protocols for the Activation of (S,E)-TCO2-PEG3-acid via EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

(S,E)-TCO2-PEG3-acid is a bifunctional linker molecule integral to the field of bioconjugation and click chemistry. It features a terminal carboxylic acid and a trans-cyclooctene (TCO) moiety, connected by a hydrophilic polyethylene glycol (PEG) spacer. The TCO group participates in rapid and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-containing molecules, a cornerstone of bioorthogonal chemistry.[1][2] The terminal carboxylic acid allows for its conjugation to primary amine-containing biomolecules, such as proteins, peptides, and antibodies, through the formation of a stable amide bond.

This conjugation is typically achieved by activating the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This two-step process enhances coupling efficiency and allows for controlled conjugation to primary amines. The PEG spacer enhances water solubility and reduces steric hindrance during conjugation.

These application notes provide a detailed protocol for the EDC/NHS activation of this compound for subsequent conjugation to amine-containing molecules.

Data Presentation

The efficiency of the activation and subsequent conjugation is dependent on the molar ratios of the reagents. The following table provides recommended molar ratios for the activation of this compound. Optimization may be required for specific applications.

ReagentMolar Ratio (Reagent : this compound)Purpose
EDC2 - 10 fold excessActivation of the carboxylic acid group.
NHS or Sulfo-NHS2 - 10 fold excessStabilization of the reactive O-acylisourea intermediate.
Amine-containing Molecule1 - 10 fold excess (Linker : Amine)Conjugation to the activated this compound.

Experimental Protocols

This protocol describes a general two-step procedure for the activation of this compound and its conjugation to a primary amine-containing molecule.

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0. (Do not use buffers containing primary amines or carboxylates).

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffer).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Protocol 1: Activation of this compound
  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation, as they are hygroscopic.

  • Dissolve this compound in Activation Buffer. For organic-soluble preparations, dissolve in anhydrous DMF or DMSO first, then add to the Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Add the desired molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

Protocol 2: Conjugation to Amine-Containing Molecules
  • The activated (S,E)-TCO2-PEG3-NHS ester is unstable in aqueous solution and should be used immediately.

  • For sensitive applications, excess EDC and by-products can be removed using a desalting column equilibrated with Coupling Buffer.

  • Dissolve the amine-containing molecule in Coupling Buffer. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.

  • Add the activated this compound solution to the amine-containing molecule solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • The resulting TCO-conjugated molecule can be purified from excess reagents and by-products using a desalting column or dialysis.

Visualization of Reaction and Workflow

EDC_NHS_Activation_Workflow cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_workflow Experimental Workflow TCO_Acid This compound Intermediate O-acylisourea Intermediate (unstable) TCO_Acid->Intermediate + EDC EDC EDC NHS NHS/Sulfo-NHS Intermediate->TCO_Acid Hydrolysis NHS_Ester TCO-PEG3-NHS Ester (amine-reactive) Intermediate->NHS_Ester + NHS Amine_Molecule Amine-Containing Molecule (R-NH2) Conjugate TCO-PEG3-Amide Conjugate NHS_Ester->Conjugate + R-NH2 Released_NHS NHS start Dissolve TCO-PEG3-Acid in Activation Buffer add_reagents Add EDC and NHS start->add_reagents incubate_activation Incubate 15-30 min at RT add_reagents->incubate_activation conjugation Add to Amine-Molecule in Coupling Buffer incubate_activation->conjugation incubate_conjugation Incubate 2h at RT or overnight at 4°C conjugation->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify Conjugate quench->purify

Figure 1. Reaction scheme and experimental workflow for the EDC/NHS activation of this compound and subsequent amine conjugation.

signaling_pathway A Carboxylic Acid (-COOH) C O-Acylisourea Intermediate A->C + B EDC E NHS Ester C->E + H Hydrolysis C->H D NHS G Amide Bond (-CONH-R) E->G + F Primary Amine (R-NH2)

Figure 2. Logical relationship of the key chemical transformations in the EDC/NHS activation and amidation process.

References

Application Notes and Protocols for the Conjugation of (S,E)-TCO2-PEG3-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful conjugation of (S,E)-TCO2-PEG3-acid to a primary amine-containing molecule using the robust and widely-used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This protocol is designed to facilitate the creation of stable amide bonds for applications in bioconjugation, drug delivery, and molecular imaging.

Principle of the Reaction

The conjugation of a carboxylic acid to a primary amine is a two-step process facilitated by EDC and NHS. First, EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a semi-stable NHS ester. The amine-reactive NHS ester subsequently reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.

Materials and Reagents

  • This compound

  • Primary amine-containing molecule (e.g., protein, peptide, antibody, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

  • Desalting columns (e.g., Sephadex G-25) or dialysis cassettes for purification

  • Standard laboratory equipment (vortex mixer, centrifuge, pH meter, reaction vials)

Experimental Protocols

This protocol provides a general framework. Optimization of molar ratios, reaction times, and temperatures may be necessary for specific applications.

Reagent Preparation
  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in either anhydrous DMF/DMSO or Activation Buffer.

  • Dissolve the primary amine-containing molecule in the appropriate Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

Two-Step Conjugation Protocol

This two-step protocol is recommended to minimize side reactions, such as the formation of N-acylurea.

Step 1: Activation of this compound

  • In a reaction vial, combine the desired amount of this compound stock solution with Activation Buffer.

  • Add a 2 to 5-fold molar excess of EDC stock solution to the this compound solution.

  • Immediately add a 2 to 5-fold molar excess of NHS/Sulfo-NHS stock solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Primary Amine

  • Add the activated (S,E)-TCO2-PEG3-NHS ester solution from Step 1 to the solution of the primary amine-containing molecule. A 10- to 20-fold molar excess of the activated linker is a good starting point for optimization.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction: To stop the reaction and hydrolyze any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

Purification of the Conjugate

Purification is crucial to remove unreacted reagents and byproducts. The choice of method will depend on the properties of the final conjugate.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method to remove small molecules like unreacted EDC, NHS, and quenching reagents from the larger bioconjugate. Use a desalting column with an appropriate molecular weight cutoff (MWCO).[1][2]

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate the conjugate from the unconjugated amine-containing molecule, especially if there is a significant change in the isoelectric point upon conjugation.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for the purification of smaller conjugates and for analytical characterization.

Characterization of the Conjugate

Successful conjugation should be confirmed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to assess the purity of the conjugate and confirm the formation of a new, larger product with a different retention time.[4]

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the successful addition of the (S,E)-TCO2-PEG3 moiety.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates, 1H NMR can be used to confirm the presence of characteristic peaks from both the (S,E)-TCO2-PEG3 linker and the primary amine-containing molecule.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the conjugation reaction. These are starting recommendations and should be optimized for each specific application.

ParameterRecommended RangeNotes
Molar Ratios
This compound : EDC : NHS1 : 2-5 : 2-5A slight excess of EDC and NHS ensures efficient activation.
Activated Linker : Primary Amine10-20 : 1A molar excess of the linker drives the reaction to completion.
Reaction Conditions
Activation pH4.7 - 6.0MES buffer is recommended.
Conjugation pH7.2 - 8.3PBS or sodium bicarbonate buffer is recommended.
Activation Time15 - 30 minutesAt room temperature.
Conjugation Time2 hours to overnightAt room temperature or 4°C.
Quenching Time15 minutesAt room temperature.
Purification
Desalting Column MWCO>5 kDaSelect based on the size of the final conjugate.

Visualizations

Chemical Reaction Pathway

cluster_reactants Reactants cluster_reagents Reagents TCO_Acid This compound (R-COOH) Activated_Ester Amine-Reactive NHS Ester (R-CO-NHS) TCO_Acid->Activated_Ester + EDC, NHS Primary_Amine Primary Amine (R'-NH2) Conjugate Final Conjugate (R-CO-NH-R') Primary_Amine->Conjugate EDC EDC NHS NHS Activated_Ester->Conjugate + Primary Amine

Caption: EDC/NHS mediated amide bond formation.

Experimental Workflow

Start Start Prepare_Reagents Prepare Reagents Start->Prepare_Reagents Activate_Acid Activate this compound with EDC/NHS Prepare_Reagents->Activate_Acid Conjugate Conjugate to Primary Amine Activate_Acid->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Characterize Conjugate (HPLC, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for conjugation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHSUse fresh, high-quality reagents. Allow to warm to room temperature before opening to prevent moisture contamination.
Incorrect pHVerify the pH of the activation and coupling buffers. Use non-amine, non-carboxylate buffers.
Hydrolysis of NHS esterPerform the conjugation step immediately after the activation step.
Precipitation during reaction Protein aggregationEnsure the protein is soluble and stable in the chosen buffers. Consider a buffer exchange.
High EDC concentrationReduce the molar excess of EDC.

Note: The precise chemical structure of this compound was not found in the search results. The protocols and diagrams provided are based on the closely related and commonly used (S,E)-TCO-PEG3-acid.

References

Application Notes: TCO-Tetrazine Ligation for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-cyclooctene (TCO)-tetrazine ligation is a bioorthogonal reaction that has become an invaluable tool for the precise and efficient conjugation of biomolecules.[1][2] This reaction is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine.[1][3] Key characteristics of this ligation include its exceptionally fast reaction kinetics, high specificity, and biocompatibility, as it proceeds rapidly in aqueous environments without the need for cytotoxic catalysts like copper.[4] The reaction forms a stable dihydropyridazine bond, with nitrogen gas being the sole byproduct. These features make the TCO-tetrazine ligation particularly well-suited for applications at low biomolecule concentrations, as is common in drug development, diagnostics, live-cell imaging, and the construction of antibody-drug conjugates (ADCs).

Quantitative Data Summary

The efficiency and speed of the TCO-tetrazine ligation are influenced by the specific chemical structures of the reactants and the reaction conditions. The second-order rate constant (k), a measure of reaction speed, is a critical parameter. The table below summarizes key quantitative data for this reaction.

ParameterValueConditionsSource
Second-Order Rate Constant (k)
General Range1 - 1 x 10⁶ M⁻¹s⁻¹Varies with TCO and tetrazine structure
Hydrogen-substituted tetrazines with TCOup to 30,000 M⁻¹s⁻¹Aqueous Media
Methyl-substituted tetrazines with TCO~1000 M⁻¹s⁻¹Aqueous Media
3,6-di-(2-pyridyl)-s-tetrazine with TCO~2000 M⁻¹s⁻¹9:1 Methanol/Water
ATTO-tetrazines with TCOup to 1000 M⁻¹s⁻¹PBS Buffer
Reaction pH 6.0 - 9.0PBS buffer is commonly used
For NHS Ester Labeling7.0 - 9.0Amine-free buffers (e.g., phosphate) are required
Reaction Temperature Room Temperature (25°C) or 37°CGeneral applications
4°CFor sensitive biomolecules (requires longer incubation)
Reaction Duration
General Protein Conjugation30 - 60 minutesAt room temperature
Extended Incubationup to 2 hoursFor less reactive partners or lower concentrations
ATTO-dye Ligation10 - 30 minutesAt 4°C, 25°C, or 37°C

Experimental Protocols

Here we provide detailed protocols for a standard protein-protein conjugation using TCO-tetrazine ligation. This involves three main stages: activating the first protein with a TCO moiety, activating the second protein with a tetrazine moiety, and the final ligation reaction.

Protocol 1: Labeling Protein A with TCO-NHS Ester

This protocol describes the modification of a protein containing primary amines (e.g., lysine residues) with a TCO group using an N-Hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein A in an amine-free buffer (e.g., PBS: 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • TCO-PEG-NHS Ester (a PEG linker improves solubility and reduces steric hindrance)

  • Anhydrous DMSO or DMF

  • Quench Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare Protein A at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the stock buffer contains primary amines (e.g., Tris), exchange it for PBS using a spin desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and will hydrolyze in water; let the reagent vial come to room temperature before opening.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. For protein concentrations below 5 mg/mL, a 20- to 50-fold excess may be necessary.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quench Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted TCO-NHS ester reagent using a spin desalting column or through dialysis. The purified TCO-labeled Protein A is now ready for ligation. Store at 4°C.

Protocol 2: Labeling Protein B with Tetrazine-NHS Ester

This protocol is identical in principle to Protocol 1 but uses a tetrazine-functionalized NHS ester.

Materials:

  • Protein B in amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Quench Buffer (1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, substituting Protein A and the TCO reagent with Protein B and the Tetrazine-PEG-NHS ester, respectively.

  • Labeling and Incubation: Follow steps 3 and 4 from Protocol 1.

  • Quenching and Purification: Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the resulting Tetrazine-labeled Protein B. The purified conjugate can be stored at 4°C.

Protocol 3: TCO-Tetrazine Ligation

This protocol describes the final conjugation of the TCO-labeled Protein A and the Tetrazine-labeled Protein B.

Materials:

  • Purified TCO-labeled Protein A

  • Purified Tetrazine-labeled Protein B

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system (optional, for purification)

Procedure:

  • Reactant Preparation: Prepare both the TCO-labeled Protein A and Tetrazine-labeled Protein B in the reaction buffer.

  • Ligation Reaction: Mix the two labeled proteins together in a tube. It is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled protein relative to the TCO-labeled protein to ensure complete consumption of the limiting reagent.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For sensitive proteins or to slow down the reaction, incubation can be performed at 4°C for 30-120 minutes.

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by measuring the decrease in its absorbance at 510-550 nm.

  • Purification (Optional): The final conjugate can be purified from any unreacted starting material or byproducts using size-exclusion chromatography (SEC) if high purity is required.

  • Storage: Store the final protein-protein conjugate at 4°C until ready for use.

Visualizations

Experimental Workflow: Protein-Protein Conjugation

G cluster_A Protein A Modification cluster_B Protein B Modification cluster_C TCO-Tetrazine Ligation ProtA Protein A IncubateA Incubate (RT, 60 min) ProtA->IncubateA TCO_NHS TCO-NHS Ester TCO_NHS->IncubateA QuenchA Quench (Tris) IncubateA->QuenchA PurifyA Purify (Desalting Column) QuenchA->PurifyA TCO_ProtA TCO-Protein A PurifyA->TCO_ProtA Ligate Mix & Incubate (RT, 30-60 min) TCO_ProtA->Ligate ProtB Protein B IncubateB Incubate (RT, 60 min) ProtB->IncubateB Tet_NHS Tetrazine-NHS Ester Tet_NHS->IncubateB QuenchB Quench (Tris) IncubateB->QuenchB PurifyB Purify (Desalting Column) QuenchB->PurifyB Tet_ProtB Tetrazine-Protein B PurifyB->Tet_ProtB Tet_ProtB->Ligate PurifyC Purify (Optional) (SEC) Ligate->PurifyC Final Final Conjugate (Protein A-B) PurifyC->Final

Caption: Workflow for TCO-tetrazine mediated protein-protein conjugation.

Reaction Mechanism: Inverse-Electron-Demand Diels-Alder

G TCO TCO (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine Tetrazine (Diene) Plus + Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder (N₂ release) N2 N₂ Gas Plus2 +

Caption: Mechanism of the TCO-tetrazine bioorthogonal ligation reaction.

References

Application Notes and Protocols for (S,E)-TCO₂-PEG₃-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. The (S,E)-TCO₂-PEG₃-acid is a novel linker that utilizes bioorthogonal click chemistry for the precise and efficient conjugation of payloads to antibodies. This linker features a trans-cyclooctene (TCO) moiety for reaction with a tetrazine-modified antibody and a polyethylene glycol (PEG) spacer to enhance solubility and improve the pharmacokinetic profile of the resulting ADC. The terminal carboxylic acid allows for the attachment of an amine-containing payload prior to antibody conjugation.

These application notes provide a comprehensive overview and detailed protocols for the use of (S,E)-TCO₂-PEG₃-acid in the synthesis of ADCs.

Principle of the Method

The synthesis of an ADC using (S,E)-TCO₂-PEG₃-acid is a two-stage process. First, the carboxylic acid group of the linker is conjugated to a primary amine on the cytotoxic payload, typically through an amide bond formation facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting TCO-linker-payload conjugate is then purified.

In the second stage, a monoclonal antibody is functionalized with a tetrazine moiety. The TCO group on the linker-payload conjugate then reacts with the tetrazine on the antibody via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction. This reaction is highly specific and proceeds rapidly under mild, physiological conditions, resulting in a stable, covalent bond between the linker and the antibody.

Data Presentation

Table 1: Physicochemical Properties of (S,E)-TCO₂-PEG₃-acid
PropertyValue
Molecular Weight373.44 g/mol
FormulaC₁₈H₂₉NO₇
Purity>95%
SolubilitySoluble in DMSO, DMF, and DCM
Storage-20°C, desiccated
Table 2: Representative Quantitative Data for a TCO-linker based ADC (Trastuzumab-TCO-PEG-MMAE)
ParameterValueReference
Drug-to-Antibody Ratio (DAR)
Average DAR (HIC-UV)3.8[1]
DAR Distribution (LC-MS)DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5%[1]
In Vitro Cytotoxicity
IC₅₀ (SK-BR-3, HER2+++)0.5 nM[2]
IC₅₀ (MDA-MB-468, HER2-)>1000 nM[2]
In Vivo Efficacy (Xenograft Model)
Tumor Growth Inhibition (3 mg/kg)95%[3]
Pharmacokinetics
ADC Half-life (Rat)~150 hours

Note: The data presented are representative of ADCs constructed with similar TCO-PEG linkers and may vary depending on the specific antibody, payload, and conjugation conditions.

Experimental Protocols

Protocol 1: Conjugation of (S,E)-TCO₂-PEG₃-acid to an Amine-Containing Payload (e.g., MMAE)

This protocol describes the activation of the carboxylic acid on the (S,E)-TCO₂-PEG₃-acid linker and its subsequent conjugation to a payload containing a primary amine, such as Monomethyl Auristatin E (MMAE).

Materials:

  • (S,E)-TCO₂-PEG₃-acid

  • Amine-containing payload (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

  • LC-MS system for characterization

Procedure:

  • Activation of (S,E)-TCO₂-PEG₃-acid: a. Dissolve (S,E)-TCO₂-PEG₃-acid in Activation Buffer to a final concentration of 10 mM. b. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. c. Add a 2-5 molar excess of EDC and NHS to the (S,E)-TCO₂-PEG₃-acid solution. d. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Payload: a. Dissolve the amine-containing payload (e.g., MMAE) in DMF or DMSO. If the payload is a salt, add 1-2 equivalents of DIPEA to neutralize it. b. Add the activated (S,E)-TCO₂-PEG₃-acid solution to the payload solution. A molar ratio of 1:1.2 to 1:1.5 (payload:activated linker) is recommended as a starting point. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification and Characterization: a. Purify the resulting TCO-PEG₃-Payload conjugate by reverse-phase HPLC. b. Characterize the purified conjugate by LC-MS to confirm the molecular weight and purity. c. Lyophilize the pure fractions and store at -20°C under dessication.

Protocol 2: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker-payload.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: a. Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. b. Adjust the antibody concentration to 2-10 mg/mL.

  • Tetrazine Labeling: a. Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO. b. Add a 5-20 molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification: a. Remove excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to PBS, pH 7.4. b. Determine the degree of labeling (DOL) of the tetrazine-modified antibody (mAb-Tz) using UV-Vis spectroscopy.

Protocol 3: ADC Conjugation via IEDDA Click Chemistry

This protocol details the conjugation of the TCO-linker-payload to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 2

  • TCO-PEG₃-Payload from Protocol 1

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution Preparation: a. Prepare a 10 mM stock solution of the TCO-PEG₃-Payload in DMSO.

  • Conjugation Reaction: a. Add a 1.5 to 3.0 molar excess of the TCO-PEG₃-Payload stock solution to the mAb-Tz solution. b. Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing. The reaction is typically complete within 30 minutes.

  • Purification: a. Purify the resulting ADC from unreacted linker-payload and other impurities using Size Exclusion Chromatography (SEC) or Protein A chromatography. b. Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

  • Principle: The conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC separates ADC species based on this difference in hydrophobicity.

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

    • Elute the ADC species with a decreasing salt gradient.

    • Calculate the average DAR from the relative peak areas of the different drug-loaded species.

2. DAR and Purity Analysis by Mass Spectrometry (MS):

  • Principle: MS provides a direct measurement of the molecular weight of the intact or reduced ADC, allowing for accurate determination of the number of conjugated drug-linkers.

  • Method:

    • Analyze the intact ADC using LC-MS.

    • For more detailed analysis, reduce the ADC to separate the light and heavy chains before LC-MS analysis.

    • The mass difference between the conjugated and unconjugated antibody/chains corresponds to the mass of the attached drug-linkers.

3. In Vitro Cytotoxicity Assay:

  • Principle: To determine the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

  • Method:

    • Seed cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC.

    • Incubate for 72-120 hours.

    • Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®).

    • Calculate the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_antibody_mod Antibody Modification cluster_adc_synthesis ADC Synthesis & Characterization Linker (S,E)-TCO2-PEG3-acid Activation EDC/NHS Activation Linker->Activation Payload Amine-Payload (e.g., MMAE) Conjugation1 Amide Bond Formation Payload->Conjugation1 Activation->Conjugation1 Purification1 RP-HPLC Purification Conjugation1->Purification1 Linker_Payload TCO-PEG3-Payload Purification1->Linker_Payload Conjugation3 IEDDA Click Chemistry Linker_Payload->Conjugation3 Antibody Monoclonal Antibody Conjugation2 Tetrazine Labeling Antibody->Conjugation2 Tetrazine Tetrazine-NHS Tetrazine->Conjugation2 Purification2 Desalting Conjugation2->Purification2 mAb_Tz Tetrazine-Modified mAb Purification2->mAb_Tz mAb_Tz->Conjugation3 Purification3 SEC/Protein A Purification Conjugation3->Purification3 ADC Antibody-Drug Conjugate Purification3->ADC Characterization DAR (HIC, MS) Purity Cytotoxicity ADC->Characterization

Caption: Experimental workflow for ADC synthesis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting & Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (e.g., Cathepsin B cleavage) Lysosome->Payload_Release 4. Linker Cleavage Payload Active Payload (MMAE) Payload_Release->Payload Tubulin Tubulin Payload->Tubulin 5. Target Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Cell Death

Caption: ADC mechanism of action.

References

Site-Specific Protein Labeling with (S,E)-TCO2-PEG3-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development, enabling precise investigation of protein function, localization, and interactions. The bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional speed and specificity, proceeding rapidly in complex biological environments without the need for cytotoxic catalysts. This document provides detailed application notes and protocols for the use of (S,E)-TCO2-PEG3-acid, a versatile reagent for introducing the trans-cyclooctene moiety onto proteins for subsequent ligation with tetrazine-functionalized molecules.

The this compound reagent features an axial (S,E) isomer of TCO, which has been shown to exhibit enhanced reactivity compared to its equatorial counterpart, leading to faster and more efficient conjugation. The integrated polyethylene glycol (PEG3) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific interactions, thereby improving the overall performance of the bioconjugate. The terminal carboxylic acid provides a handle for covalent attachment to primary amines on a protein surface, typically lysine residues, through activation with carbodiimide chemistry.

Principle of the Method

The site-specific labeling of proteins using this compound is a two-step process:

  • Protein Modification with TCO: The carboxylic acid group of this compound is first activated using a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This activation step forms a more stable, amine-reactive NHS ester. The activated TCO reagent is then reacted with the target protein, leading to the formation of stable amide bonds with primary amines (e.g., lysine residues) on the protein surface.

  • Bioorthogonal Ligation with Tetrazine: The TCO-modified protein is then ready for the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag). This "click" reaction is extremely fast and highly specific, proceeding to completion under physiological conditions to form a stable covalent bond.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC18H29NO6
Molecular Weight355.43 g/mol
PurityTypically >95%
Storage-20°C, desiccated, protected from light
SolubilitySoluble in DMSO, DMF
Table 2: Quantitative Parameters for TCO-Tetrazine Ligation
ParameterValueReference
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition[1][2]
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹ (highly dependent on TCO isomer and tetrazine structure)[2][3]
Reactivity of Axial vs. Equatorial TCO Axial isomers are approximately 4 times more reactive than equatorial isomers.[4]
Optimal Reaction pH (TCO-Tetrazine Ligation) 6.5 - 7.5
Reaction Time (TCO-Tetrazine Ligation) Typically 5 - 60 minutes at room temperature
Required Molar Excess (Tetrazine to TCO-protein) 1.1 - 5 fold
Table 3: Recommended Molar Excess for Protein Modification with Activated this compound
Target Degree of Labeling (DOL)Molar Excess of Activated TCO Reagent to Protein
Low (DOL 1-3)5 - 10 fold
Medium (DOL 3-5)10 - 20 fold
High (DOL >5)20 - 50 fold

Note: The optimal molar excess is dependent on the protein's size, number of available lysines, and desired DOL. Empirical optimization is recommended.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Target Protein

This protocol describes the labeling of a protein via its primary amines (lysine residues).

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

  • Add a 1.2-fold molar excess of EDC stock solution and a 1.5-fold molar excess of Sulfo-NHS stock solution relative to the this compound.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Protein Preparation

  • If the protein solution contains primary amines (e.g., Tris or glycine buffer), exchange the buffer to PBS, pH 7.4, using a desalting column.

  • Adjust the protein concentration to 1-5 mg/mL in PBS.

Step 4: Conjugation of Activated TCO to Protein

  • Add the freshly activated this compound solution to the protein solution. Refer to Table 3 for recommended molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 5: Quenching and Purification

  • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

  • Incubate for 15 minutes at room temperature.

  • Remove excess, unreacted TCO reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • The TCO-labeled protein is now ready for ligation with a tetrazine-modified molecule or for storage at -20°C or -80°C.

Protocol 2: Ligation of TCO-labeled Protein with a Tetrazine-functionalized Molecule

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule of interest (e.g., Tetrazine-PEG-Fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

  • In a microcentrifuge tube, combine the TCO-labeled protein with the tetrazine-functionalized molecule in Reaction Buffer. A 1.1 to 5-fold molar excess of the tetrazine reagent over the TCO-labeled protein is recommended.

  • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • If necessary, purify the final conjugate to remove any unreacted tetrazine reagent using a desalting column or size-exclusion chromatography.

Protocol 3: Characterization of Labeled Protein - Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of TCO molecules conjugated to each protein molecule. If the tetrazine-labeled molecule is a fluorophore with a known extinction coefficient, the DOL can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorophore (A_max).

  • Calculate the protein concentration using the following formula, correcting for the fluorophore's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:

    • CF is the correction factor (A₂₈₀ of the free fluorophore / A_max of the free fluorophore).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the fluorophore: Fluorophore Concentration (M) = A_max / ε_fluorophore Where:

    • ε_fluorophore is the molar extinction coefficient of the fluorophore at its λ_max.

  • Calculate the DOL: DOL = Fluorophore Concentration (M) / Protein Concentration (M)

Mandatory Visualization

experimental_workflow cluster_modification Step 1: Protein Modification with this compound cluster_ligation Step 2: Bioorthogonal Ligation protein Target Protein (with primary amines) conjugation Conjugation (2h RT or O/N 4°C) protein->conjugation tco_acid This compound activation Activation (15-30 min, RT) tco_acid->activation edc_nhs EDC / Sulfo-NHS edc_nhs->activation activation->conjugation tco_protein TCO-labeled Protein conjugation->tco_protein purification1 Purification (Desalting Column) tco_protein->purification1 purified_tco_protein Purified TCO-labeled Protein purification1->purified_tco_protein Ready for Ligation ligation iEDDA 'Click' Reaction (30-60 min, RT) purified_tco_protein->ligation tetrazine_probe Tetrazine-Probe (e.g., Fluorophore, Drug) tetrazine_probe->ligation final_conjugate Final Labeled Protein Conjugate ligation->final_conjugate purification2 Purification (Optional) (SEC or Desalting) final_conjugate->purification2

Caption: Experimental workflow for site-specific protein labeling.

genetic_encoding_workflow cluster_expression Site-Specific Incorporation of Tetrazine cluster_labeling Labeling with TCO Probe expression_system Expression System (e.g., E. coli) protein_expression Protein Expression & Purification expression_system->protein_expression orthogonal_pair Orthogonal tRNA/Synthetase Pair orthogonal_pair->protein_expression tetrazine_aa Tetrazine-Unnatural Amino Acid tetrazine_aa->protein_expression gene_of_interest Gene of Interest (with Amber Codon) gene_of_interest->protein_expression tetrazine_protein Tetrazine-labeled Protein protein_expression->tetrazine_protein ligation iEDDA 'Click' Reaction tetrazine_protein->ligation tco_probe (S,E)-TCO2-PEG3-Probe (e.g., activated acid or other reactive group) tco_probe->ligation final_conjugate Site-Specifically Labeled Protein ligation->final_conjugate

Caption: Workflow for labeling via genetic code expansion.

Caption: Simplified EGFR signaling pathway for labeling studies.

References

Application Notes and Protocols for (S,E)-TCO2-PEG3-acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.

This document provides detailed application notes and protocols for the use of (S,E)-TCO2-PEG3-acid, a versatile linker for PROTAC development. This linker features a trans-cyclooctene (TCO) moiety, enabling bioorthogonal conjugation via "click chemistry," a polyethylene glycol (PEG) spacer to enhance solubility and optimize ternary complex formation, and a carboxylic acid for versatile conjugation to E3 ligase or POI ligands. The use of TCO linkers allows for the modular and efficient synthesis of PROTACs, including the development of activatable "prodrug" PROTACs that can be triggered by specific stimuli.

Data Presentation

The following tables summarize representative quantitative data for PROTACs, illustrating key performance parameters. While specific data for a PROTAC utilizing the exact this compound linker is compiled from analogous systems, these values provide a benchmark for expected performance.

Table 1: Representative PROTAC Performance Metrics

PROTAC NameTarget ProteinE3 LigaseLinker TypeDC50DmaxCell LineReference
ARV-771BRD4VHLPEG-based< 5 nM> 90%22Rv1 (Prostate Cancer)[1]
TCO-ARV-771 (activated)BRD4VHLTCO-PEG~400 nMNot specifiedHeLa (Cervical Cancer)[2]
ARCC-4ARVHLNot specified5 nM98%CRPC cells[1]
NC-1BTKCereblonNot specified2.2 nM97%Mino (Mantle Cell Lymphoma)[3]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key indicators of PROTAC potency and efficacy, respectively.

Table 2: Representative Biophysical Characterization of PROTAC Interactions

InteractionTechniqueMeasured ParameterValueReference
MZ1 (PROTAC) binding to BRD4Isothermal Titration Calorimetry (ITC)Kd67 ± 8 nM[4]
VHL binding to MZ1-BRD4 complexIsothermal Titration Calorimetry (ITC)Kd4.4 ± 1.0 nM
JQ1 (warhead) binding to BRD4Surface Plasmon Resonance (SPR)KdNot specified

Note: Kd (dissociation constant) is a measure of binding affinity.

Experimental Protocols

Protocol 1: Synthesis of a TCO-Functionalized PROTAC Precursor

This protocol describes the conjugation of this compound to a von Hippel-Lindau (VHL) E3 ligase ligand.

Materials:

  • This compound

  • VHL ligand with a free amine group (e.g., a derivative of VH032)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM.

    • Add DCC (1.2 equivalents) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the TCO-PEG3-NHS ester.

  • Conjugation to VHL Ligand:

    • Dissolve the VHL ligand (1 equivalent) in anhydrous DMF.

    • Add the activated TCO-PEG3-NHS ester (1.1 equivalents) to the solution.

    • Add TEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Once the reaction is complete, purify the crude product by preparative reverse-phase HPLC.

    • Characterize the purified TCO-functionalized VHL ligand by LC-MS and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Bioorthogonal PROTAC Assembly via Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This protocol details the "click" reaction between a TCO-functionalized molecule and a tetrazine-modified POI ligand to form the final PROTAC.

Materials:

  • TCO-functionalized VHL ligand (from Protocol 1)

  • Tetrazine-functionalized POI ligand (e.g., tetrazine-JQ1 for targeting BRD4)

  • Anhydrous solvent (e.g., DMF, DMSO, or a mixture with aqueous buffer)

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Reaction Setup:

    • Dissolve the tetrazine-functionalized POI ligand (1 equivalent) in the chosen anhydrous solvent.

    • Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-functionalized VHL ligand to the solution.

  • iEDDA Reaction:

    • Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.

    • Monitor the reaction progress by LC-MS, observing the consumption of reactants and the formation of the product.

  • Purification:

    • Upon completion, purify the crude PROTAC product by preparative HPLC to remove any unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Protocol 3: In-Cell Western Blot for PROTAC-mediated Protein Degradation

This protocol allows for the quantification of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

  • Synthesized PROTAC

  • Appropriate cell line (e.g., HeLa or a relevant cancer cell line)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a DMSO vehicle control.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-old PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) (e.g., BRD4) PROTAC This compound based PROTAC POI->PROTAC Binds to POI (Warhead) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits E3 Ligase (E3 Ligand) Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: This compound activate_linker 1. Activate Carboxylic Acid (e.g., with DCC/NHS) start->activate_linker conjugate_e3 2. Conjugate to E3 Ligand (e.g., VHL-amine) activate_linker->conjugate_e3 purify_precursor 3. Purify TCO-E3 Ligand (HPLC) conjugate_e3->purify_precursor click_reaction 4. Bioorthogonal Reaction (iEDDA with Tetrazine-POI Ligand) purify_precursor->click_reaction purify_protac 5. Purify Final PROTAC (HPLC) click_reaction->purify_protac cell_treatment 6. Treat Cells with PROTAC purify_protac->cell_treatment cell_lysis 7. Cell Lysis & Protein Quant. cell_treatment->cell_lysis western_blot 8. Western Blot for Target Protein cell_lysis->western_blot data_analysis 9. Analyze Degradation (DC50, Dmax) western_blot->data_analysis end End: Characterized PROTAC data_analysis->end

Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.

BRD4_Signaling_Pathway BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Recruits Degradation BRD4 Degradation BRD4->Degradation Leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates & Activates Gene_Transcription Oncogene Transcription (e.g., c-MYC, BCL2) RNA_Pol_II->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Targets Degradation->Gene_Transcription Inhibits Degradation->Cell_Proliferation Inhibits

Caption: Simplified BRD4 Signaling Pathway and PROTAC Intervention.

References

Application Notes and Protocols for Live Cell Labeling with T-CO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics without the need for a catalyst.[1][2] This ligation has become an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems.[1] TCO linkers, with their strained alkene structure, react rapidly and specifically with tetrazine-modified molecules, making this chemistry ideal for live-cell imaging and other applications where biocompatibility is paramount.[3][4]

This document provides detailed protocols and reaction conditions for labeling live cells using TCO linkers. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this powerful bioorthogonal tool for applications such as tracking receptor dynamics, visualizing antibody-drug conjugate (ADC) internalization, and other live-cell imaging experiments.

Principle of TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a [4+2] cycloaddition reaction that is exceptionally fast and specific. The reaction proceeds rapidly under physiological conditions, forming a stable covalent bond and releasing nitrogen gas as the only byproduct. This reaction's high efficiency and the absence of a need for a toxic catalyst make it particularly well-suited for applications in living systems.

A common strategy for labeling live cells involves a pre-targeting approach. First, a biomolecule of interest on the cell surface is tagged with a TCO group. This can be achieved through metabolic labeling, genetic encoding, or by using TCO-conjugated antibodies. Subsequently, a tetrazine-conjugated probe, such as a fluorescent dye, is added. The tetrazine rapidly "clicks" with the TCO-tagged biomolecule, allowing for precise labeling.

Quantitative Data Summary

The following tables summarize key quantitative data for TCO-tetrazine ligation reactions in the context of live cell labeling. These values are intended as a starting point, and optimal conditions may vary depending on the specific cell type, biomolecule, and reagents used.

Table 1: Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommended RangeNotesSource(s)
TCO-Functionalized Probe Concentration 10 nM - 100 µMDependent on the specific probe and labeling efficiency. For antibody pre-targeting, 10-100 nM is a common range.
Tetrazine-Fluorophore Concentration 1 - 10 µMLower concentrations are often sufficient due to the fast kinetics of the reaction.
Incubation Time (TCO Pre-targeting) 30 - 60 minutesAllows for sufficient binding of the TCO-labeled molecule to its target.
Incubation Time (Tetrazine Ligation) 5 - 30 minutesThe reaction is often rapid, with significant labeling observed within minutes.
Reaction Temperature Room Temperature to 37°CReactions are typically performed at 37°C for live cells to maintain physiological conditions.
Reaction pH 6.0 - 9.0The reaction is efficient within a broad physiological pH range.
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1A slight molar excess of the tetrazine probe is often recommended for protein conjugation.

Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions

ReactantsRate Constant (k) M⁻¹s⁻¹NotesSource(s)
General Range1 - 1 x 10⁶The kinetics are exceptionally fast.
ATTO-tetrazines with TCOup to 1000
Methyl-substituted tetrazines with TCO~1000
Hydrogen-substituted tetrazines with TCOup to 30,000
Dipyridal tetrazine and TCO2000 (±400)

Experimental Protocols

Protocol 1: Live-Cell Imaging using a Pre-targeting Strategy

This protocol describes a common workflow for labeling live cells by first targeting a cellular component with a TCO-modified molecule, followed by ligation with a tetrazine-functionalized fluorescent probe.

Materials:

  • Live cells expressing the target of interest

  • TCO-labeled antibody or other targeting molecule

  • Tetrazine-conjugated fluorescent dye (e.g., Cy5-PEG8-Tetrazine)

  • Live-cell imaging medium

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation:

    • Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Pre-targeting with TCO-labeled Antibody:

    • Prepare a solution of the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM).

    • Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium.

    • Add the TCO-labeled antibody solution to the cells.

    • Incubate for 30-60 minutes at 37°C to allow the antibody to bind to its target.

  • Washing:

    • Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.

  • Ligation with Tetrazine-Fluorophore:

    • Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in imaging medium to the desired final concentration (e.g., 1-5 µM).

    • Add the tetrazine-fluorophore solution to the cells.

  • Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the ligation occurs.

    • Time-lapse imaging can be performed to monitor the labeling process in real-time.

Controls:

  • Unlabeled Cells + Tetrazine-Fluorophore: To assess non-specific binding of the tetrazine probe.

  • TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.

  • Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.

Protocol 2: Labeling of Proteins with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO-NHS ester, which can then be used for live-cell targeting.

Materials:

  • Protein to be labeled

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Phosphate reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • TCO-NHS Ester Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by mass spectrometry or UV-Vis spectroscopy.

    • The TCO-labeled protein is now ready for use in cell labeling experiments. Store at 4°C, protected from light.

Visualizations

Experimental_Workflow cluster_pre_targeting Pre-targeting cluster_ligation Ligation & Imaging cell_prep 1. Prepare Live Cells tco_incubation 2. Incubate with TCO-labeled Molecule (30-60 min, 37°C) cell_prep->tco_incubation wash1 3. Wash to Remove Unbound TCO tco_incubation->wash1 tetrazine_ligation 4. Add Tetrazine- Fluorophore (5-30 min, 37°C) wash1->tetrazine_ligation imaging 5. Fluorescence Microscopy tetrazine_ligation->imaging

Caption: Experimental workflow for live cell labeling using a TCO pre-targeting strategy.

TCO_Tetrazine_Ligation TCO TCO-modified Biomolecule Intermediate Diels-Alder Cycloaddition TCO->Intermediate + Tetrazine Tetrazine- Fluorophore Tetrazine->Intermediate Product Stable Labeled Biomolecule Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: Reaction mechanism of TCO-tetrazine inverse-electron-demand Diels-Alder ligation.

References

Purifying T-Laden Proteins: A Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For researchers, scientists, and professionals in drug development, the precise purification of trans-cyclooctene (TCO)-conjugated proteins is a critical step to ensure the quality, efficacy, and safety of novel bioconjugates. This document provides a detailed overview and experimental protocols for the chromatographic purification of TCO-labeled proteins, a key process in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.

The covalent modification of proteins with TCO moieties, a cornerstone of bioorthogonal chemistry, necessitates robust purification strategies to remove unreacted TCO linkers, unconjugated protein, and potential aggregates. Chromatographic methods offer a powerful and versatile platform for achieving high-purity TCO-conjugated protein preparations. This note will delve into the principles and applications of Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Affinity Chromatography (AC) for this purpose.

Principles of Chromatographic Purification of TCO-Conjugated Proteins

The introduction of a TCO group onto a protein can subtly alter its physicochemical properties, including its size, charge, and hydrophobicity. These changes form the basis for separation by different chromatographic techniques.

  • Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[1] It is an effective method for removing small molecules like unreacted TCO linkers from the much larger TCO-conjugated protein.[2] SEC is often employed as a final "polishing" step to remove aggregates and for buffer exchange.[1][3]

  • Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge.[4] The conjugation of TCO, particularly through lysine residues, can alter the protein's isoelectric point (pI). This change in charge can be exploited by IEX to separate conjugated from unconjugated protein species.

  • Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity. TCO moieties are hydrophobic, and their addition to a protein increases its overall hydrophobicity. HIC is particularly well-suited for separating proteins with different degrees of conjugation, a common challenge in the production of ADCs.

  • Affinity Chromatography (AC) offers highly specific purification based on a unique binding interaction between the protein and a ligand immobilized on the chromatography resin. If the protein of interest has an affinity tag (e.g., His-tag, Strep-tag), AC can be a powerful initial capture step.

Quantitative Data Summary

The choice of chromatographic method significantly impacts the final yield and purity of the TCO-conjugated protein. The following tables summarize typical performance metrics for each technique.

Chromatography Method Typical Protein Recovery (%) Typical Purity (%) Efficiency in Removing Unreacted TCO Linker Efficiency in Separating Labeled vs. Unlabeled Protein
Size Exclusion (SEC)>90%>95%HighLow to Moderate
Ion Exchange (IEX)80-95%>98%ModerateModerate to High
Hydrophobic Interaction (HIC)70-90%>98%ModerateHigh
Affinity (AC)>90%>99%High (in combination with other steps)High (for tagged proteins)

Experimental Workflows and Protocols

A successful purification strategy for TCO-conjugated proteins often involves a multi-step approach to achieve the desired level of purity.

cluster_0 TCO Conjugation cluster_1 Purification Strategy TCO_Conjugation Protein + TCO-NHS Ester Reaction Incubation (1-2h, RT) TCO_Conjugation->Reaction Quenching Quench Excess TCO-NHS Reaction->Quenching Crude_Product Crude TCO-Conjugated Protein Quenching->Crude_Product Proceed to Purification SEC_Initial Size Exclusion Chromatography (to remove excess linker) Crude_Product->SEC_Initial IEX_HIC Ion Exchange or Hydrophobic Interaction Chromatography (to separate labeled/unlabeled) SEC_Initial->IEX_HIC SEC_Final Size Exclusion Chromatography (Polishing & Buffer Exchange) IEX_HIC->SEC_Final Pure_Product Purified TCO-Conjugated Protein SEC_Final->Pure_Product

A general workflow for TCO-protein conjugation and subsequent purification.
Protocol 1: Removal of Excess TCO-NHS Ester using Size Exclusion Chromatography (SEC)

This protocol is a fundamental step to remove unreacted TCO-NHS ester immediately following the conjugation reaction.

Materials:

  • Crude TCO-conjugated protein solution

  • SEC column (e.g., prepacked desalting column)

  • Equilibration/Elution Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., FPLC)

  • UV detector

Method:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer.

  • Sample Loading: Load the crude TCO-conjugated protein sample onto the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The TCO-conjugated protein will elute in the initial high molecular weight fractions, while the smaller, unreacted TCO linker will elute later.

  • Analysis: Monitor the elution profile using UV absorbance at 280 nm. Pool the fractions containing the purified TCO-conjugated protein.

Protocol 2: Separation of Labeled and Unlabeled Protein using Hydrophobic Interaction Chromatography (HIC)

This protocol leverages the increased hydrophobicity of the TCO-conjugated protein to separate it from the unconjugated form.

Materials:

  • Partially purified TCO-conjugated protein mixture

  • HIC column (e.g., with butyl or phenyl ligands)

  • Binding Buffer (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0

  • Elution Buffer (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0

  • Chromatography system

  • UV detector

Method:

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Sample Preparation: Adjust the salt concentration of the protein sample to match the Binding Buffer.

  • Sample Loading: Load the sample onto the equilibrated column. Unconjugated protein may have weaker binding and flow through or elute early.

  • Elution: Elute the bound proteins using a decreasing salt gradient by mixing the Binding Buffer and Elution Buffer. The more hydrophobic TCO-conjugated protein will elute at lower salt concentrations.

  • Fraction Collection and Analysis: Collect fractions across the gradient and analyze by SDS-PAGE or other methods to identify the fractions containing the pure TCO-conjugated protein.

Protocol 3: Purification of TCO-Conjugated Proteins using Ion Exchange Chromatography (IEX)

This protocol is effective when the TCO conjugation significantly alters the net charge of the protein.

Materials:

  • Partially purified TCO-conjugated protein mixture

  • IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH)

  • Binding Buffer (Low Salt)

  • Elution Buffer (High Salt)

  • Chromatography system

  • UV detector

Method:

  • Column and Buffer Selection: Determine the pI of the native and conjugated protein. For cation exchange, use a buffer pH below the pI; for anion exchange, use a buffer pH above the pI.

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer.

  • Sample Preparation: Ensure the sample is in the Binding Buffer, typically through dialysis or a desalting column.

  • Sample Loading: Load the sample onto the column.

  • Elution: Elute the bound protein using a linear gradient of increasing salt concentration (Elution Buffer). The TCO-conjugated protein and unconjugated protein should elute at different salt concentrations.

  • Fraction Collection and Analysis: Collect fractions and analyze to identify those containing the purified conjugate.

Protocol 4: Affinity Chromatography of TCO-Conjugated Proteins

This protocol is ideal for the initial capture of a TCO-conjugated protein that has an affinity tag.

Materials:

  • Crude lysate containing the tagged TCO-conjugated protein

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Binding/Wash Buffer

  • Elution Buffer (containing a competing agent, e.g., imidazole for His-tags)

  • Chromatography column or spin columns

Method:

  • Column Equilibration: Equilibrate the affinity resin with Binding Buffer.

  • Sample Loading: Load the crude cell lysate onto the column to allow the tagged protein to bind to the resin.

  • Washing: Wash the column extensively with Wash Buffer to remove unbound proteins and other contaminants.

  • Elution: Elute the bound TCO-conjugated protein with Elution Buffer.

  • Further Purification: The eluted protein may require further purification by SEC to remove the eluting agent and any remaining impurities.

Logical Relationships in Purification Strategy

The selection and sequence of chromatography steps are critical for an efficient purification process.

Start Crude TCO-Conjugate SEC1 SEC (Desalting) Start->SEC1 Remove excess linker AC Affinity Chromatography Start->AC If protein is tagged IEX Ion Exchange Chromatography SEC1->IEX Separate by charge HIC Hydrophobic Interaction Chromatography SEC1->HIC Separate by hydrophobicity AC->IEX AC->HIC SEC2 SEC (Polishing) IEX->SEC2 HIC->SEC2 End High Purity TCO-Conjugate SEC2->End

Decision tree for selecting a TCO-protein purification strategy.

Conclusion

The purification of TCO-conjugated proteins is a multi-faceted process that relies on the strategic application of various chromatographic techniques. While Size Exclusion Chromatography is indispensable for removing small molecule impurities and for final polishing, Ion Exchange and Hydrophobic Interaction Chromatography offer powerful means to separate conjugated from unconjugated proteins based on altered charge and hydrophobicity, respectively. For tagged proteins, Affinity Chromatography provides an excellent initial capture step. The optimal purification strategy will depend on the specific properties of the protein and the desired final purity, often involving a combination of these methods to achieve a product suitable for the demanding applications in modern biopharmaceutical research and development.

References

Application Notes and Protocols for Quantifying Degree of Labeling with (S,E)-TCO2-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments.[1][2] The (S,E)-TCO2-PEG3-acid linker is a valuable reagent for introducing TCO moieties onto biomolecules. The carboxylic acid group allows for covalent attachment to primary amines (e.g., lysine residues on proteins) after activation, while the polyethylene glycol (PEG) spacer enhances water solubility and minimizes steric hindrance.[2][3]

Accurate quantification of the degree of labeling (DOL)—the average number of TCO molecules conjugated per biomolecule—is critical. The DOL can significantly impact the functionality, pharmacokinetics, and efficacy of the resulting conjugate, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[4] These application notes provide detailed protocols for labeling proteins with this compound and quantifying the resulting DOL.

Data Presentation

Table 1: Factors Influencing the Degree of Labeling (DOL)
ParameterEffect on DOLRecommendations and Remarks
Molar Ratio of TCO Reagent to Protein Increasing the molar excess of the TCO reagent generally increases the DOL.Start with a 10-20 fold molar excess and optimize empirically. High excesses can lead to protein precipitation or loss of function.
Protein Concentration Higher protein concentrations can improve labeling efficiency at a given molar ratio.A concentration of 1-5 mg/mL is generally recommended.
Reaction pH The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2. The subsequent reaction with primary amines is most efficient at pH 7-9.A two-step pH adjustment can optimize the reaction. Optimal pH for NHS ester coupling to amines is typically 8.3-8.5.
Reaction Temperature Most labeling reactions are performed at room temperature (20-25°C).Lower temperatures (e.g., 4°C) can be used to slow down hydrolysis of the activated ester, but may require longer incubation times.
Incubation Time Longer incubation times can lead to a higher DOL, but also increase the risk of hydrolysis of the activated TCO reagent.A typical incubation time is 1-2 hours at room temperature.
Table 2: Methods for Quantifying the Degree of Labeling
MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy (Indirect) Reaction of the TCO-labeled protein with a tetrazine-dye that has a known extinction coefficient. The DOL is calculated from the absorbance of the dye.Accessible, does not require specialized equipment beyond a spectrophotometer.Requires a separate reaction step and purification. Accuracy depends on the extinction coefficient of the dye.
Mass Spectrometry (LC-MS) The mass of the conjugated protein is measured. The mass shift compared to the unlabeled protein is used to determine the number of attached TCO moieties.Highly accurate and provides information on the distribution of labeled species.Requires access to a mass spectrometer. Can be more complex to perform and analyze.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol describes the activation of the carboxylic acid on this compound using EDC and Sulfo-NHS, followed by conjugation to primary amines on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 5-6)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns (appropriate MWCO for the antibody)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer at a concentration of 2-5 mg/mL using a spin desalting column.

  • Activation of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • In a separate tube, dissolve EDC (to a final concentration of ~2 mM) and Sulfo-NHS (to a final concentration of ~5 mM) in Activation Buffer.

    • Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the EDC/Sulfo-NHS mixture.

    • Incubate for 15 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.

  • Labeling Reaction:

    • Add the activated TCO solution to the prepared antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.

    • Remove excess, unreacted TCO reagent and byproducts by purifying the TCO-labeled antibody using spin desalting columns equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Quantifying DOL using a Tetrazine-Fluorophore

This protocol describes an indirect method to determine the DOL by reacting the TCO-labeled antibody with a molar excess of a tetrazine-conjugated fluorophore and measuring the absorbance.

Materials:

  • Purified TCO-labeled antibody (from Protocol 1)

  • Unlabeled antibody (for baseline measurements)

  • Tetrazine-fluorophore with a known extinction coefficient (e.g., Tetrazine-Sulfo-Cy5)

  • UV-Vis Spectrophotometer

  • Micro-volume cuvettes or a Nanodrop instrument

Procedure:

  • Reaction with Tetrazine-Fluorophore:

    • To a known concentration of the TCO-labeled antibody, add a 10-fold molar excess of the Tetrazine-fluorophore.

    • Incubate for 1 hour at room temperature, protected from light.

    • Purify the doubly labeled antibody from excess Tetrazine-fluorophore using a spin desalting column.

  • Absorbance Measurements:

    • Measure the absorbance of the purified, labeled antibody at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the fluorophore.

  • Calculation of DOL:

    • Step 1: Calculate the protein concentration. A correction factor (CF) is needed because the fluorophore also absorbs at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

      • Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • A_max is the absorbance of the conjugate at the fluorophore's λmax.

        • CF is the correction factor for the fluorophore.

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

    • Step 2: Calculate the dye concentration.

      • Dye Concentration (M) = A_max / ε_dye

      • Where:

        • A_max is the absorbance of the conjugate at the fluorophore's λmax.

        • ε_dye is the molar extinction coefficient of the fluorophore at its λmax.

    • Step 3: Calculate the DOL.

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Experimental Workflow

G cluster_activation Step 1: Activation of TCO-Acid cluster_labeling Step 2: Antibody Labeling cluster_quantification Step 3: DOL Quantification TCO_Acid This compound EDC_NHS EDC / Sulfo-NHS TCO_Acid->EDC_NHS Activation Buffer (pH 5-6) Activated_TCO Amine-Reactive TCO Ester EDC_NHS->Activated_TCO 15 min @ RT Labeled_Ab TCO-Labeled Antibody Activated_TCO->Labeled_Ab 1-2 hrs @ RT Antibody Antibody in Reaction Buffer (pH 7.4) Antibody->Labeled_Ab Purification Purification (Desalting Column) Labeled_Ab->Purification Tetrazine_Dye Tetrazine-Fluorophore Purification->Tetrazine_Dye React Final_Conjugate Labeled Conjugate Tetrazine_Dye->Final_Conjugate Spectroscopy UV-Vis Spectroscopy (A280 & A_max) Final_Conjugate->Spectroscopy DOL_Calc Calculate DOL Spectroscopy->DOL_Calc

Caption: Workflow for antibody labeling and DOL quantification.

TCO-Tetrazine Bioorthogonal Reaction

G cluster_reaction iEDDA Reaction TCO_Protein TCO-Labeled Protein Cycloaddition [4+2] Cycloaddition TCO_Protein->Cycloaddition Tetrazine_Molecule Tetrazine-Payload (e.g., Drug, Fluorophore) Tetrazine_Molecule->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate Extremely Fast Retro_DA Retro-Diels-Alder Intermediate->Retro_DA N₂ Release Final_Conjugate Stable Covalent Conjugate Retro_DA->Final_Conjugate

Caption: The TCO-Tetrazine inverse-electron demand Diels-Alder reaction.

Application in EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cell Tumor Cell EGFR EGFR Endosome Endosome EGFR->Endosome Internalization Signaling Downstream Signaling (e.g., RAS-RAF-MAPK) EGFR->Signaling Ligand Binding (Blocked by ADC) ADC Anti-EGFR Antibody (TCO-Labeled) ADC->EGFR Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Targeting the EGFR pathway with a TCO-based ADC.

References

Application Notes and Protocols for (S,E)-TCO2-PEG3-acid in Fluorescent Probe Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,E)-TCO2-PEG3-acid is a versatile tool in the field of bioconjugation, enabling the precise and efficient labeling of biomolecules with fluorescent probes. This linker incorporates a strained trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. The TCO group is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for a catalyst.[1][2][3]

The carboxylic acid functionality allows for the covalent attachment of the linker to primary amines on biomolecules, such as the lysine residues of proteins or antibodies, through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The integrated PEG3 spacer enhances the solubility of the conjugate and reduces potential steric hindrance.[4]

These application notes provide a comprehensive overview, detailed experimental protocols, and key data for the use of this compound in the development of fluorescently labeled biomolecules for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.

Principle of Fluorescent Probe Conjugation

The conjugation of a fluorescent probe to a biomolecule using this compound is a two-step process:

  • Biomolecule Modification: The carboxylic acid group of this compound is first activated and then reacted with a primary amine on the target biomolecule (e.g., a protein or antibody) to form a stable TCO-modified biomolecule.

  • Bioorthogonal Ligation: The TCO-modified biomolecule is then reacted with a tetrazine-functionalized fluorescent probe. The highly efficient and specific TCO-tetrazine ligation forms a stable covalent bond, resulting in the final fluorescently labeled biomolecule.[1]

This bioorthogonal approach ensures high specificity and minimizes off-target reactions, which is crucial when working with complex biological samples.

Data Presentation

Table 1: Key Features of this compound
FeatureDescription
Reactive Group 1 trans-Cyclooctene (TCO)
Reactive toward Tetrazines
Reaction Type Inverse-electron-demand Diels-Alder Cycloaddition (IEDDA)
Reactive Group 2 Carboxylic Acid (-COOH)
Reactive toward Primary Amines (-NH2) after activation
Spacer Arm PEG3 (Triethylene glycol)
Key Advantages Enables catalyst-free "click" chemistry, enhances solubility, reduces steric hindrance.
Table 2: Typical Reaction Conditions for TCO-Tetrazine Ligation
ParameterRecommended ConditionNotes
Reaction Buffer Phosphate-buffered saline (PBS), HEPES, Carbonate/BicarbonateAvoid buffers with primary amines (e.g., Tris) during the NHS-ester reaction step.
pH Range 6.0 - 9.0The TCO-tetrazine ligation is robust across a wide pH range. For NHS ester reactions, a pH of 7-8 is optimal.
Temperature Room Temperature (20-25°C) or 4°CThe reaction is typically fast at room temperature. Incubation at 4°C can be used for sensitive biomolecules.
Reaction Time 30 - 120 minutesReaction progress can be monitored by the disappearance of the tetrazine's visible absorbance (typically 510-540 nm).
Molar Ratio 1.05 to 1.5-fold molar excess of tetrazine-probe to TCO-biomoleculeThe optimal ratio may need to be determined empirically for each specific application.
Table 3: Second-Order Rate Constants for TCO-Tetrazine Ligation
TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)Reference
trans-cyclooctene (TCO)Dipyridyl tetrazine~2000 (in 9:1 methanol/water)
TCOTetrazinesup to 1 x 10⁶
TCOTetrazines> 800
d-TCO3,6-dipyridyl-s-tetrazine366,000 (in pure water)

Note: The reaction kinetics can be influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent.

Experimental Protocols

This section provides detailed protocols for the two-step conjugation of a fluorescent probe to a biomolecule (e.g., a protein) using this compound.

Protocol 1: Modification of a Protein with this compound

This protocol describes the activation of the carboxylic acid on the linker and its conjugation to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Immediately before use, prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activate this compound:

    • In a microcentrifuge tube, combine 10 µL of 10 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.

    • Incubate the mixture for 15-30 minutes at room temperature.

  • Protein Conjugation:

    • Dissolve the protein of interest in Reaction Buffer at a concentration of 1-5 mg/mL.

    • Add the activated (S,E)-TCO2-PEG3-NHS ester solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purify the TCO-modified Protein:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration of the purified TCO-modified protein using a standard protein assay (e.g., BCA assay).

Protocol 2: Fluorescent Labeling of the TCO-modified Protein via TCO-Tetrazine Ligation

This protocol describes the reaction of the TCO-modified protein with a tetrazine-functionalized fluorescent probe.

Materials:

  • Purified TCO-modified protein (from Protocol 1)

  • Tetrazine-functionalized fluorescent probe (e.g., Tetrazine-Cy5, Tetrazine-FITC)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Stock Solution:

    • Dissolve the tetrazine-functionalized fluorescent probe in an appropriate solvent (e.g., DMSO) to a concentration of 1-10 mM.

  • TCO-Tetrazine Ligation:

    • In a microcentrifuge tube, combine the TCO-modified protein with the tetrazine-functionalized fluorescent probe. A 1.5 to 5-fold molar excess of the tetrazine probe is recommended.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purify the Fluorescently Labeled Protein:

    • Remove the unreacted fluorescent probe using a desalting column or size-exclusion chromatography.

    • The purified fluorescently labeled protein is now ready for downstream applications.

  • Characterization (Optional):

    • The degree of labeling (DOL) can be determined by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its specific absorbance maximum) and using the respective extinction coefficients.

Mandatory Visualizations

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition cluster_product Product TCO TCO-modified Biomolecule Intermediate Unstable Intermediate TCO->Intermediate Tetrazine Tetrazine-Fluorescent Probe Tetrazine->Intermediate Conjugate Fluorescently Labeled Biomolecule Intermediate->Conjugate Retro-Diels-Alder (N₂ release) N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of TCO-Tetrazine Ligation.

Experimental_Workflow cluster_step1 Step 1: Biomolecule Modification cluster_step2 Step 2: Bioorthogonal Ligation cluster_purification Purification & Analysis A This compound B EDC/NHS Activation A->B D TCO-modified Biomolecule B->D C Primary Amine-containing Biomolecule (e.g., Protein) C->D F TCO-Tetrazine Ligation D->F E Tetrazine-Fluorescent Probe E->F G Fluorescently Labeled Biomolecule F->G H Purification (e.g., Desalting Column) G->H I Characterization (e.g., UV-Vis, SDS-PAGE) H->I

Caption: Experimental Workflow for Fluorescent Probe Conjugation.

References

Troubleshooting & Optimization

preventing TCO isomerization to CCO during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with trans-cyclooctene (TCO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of TCO to its unreactive cis-cyclooctene (CCO) isomer during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What is TCO to CCO isomerization and why is it a problem?

trans-Cyclooctene (TCO) is a highly reactive dienophile widely used in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. However, TCO is conformationally strained and can isomerize to the more stable but unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization leads to a loss of the TCO concentration in your sample, which will decrease the efficiency of subsequent click chemistry reactions.

Q2: What factors can cause TCO to isomerize to CCO?

Several factors can promote the isomerization of TCO to CCO:

  • Elevated Temperatures: TCO is thermally labile and will isomerize more rapidly at higher temperatures.

  • Presence of Thiols: High concentrations of thiols, such as those found in cell culture media or in the presence of reducing agents like dithiothreitol (DTT), can catalyze isomerization, possibly through a radical-mediated pathway.[3]

  • Copper-Containing Proteins: Certain proteins in biological samples, particularly those containing copper, can accelerate TCO isomerization.[4]

  • Components in Cell Culture Media: Thiamine and its degradation products present in cell culture media have been shown to catalyze TCO isomerization.[5]

  • Long-term Storage: Even under ideal conditions, highly strained TCO derivatives can be prone to isomerization over extended storage periods.

Q3: How can I prevent TCO from isomerizing during storage?

To minimize isomerization during storage, several strategies can be employed:

  • Cold Storage: Always store TCO derivatives, especially those in solution, at low temperatures (-20°C or -80°C). Crystalline, solid-state TCO derivatives are generally more stable for long-term storage.

  • Silver(I) Complexation: TCO can be protected by forming a stable complex with silver(I) salts, such as silver nitrate (AgNO₃). This complex can be stored for extended periods and the TCO can be easily liberated before use.

  • Use of Radical Inhibitors: For applications where thiols are present, the addition of a radical inhibitor like Trolox (a water-soluble vitamin E analog) can suppress isomerization.

Troubleshooting Guides

Issue 1: Low labeling efficiency in a click chemistry reaction.

Possible Cause: Your TCO reagent may have isomerized to CCO, reducing the concentration of the reactive species.

Troubleshooting Steps:

  • Verify TCO Integrity: Before your experiment, check the purity of your TCO reagent using ¹H NMR to quantify the TCO to CCO ratio.

  • Optimize Storage Conditions: Ensure your TCO reagents are stored at the recommended low temperatures and protected from light. For long-term storage, consider converting the TCO to a silver(I) complex.

  • Consider Experimental Conditions: If your experiment involves prolonged incubation times, high temperatures, or the presence of thiols or biological matrices, these could be contributing to isomerization.

Issue 2: TCO instability in biological media.

Possible Cause: Components in your cell culture media or serum are causing rapid isomerization.

Troubleshooting Steps:

  • Use Fresh Media: Whenever possible, use freshly prepared cell culture media, as "aged" media can contain higher concentrations of thiamine degradation products that promote isomerization.

  • Supplement with Trolox: Consider adding a radical inhibitor like Trolox to your media to suppress isomerization, although it's important to first verify that it does not interfere with your specific biological assay.

  • Minimize Incubation Time: Reduce the time your TCO reagent is exposed to the biological media before the reaction with tetrazine.

  • Use a More Stable TCO Derivative: If possible, consider using a more stable TCO derivative, such as a dioxolane-fused TCO (d-TCO), which has shown improved stability in aqueous solutions and blood serum.

Experimental Protocols

Protocol 1: Stabilization of TCO with Silver Nitrate (AgNO₃)

This protocol describes the formation of a TCO-AgNO₃ complex for long-term storage.

Materials:

  • TCO derivative

  • Silver nitrate (AgNO₃)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve the TCO derivative in the anhydrous solvent under an inert atmosphere.

  • In a separate flask, dissolve an equimolar amount of AgNO₃ in the same anhydrous solvent.

  • Slowly add the AgNO₃ solution to the TCO solution with stirring.

  • A precipitate of the TCO-AgNO₃ complex should form.

  • Isolate the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Store the solid TCO-AgNO₃ complex at -20°C, protected from light.

Protocol 2: Liberation of TCO from a Silver(I) Complex

This protocol describes how to release the free TCO from its AgNO₃ complex before use.

Materials:

  • TCO-AgNO₃ complex

  • Saturated aqueous sodium chloride (NaCl) solution or aqueous ammonia (NH₄OH)

  • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the TCO-AgNO₃ complex in a biphasic mixture of the organic solvent and the saturated aqueous NaCl solution.

  • Stir the mixture vigorously. The silver ions will preferentially coordinate with the chloride ions, forming insoluble silver chloride (AgCl) and releasing the TCO into the organic phase.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified TCO.

Protocol 3: Using Trolox to Inhibit TCO Isomerization

This protocol provides guidance on using the radical inhibitor Trolox to prevent TCO isomerization in thiol-containing solutions.

Materials:

  • TCO derivative

  • Trolox

  • Aqueous buffer or cell culture medium containing thiols

Procedure:

  • Prepare a stock solution of Trolox in a suitable solvent (e.g., DMSO or ethanol).

  • Add the Trolox stock solution to your reaction mixture containing the TCO derivative to achieve a final concentration that effectively inhibits isomerization (e.g., 10 mM has been shown to be effective in some systems).

  • Proceed with your experiment. It is recommended to perform a control experiment without Trolox to confirm its necessity and another control to ensure Trolox does not interfere with your assay.

Protocol 4: Quantification of TCO:CCO Ratio by ¹H NMR

This protocol outlines the method for determining the isomeric purity of a TCO sample using quantitative ¹H NMR (qNMR).

Materials:

  • TCO sample

  • Deuterated solvent (e.g., CDCl₃ or CD₃OD)

  • NMR tube

Procedure:

  • Accurately weigh a known amount of the TCO sample and dissolve it in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. Ensure the following parameters are set for accurate quantification:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being analyzed.

    • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 for <1% error).

  • Identify the characteristic, well-resolved signals for both the TCO and CCO isomers. The olefinic protons of TCO and CCO typically appear in distinct regions of the spectrum.

  • Integrate the signals corresponding to each isomer.

  • Calculate the molar ratio of TCO to CCO by dividing the integral of the TCO signal by the number of protons it represents, and doing the same for the CCO signal. The ratio of these values gives the isomeric ratio.

Data Presentation

Table 1: Stability of Various TCO Derivatives Under Different Conditions

TCO DerivativeConditionTimeIsomerization (%)Reference
s-TCO30 mM mercaptoethanol in CD₃OD8 hoursRapid isomerization
d-TCO30 mM mercaptoethanol in CD₃OD12 hoursRapid isomerization
d-TCOPhosphate buffered D₂O14 daysNo isomerization
d-TCOHuman serum at room temperature4 days>97% trans-isomer
s-TCO-TAMRA•AgNO₃Stored in an open flask at 30°C3 daysMinimal degradation
s-TCO-TAMRA (free)Stored in an open flask at 30°C3 days98% degradation

Visualizations

TCO_Isomerization cluster_factors Promoting Factors TCO trans-Cyclooctene (TCO) (Reactive) CCO cis-Cyclooctene (CCO) (Unreactive) TCO->CCO Isomerization Heat Heat Thiols Thiols Copper Cu-Proteins Media Media Components

Caption: Factors promoting the isomerization of reactive TCO to unreactive CCO.

Prevention_Workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use TCO_solution TCO in Solution Cold_Storage Store at -80°C TCO_solution->Cold_Storage Silver_Complex Form Silver(I) Complex TCO_solution->Silver_Complex Click_Reaction Perform Click Reaction Cold_Storage->Click_Reaction Liberate_TCO Liberate TCO from Silver Complex Silver_Complex->Liberate_TCO Liberate_TCO->Click_Reaction Use_Trolox Add Trolox (if thiols present) Click_Reaction->Use_Trolox

Caption: Workflow for preventing TCO isomerization during storage and experiments.

References

Technical Support Center: TCO-Tetrazine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-tetrazine ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the TCO-tetrazine ligation reaction?

The TCO-tetrazine ligation is a bioorthogonal reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine.[1][2] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for conjugating biomolecules in complex biological environments.[2][3][4] The reaction proceeds rapidly without the need for a catalyst and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.

Q2: What are the expected kinetics and yield for this reaction?

The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹. Under optimal conditions, the reaction can proceed to completion in 30 to 60 minutes at room temperature, often resulting in quantitative or near-quantitative yields. However, yields can be significantly impacted by a variety of factors discussed in this guide.

Q3: Why is my TCO-tetrazine conjugation reaction failing or giving a low yield?

Low yields in TCO-tetrazine conjugations can stem from several key issues:

  • Degradation of Reactants: Both TCO and tetrazine moieties have stability limits. Tetrazines are susceptible to degradation by nucleophiles or prolonged light exposure, while TCOs can isomerize to their non-reactive cis-form, especially in the presence of thiols.

  • Suboptimal Reaction Conditions: Incorrect pH, incompatible buffers (e.g., those containing primary amines like Tris), or non-optimal temperatures can hinder the reaction.

  • Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can lead to an incomplete reaction.

  • Steric Hindrance: Bulky molecules conjugated near the TCO or tetrazine moiety can physically block the reaction site.

  • Hydrophobic Interactions: Hydrophobic TCO moieties can sometimes bury themselves within the core of a protein, rendering them inaccessible for reaction.

  • Impure Reagents: Contaminants in the starting materials can lead to side reactions.

Troubleshooting Guide: Low Conjugation Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low product yield.

Issue 1: I suspect my tetrazine reagent has degraded.
  • Question: My tetrazine solution has lost its characteristic pink/red color. Is it still active?

    • Answer: No, the loss of color is a primary indicator of tetrazine degradation. The color is due to the tetrazine ring's unique electronic structure; when the ring is compromised, the color fades. You should use a fresh aliquot of the reagent.

  • Question: How can I prevent my tetrazine from degrading?

    • Answer: Tetrazines are sensitive to harsh pH conditions, nucleophiles, and prolonged exposure to light. It is best practice to prepare fresh solutions from solid material for each experiment. If you must store solutions, use an anhydrous solvent like DMSO, aliquot, and store at -20°C or below, protected from light. Be aware that tetrazines with electron-withdrawing groups, while more reactive, are generally less stable in aqueous media.

Issue 2: I suspect my TCO reagent is inactive.
  • Question: How can I determine if my TCO-labeled molecule is the problem?

    • Answer: TCOs can be unstable and isomerize to their unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain metals. This is a common issue in complex biological media. Some highly strained TCOs (like s-TCO) are more reactive but also less stable. One study found that a majority of TCOs conjugated to antibodies via standard amine-coupling were non-reactive, likely due to hydrophobic interactions with the antibody.

    • Solution:

      • Check Stability: Be aware of the stability profile of your specific TCO derivative. If your buffer contains thiols (e.g., from a reducing agent like DTT or TCEP used in a previous step), they must be removed completely before adding the TCO-reagent.

      • Improve Accessibility: Incorporating a flexible, hydrophilic spacer like PEG between your molecule and the TCO moiety can improve its accessibility and prevent it from being masked by hydrophobic interactions.

Issue 3: My reaction conditions may be suboptimal.
  • Question: What is the optimal buffer and pH for the conjugation?

    • Answer: The TCO-tetrazine ligation itself is robust and works well in a pH range of 6-9. Phosphate-buffered saline (PBS) is a common and effective choice. However, if you are performing a preliminary reaction to attach the TCO or tetrazine to a protein using an NHS ester, it is critical to use an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5 to avoid unwanted side reactions with buffers like Tris or glycine.

  • Question: What is the ideal temperature and reaction time?

    • Answer: The reaction is very fast and is typically completed within 30-60 minutes at room temperature. For less concentrated samples or less reactive partners, the incubation can be extended to 2 hours or performed overnight at 4°C. In some cases, incubating at 37°C can accelerate the reaction.

Issue 4: My stoichiometry may be incorrect.
  • Question: What is the recommended molar ratio of TCO to tetrazine?

    • Answer: While a 1:1 ratio is theoretical, using a slight excess (1.05 to 1.5-fold) of one reactant can help drive the reaction to completion. It is often recommended to use a slight molar excess of the tetrazine-functionalized molecule. However, the optimal ratio may depend on your specific molecules and should be determined empirically.

Data Presentation

Table 1: Reaction Kinetics of Common TCO and Tetrazine Pairs
Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) M⁻¹s⁻¹ConditionsSource(s)
Hydrogen-substitutedTCOup to 30,000PBS, 37°C
Methyl-substitutedTCO~1,000Aqueous Media
Diphenyl-s-tetrazines-TCO3,100MeOH, 25°C
Dipyridal tetrazineTCO2,000 (±400)Not specified
Dipyridal-s-tetrazined-TCO366,000 (± 15,000)Water, 25°C
Table 2: Troubleshooting Summary
Potential Issue Symptom / Observation Recommended Solution(s)
Tetrazine Degradation Loss of pink/red color in solution. Reaction fails with a new batch of TCO.Use fresh, high-quality tetrazine. Prepare stock solutions in anhydrous DMSO and store protected from light at -20°C or below.
TCO Inactivity Reaction fails with a new batch of tetrazine. Low reactivity after conjugation to a protein.Ensure complete removal of thiols/reducing agents. Consider using a TCO derivative with a hydrophilic PEG linker to improve solubility and prevent hydrophobic masking. Verify the integrity of the TCO reagent.
Suboptimal Buffer Low yield in protein labeling step (pre-conjugation).For NHS-ester reactions, use an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5. Avoid Tris and glycine buffers.
Incorrect Stoichiometry Incomplete conversion of the limiting reagent.Empirically optimize the molar ratio. Start with a 1.1 to 1.5-fold excess of the tetrazine reagent.
Steric Hindrance Low yield when conjugating large biomolecules.Introduce a longer PEG spacer between the reactive moiety (TCO/tetrazine) and the biomolecule to increase accessibility.

Experimental Protocols

Protocol 1: General Protein-Small Molecule Conjugation via TCO-Tetrazine Ligation

This protocol describes a two-stage process: (1) labeling a protein with a TCO-NHS ester and (2) conjugating it to a tetrazine-modified small molecule.

A. TCO-Labeling of Protein

  • Protein Preparation: Buffer exchange the protein (e.g., antibody) into an amine-free buffer like PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Adjust the protein concentration to 1-5 mg/mL.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis against the desired reaction buffer (e.g., PBS pH 7.4). The TCO-labeled protein is now ready for conjugation.

B. TCO-Tetrazine Conjugation

  • Reactant Preparation: Prepare the tetrazine-modified small molecule in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-small molecule in the desired molar ratio. A slight excess (1.1 - 1.5 equivalents) of the tetrazine-small molecule is often recommended to drive the reaction.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's visible absorbance between 510-550 nm.

  • Final Purification: Purify the final conjugate from excess small molecule and unreacted protein using size-exclusion chromatography (SEC) or dialysis.

  • Storage: Store the final conjugate at 4°C.

Visualizations

TCO_Tetrazine_Reaction TCO TCO-modified Biomolecule Tetrazine Tetrazine-modified Payload Conjugate Stable Dihydropyridazine Conjugate TCO->Conjugate Inverse Electron Demand Diels-Alder Cycloaddition Tetrazine->Conjugate N2 Nitrogen Gas (N₂)

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Troubleshooting_Workflow start Low Conjugation Yield check_reagents Check Reagent Integrity start->check_reagents tetrazine_ok Tetrazine OK? check_reagents->tetrazine_ok Visual check (color) LC-MS tco_ok TCO OK? tetrazine_ok->tco_ok Yes fresh_tz Use Fresh Tetrazine tetrazine_ok->fresh_tz No check_conditions Review Reaction Conditions tco_ok->check_conditions Yes fresh_tco Use Fresh TCO / Add PEG Linker tco_ok->fresh_tco No buffer_ok Buffer & pH Correct? check_conditions->buffer_ok stoich_ok Stoichiometry Optimized? buffer_ok->stoich_ok Yes correct_buffer Use Amine-Free Buffer (pH 7.2-8.5 for NHS) or PBS (pH 6-9 for ligation) buffer_ok->correct_buffer No check_structure Consider Structural Issues stoich_ok->check_structure Yes optimize_ratio Titrate Reactants (Try 1.5x Tetrazine) stoich_ok->optimize_ratio No add_spacer Incorporate Longer PEG Spacer check_structure->add_spacer Steric hindrance / Hydrophobicity Suspected

Caption: A logical workflow for troubleshooting low conjugation yield.

Parameter_Relationships Yield High Conjugation Yield Reactivity High Reactant Reactivity (e.g., s-TCO, e⁻-withdrawing Tetrazine) Reactivity->Yield Stability High Reactant Stability (Fresh reagents, proper storage) Reactivity->Stability Often inversely correlated Stability->Yield Degradation Reactant Degradation (Thiols, Nucleophiles, Light) Stability->Degradation Accessibility Good Steric Accessibility (PEG Spacers) Accessibility->Yield Hindrance Steric Hindrance / Masking Accessibility->Hindrance Conditions Optimal Conditions (Correct pH, Buffer, Temp) Conditions->Yield SideReactions Side Reactions (e.g., NHS ester with Tris buffer) Conditions->SideReactions Stoichiometry Optimized Stoichiometry (Slight excess of one reagent) Stoichiometry->Yield Degradation->Yield Hindrance->Yield SideReactions->Yield

References

Technical Support Center: Stability of Transparent Conductive Oxides (TCOs) in the Presence of Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of reducing agents, such as Dithiothreitol (DTT), on the stability of Transparent Conductive Oxides (TCOs) like Indium Tin Oxide (ITO).

Frequently Asked Questions (FAQs)

Q1: Is it safe to use buffers containing DTT with my ITO-coated slides/electrodes?

Caution is advised when using buffers containing DTT or other thiol-based reducing agents with TCOs, particularly Indium Tin Oxide (ITO). While direct, extensive studies on the chemical interaction between DTT and ITO are limited, the known electrochemical properties of ITO suggest a potential for degradation. ITO is susceptible to reduction, which can break down the oxide layer into metallic indium and tin.[1][2][3][4] This process can lead to a loss of transparency and changes in conductivity.[1]

Q2: I've noticed a decrease in the transparency and conductivity of my ITO electrode after using a buffer with a reducing agent. What could be the cause?

The observed degradation is likely due to the chemical reduction of the indium and tin oxides that form the ITO film. Reducing agents, by their nature, donate electrons, and this can lead to the formation of metallic indium and tin nanoparticles on the surface of the electrode. This alteration in the surface composition and morphology results in decreased optical transparency and can also affect the electrical conductivity. The degradation of ITO is known to occur at negative potentials during electrochemical processes, and a strong chemical reducing agent could induce a similar effect.

Q3: Are there any alternative reducing agents that are more compatible with TCOs?

While specific compatibility data is scarce, non-thiol-based reducing agents such as Tris(2-carboxyethyl)phosphine (TCEP) might be a safer alternative. The degradation pathways for TCOs are often linked to their interaction with specific chemical species, and TCEP's different chemical nature may result in less interaction with the oxide surface. However, it is strongly recommended to perform compatibility tests for your specific TCO substrate and experimental conditions before widespread use.

Q4: Besides reducing agents, what other factors can affect the stability of my TCO?

The stability of TCOs like ITO can be influenced by several factors, including:

  • pH: The stability of ITO is pH-dependent, with increased degradation often observed in acidic or alkaline conditions.

  • Moisture: The presence of moisture, especially in combination with other stressors like high temperatures or UV light, can lead to corrosion and degradation.

  • Applied Voltage: Applying a negative electrical potential can cause electrochemical reduction and degradation of the ITO film.

  • Presence of Certain Ions: Some ions in the electrolyte can either inhibit or accelerate the degradation of ITO.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased optical transparency of TCO after experiment Chemical reduction of the TCO by the reducing agent in your buffer.1. Verify the compatibility of your TCO with the specific reducing agent and concentration. 2. Consider using a lower concentration of the reducing agent or reducing the exposure time. 3. Test an alternative, non-thiol-based reducing agent like TCEP. 4. Perform a control experiment by exposing a fresh TCO substrate to the buffer without your biomolecules of interest to isolate the effect of the buffer components.
Increased sheet resistance of TCO Alteration of the TCO surface morphology and composition due to reduction.1. Follow the same steps as for decreased transparency. 2. Ensure that the TCO is not subjected to any external electrical potential that could exacerbate the reduction process.
Delamination or visible damage to the TCO film Severe chemical attack on the TCO layer.1. Immediately discontinue the use of the current buffer composition. 2. Evaluate the pH of your buffer, as extreme pH can accelerate TCO degradation. 3. If possible, use a more chemically robust TCO, such as Fluorine-doped Tin Oxide (FTO), although compatibility testing is still necessary.

Quantitative Data on TCO Degradation

The following table summarizes the effects of electrochemical reduction on the properties of Indium Tin Oxide. While this degradation is induced by an applied voltage rather than a chemical reducing agent like DTT, it provides insight into the potential consequences of a reductive process on the material.

PropertyObservation upon Electrochemical ReductionReference
Optical Transmittance Gradual and irreversible loss of transparency with each reduction cycle. The film may appear darkened or brownish.
Electrical Conductivity May be largely retained during the initial stages of reduction but can be completely lost with extensive degradation.
Surface Morphology Formation of metallic indium and tin nanodroplets on the surface, leading to increased roughness.
Chemical Composition Loss of oxygen from the oxide lattice.

Experimental Protocols

Protocol for Assessing TCO Compatibility with a Reducing Agent-Containing Buffer

This protocol provides a general framework for testing the stability of a TCO substrate in the presence of a specific reducing agent.

  • Baseline Characterization:

    • Measure the initial sheet resistance of the TCO substrate using a four-point probe.

    • Measure the initial optical transmittance spectrum of the TCO substrate using a UV-Vis spectrophotometer.

    • (Optional) Characterize the initial surface morphology using Atomic Force Microscopy (AFM).

  • Exposure:

    • Immerse the characterized TCO substrate in the experimental buffer containing the reducing agent (e.g., DTT) at the desired concentration and temperature.

    • Simultaneously, immerse a control TCO substrate in a similar buffer that does not contain the reducing agent.

    • Incubate for a duration that is representative of your typical experimental procedure.

  • Post-Exposure Characterization:

    • Gently rinse the TCO substrates with deionized water and dry with a stream of nitrogen.

    • Repeat the sheet resistance and optical transmittance measurements.

    • (Optional) Repeat the AFM characterization to observe any changes in surface morphology.

  • Data Analysis:

    • Compare the pre- and post-exposure data for both the experimental and control samples.

    • A significant change in sheet resistance or a decrease in optical transmittance in the sample exposed to the reducing agent indicates an incompatibility.

Visualizations

experimental_workflow Experimental Workflow for TCO Stability Testing cluster_pre 1. Baseline Characterization cluster_exposure 2. Exposure cluster_post 3. Post-Exposure Characterization cluster_analysis 4. Data Analysis start Start with fresh TCO substrate measure_r Measure Sheet Resistance start->measure_r measure_t Measure Optical Transmittance start->measure_t measure_afm Characterize Surface (AFM) start->measure_afm expose_exp Immerse in Buffer + Reducing Agent measure_r->expose_exp expose_ctrl Immerse in Control Buffer measure_r->expose_ctrl measure_t->expose_exp measure_t->expose_ctrl measure_afm->expose_exp measure_afm->expose_ctrl rinse_dry Rinse and Dry Substrates expose_exp->rinse_dry expose_ctrl->rinse_dry remeasure_r Remeasure Sheet Resistance rinse_dry->remeasure_r remeasure_t Remeasure Optical Transmittance rinse_dry->remeasure_t remeasure_afm Recharacterize Surface (AFM) rinse_dry->remeasure_afm analyze Compare Pre- and Post-Exposure Data remeasure_r->analyze remeasure_t->analyze remeasure_afm->analyze conclusion Determine Compatibility analyze->conclusion

Caption: Workflow for testing TCO stability in the presence of reducing agents.

degradation_pathway Hypothesized TCO Degradation by a Reducing Agent cluster_surface TCO Surface cluster_solution Buffer Solution cluster_degradation Degradation Products ito Indium Tin Oxide (In₂O₃, SnO₂) metals Metallic Indium (In⁰) Metallic Tin (Sn⁰) ito->metals Reduction dtt Reducing Agent (e.g., DTT) R-(SH)₂ dtt->ito Electron Transfer dtt_ox Oxidized DTT R-S-S (cyclic) dtt->dtt_ox Oxidation loss Loss of Transparency & Conductivity Change metals->loss

Caption: Hypothesized degradation of TCO by a chemical reducing agent.

References

Technical Support Center: Buffer Selection for Carboxyl-Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate non-amine buffer for EDC/NHS-mediated carboxyl-amine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why must I use a non-amine buffer for EDC/NHS coupling?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your amine-containing molecule for reaction with the EDC/NHS-activated carboxyl groups.[1][2] This interference leads to significantly lower coupling efficiency and the formation of undesired side products.[3] Similarly, buffers with carboxyl groups (e.g., acetate) should be avoided during the activation step as they can compete with the carboxyl groups on your molecule of interest.[1][4]

Q2: What is the optimal pH for the EDC/NHS reaction?

The EDC/NHS coupling process involves two key steps, each with a distinct optimal pH range:

  • Carboxyl Activation: The activation of carboxyl groups by EDC to form an amine-reactive NHS-ester is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .

  • Amine Coupling: The subsequent reaction of the NHS-ester with a primary amine is most efficient at a pH of 7.0 to 8.5 . This is because the amine must be in its unprotonated, nucleophilic state to react effectively.

Q3: Can I perform the activation and coupling steps in the same buffer?

While a one-pot reaction is possible, a two-step protocol is highly recommended to maximize efficiency and minimize side reactions like self-polymerization. This involves performing the activation at an acidic pH (e.g., in MES buffer) and then raising the pH for the coupling step (e.g., by adding a phosphate or borate buffer).

Q4: Which non-amine buffers are recommended for each step?

  • Activation Step (pH 4.5 - 6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and highly recommended choice. It is effective in the required pH range and lacks interfering amine and carboxyl groups.

  • Coupling Step (pH 7.0 - 8.5): Phosphate-Buffered Saline (PBS) is frequently used for the coupling step. Other suitable options include HEPES and borate or bicarbonate buffers.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or No Coupling Yield Inappropriate Buffer: Use of an amine- or carboxylate-containing buffer (e.g., Tris, Glycine, Acetate).Switch to recommended non-interfering buffers. Use MES for activation and PBS or HEPES for coupling.
Suboptimal pH: The pH of the activation or coupling step is outside the optimal range.Verify the pH of your reaction buffers using a calibrated pH meter. For a two-step reaction, ensure the activation is done at pH 4.5-6.0 before raising it to 7.0-8.5 for coupling.
Hydrolysis of Intermediates: EDC and the NHS-ester are sensitive to moisture and can hydrolyze, rendering them inactive.Prepare EDC and NHS solutions immediately before use. Allow reagent vials to warm to room temperature before opening to prevent condensation. Perform the coupling step as soon as possible after activation.
Precipitation During Reaction Protein Aggregation: The change in pH or addition of reagents may cause your protein to become unstable and precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange prior to the reaction.
High Reagent Concentration: Very high concentrations of EDC may lead to precipitation.If using a large molar excess of EDC, try reducing the concentration.

Comparison of Recommended Non-Amine Buffers

The table below summarizes the properties of commonly used non-amine buffers for the two steps of carboxyl-amine coupling.

BufferpKa (at 25°C)Optimal Buffering pH RangeRecommended StepNotes
MES 6.155.5 - 6.7Activation The standard and most recommended buffer for the EDC activation step. Free of interfering functional groups.
PBS 7.27.0 - 7.4Coupling Widely used for the amine coupling step. Be aware that phosphate can sometimes reduce EDC reactivity in one-pot systems.
HEPES 7.556.8 - 8.2Coupling A good alternative to PBS for the coupling step, especially if phosphate interference is a concern.
Borate 9.248.0 - 10.2Coupling Suitable for the coupling step, particularly when a pH at the higher end of the optimal range (up to 8.5) is desired.

Experimental Protocols

Two-Step Coupling Protocol (Recommended)

This method is ideal for preventing self-polymerization of molecules containing both carboxyl and amine groups.

Materials:

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 100 mM Sodium Phosphate (PBS), pH 7.2-7.5

  • EDC and Sulfo-NHS

  • Molecule with carboxyl groups

  • Molecule with amine groups

  • Quenching Solution (Optional): 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5

Procedure:

  • Preparation: Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.

  • Activation: Add EDC and Sulfo-NHS to the solution. A common starting molar excess is 2-10 fold for EDC and 2-5 fold for NHS over the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • pH Adjustment: Raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. Alternatively, perform a buffer exchange into the Coupling Buffer using a desalting column.

  • Coupling: Immediately add the amine-containing molecule to the activated solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction and hydrolyze unreacted NHS-esters, add a quenching solution and incubate for 15 minutes.

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Buffer Selection Workflow

This diagram illustrates the decision-making process for selecting the correct buffer for your carboxyl-amine coupling experiment.

Buffer_Selection_Workflow cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling start Start: Plan Carboxyl-Amine Coupling q1 Choose Buffer Type start->q1 b1 Use MES Buffer (0.1 M) q1->b1 Non-Amine & Non-Carboxylate b2 AVOID: Tris, Glycine, Acetate q1->b2 Contains Primary Amines/Carboxylates q2 Set pH b1->q2 ph1 Adjust to pH 4.5 - 6.0 q2->ph1 q3 Choose Buffer Type ph1->q3 b3 Use PBS, HEPES, or Borate Buffer q3->b3 Non-Amine b4 AVOID: Tris, Glycine q3->b4 Contains Primary Amines q4 Set pH b3->q4 ph2 Adjust to pH 7.0 - 8.5 q4->ph2 end_node Proceed with Coupling Reaction ph2->end_node

References

Optimizing pH for (S,E)-TCO2-PEG3-acid Conjugation to Antibodies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the conjugation of (S,E)-TCO2-PEG3-acid to antibodies. Below you will find frequently asked questions, detailed troubleshooting advice, and experimental protocols to ensure successful and efficient bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an antibody?

The optimal pH for the conjugation of this compound, an NHS ester, to primary amines (e.g., lysine residues) on an antibody is in the range of pH 7.2 to 9.0.[1][] A more specific pH of 8.3-8.5 is frequently recommended as the ideal balance for this reaction.[]

This pH range represents a critical compromise:

  • Above pH 7.0: The primary amine groups on the antibody are sufficiently deprotonated to act as effective nucleophiles, which is necessary for the reaction to proceed.

  • Below pH 9.0: The rate of hydrolysis of the NHS ester is minimized. At higher pH values, the NHS ester reacts rapidly with water, rendering it inactive and significantly reducing conjugation efficiency.[]

Q2: Which buffers are recommended for this conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the antibody for reaction with the NHS ester.[3]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Bicarbonate Buffer

  • Sodium Carbonate/Bicarbonate Buffer

  • HEPES Buffer

  • Borate Buffer

Q3: Which buffers and additives should be avoided?

Buffers and additives containing primary amines must be avoided. If your antibody is in an incompatible buffer, a buffer exchange should be performed prior to conjugation.

Incompatible Buffers and Additives:

  • Tris (tris(hydroxymethyl)aminomethane) buffers (e.g., TBS)

  • Glycine

  • Ammonium ions

  • Sodium Azide (can interfere with the reaction)

Q4: What is the recommended molar excess of this compound to antibody?

A molar excess of the TCO-PEG-NHS ester is generally recommended to ensure efficient labeling. A 10- to 20-fold molar excess is a common starting point for antibody conjugation. However, the optimal ratio may need to be determined empirically for each specific antibody.

Q5: How should I prepare the this compound for the reaction?

This compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is not recommended to prepare stock solutions for long-term storage as the NHS ester will readily hydrolyze.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The reaction buffer pH is too low (amines are protonated) or too high (NHS ester hydrolysis).Verify the pH of your reaction buffer is within the optimal range of 7.2-9.0, with 8.3-8.5 being a good target.
Hydrolysis of this compound: The reagent was exposed to moisture before or during the reaction.Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
Presence of Competing Amines: The antibody buffer contains Tris, glycine, or other primary amines.Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, sodium bicarbonate) prior to conjugation.
Low Antibody Concentration: Dilute antibody solutions can lead to inefficient labeling due to the competing hydrolysis reaction.Concentrate the antibody to 1-5 mg/mL before starting the conjugation.
Antibody Precipitation High Degree of Labeling: Excessive modification of the antibody can alter its properties and lead to aggregation.Reduce the molar excess of the this compound reagent in the reaction.
Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is too high.Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
Inconsistent Results Instability of TCO Moiety: The trans-cyclooctene (TCO) group can be sensitive to thiols and may isomerize over time.Avoid buffers containing thiols. Use freshly prepared TCO-labeled antibodies for subsequent click reactions.
Inaccurate Reagent Quantification: Incorrect calculation of the molar excess of the labeling reagent.Carefully calculate the required amount of this compound based on the antibody's molecular weight and concentration.

Quantitative Data Summary

Table 1: Recommended pH Ranges for NHS Ester Conjugation

pH RangeRecommendationRationale
7.2 - 9.0 General Operating Range Balances amine reactivity with NHS ester stability.
8.0 - 8.5 Optimal Range Maximizes the reaction between the deprotonated amine and the NHS ester while minimizing hydrolysis.
8.75 Alternative High pH Used in some protocols with carbonate/bicarbonate buffers, but risk of hydrolysis increases.

Table 2: Half-life of NHS Esters at Different pH Values

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.64°C10 minutes

Note: This data is for general NHS esters and illustrates the significant impact of pH on stability.

Experimental Protocol: Antibody Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for your specific antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer your antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Prepare this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction antibody_prep 1. Antibody Preparation (Buffer Exchange & Concentration) conjugation 3. Conjugation (Mix Antibody & Reagent) antibody_prep->conjugation reagent_prep 2. Reagent Preparation (Dissolve TCO-PEG3-NHS in DMSO) reagent_prep->conjugation incubation Incubate 1-2h @ RT conjugation->incubation quench 4. Quench Reaction (Add Tris Buffer) incubation->quench purification 5. Purification (Desalting Column) quench->purification end_product Purified TCO-Antibody Conjugate purification->end_product start Start start->antibody_prep

Caption: Experimental workflow for the conjugation of this compound to an antibody.

ph_optimization_logic ph Reaction pH low_ph Low pH (< 7.0) ph->low_ph optimal_ph Optimal pH (7.2 - 9.0) ph->optimal_ph high_ph High pH (> 9.0) ph->high_ph amine_protonated Amine is Protonated (-NH3+) (Poor Nucleophile) low_ph->amine_protonated amine_deprotonated Amine is Deprotonated (-NH2) (Good Nucleophile) optimal_ph->amine_deprotonated hydrolysis_low NHS Ester Hydrolysis is Slow (Stable Reagent) optimal_ph->hydrolysis_low high_ph->amine_deprotonated hydrolysis_high NHS Ester Hydrolysis is Fast (Unstable Reagent) high_ph->hydrolysis_high low_yield1 Low Conjugation Yield amine_protonated->low_yield1 high_yield High Conjugation Yield amine_deprotonated->high_yield hydrolysis_low->high_yield low_yield2 Low Conjugation Yield hydrolysis_high->low_yield2

Caption: The logical relationship between pH and the efficiency of NHS ester conjugation.

References

Technical Support Center: Troubleshooting Guide for Low TCO Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving trans-cyclooctene (TCO) labeling. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you identify and resolve common issues that can lead to low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no TCO labeling efficiency?

Low TCO labeling efficiency can stem from several factors, broadly categorized as issues with reagents, reaction conditions, or the protein/molecule of interest itself. The most frequent culprits include:

  • Hydrolysis of TCO-NHS ester: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them inactive.[1]

  • Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that compete with the target protein for reaction with the TCO-NHS ester.

  • Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent, with an optimal range typically between 7.2 and 9.0.[1]

  • Degradation of TCO or tetrazine: TCO moieties can isomerize to an inactive form, especially in the presence of thiols or at elevated temperatures, while tetrazines can degrade in aqueous media or in the presence of reducing agents.[2]

  • Low concentration of reactants: Dilute protein or reagent solutions can lead to inefficient labeling.

  • Steric hindrance: The accessibility of the reactive sites on the protein can be limited due to protein folding.

Q2: What is the optimal molar ratio of TCO-NHS ester to my protein?

A 20-fold molar excess of the TCO-NHS ester solution to the protein solution is a common starting point for efficient labeling. However, the optimal ratio can vary depending on the protein and should be empirically determined.

Q3: What are the recommended buffer conditions for TCO labeling?

For labeling proteins with TCO-NHS esters, it is crucial to use an amine-free buffer to avoid unwanted side reactions. Recommended buffers include 100 mM sodium phosphate, 150 mM sodium chloride at a pH of 7.2-7.5. For the subsequent TCO-tetrazine ligation, a wider pH range of 6.0-9.0 is generally well-tolerated, with PBS being a common choice.

Q4: How can I confirm that my protein is successfully labeled with TCO?

Several analytical techniques can be used to confirm TCO labeling:

  • Mass Spectrometry (MALDI-TOF or LC-MS): A mass shift corresponding to the addition of the TCO moiety can be observed.

  • UV-Vis Spectroscopy: The TCO group has a characteristic UV absorbance, though this method is less quantitative for determining efficiency.

  • Functional Assay: Reacting the TCO-labeled protein with a fluorescently-labeled tetrazine and measuring the fluorescence is a common way to confirm successful labeling and quantify the degree of labeling.

Troubleshooting Guide for Low Labeling Efficiency

This guide will walk you through a systematic approach to diagnosing and resolving issues leading to low TCO labeling efficiency.

Issue 1: Low or No Labeling of the Protein with TCO-NHS Ester

If you suspect that the initial labeling of your protein with the TCO-NHS ester is the source of the problem, consider the following potential causes and solutions.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Hydrolyzed TCO-NHS Ester - Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Primary Amines in Buffer - Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before labeling.
Suboptimal pH - Ensure the labeling reaction is performed in a buffer with a pH between 7.2 and 9.0.
Low Protein Concentration - Concentrate the protein solution to 1-5 mg/mL before labeling.
Inaccessible Reactive Sites - Consider denaturing and refolding the protein to expose more reactive sites. - Use a TCO-NHS ester with a PEG spacer to reduce steric hindrance.

Troubleshooting Workflow: TCO-NHS Ester Labeling

G cluster_reagents Reagent Checks cluster_buffer Buffer Checks cluster_protein Protein Checks cluster_optimize Optimization start Start: Low TCO Labeling check_reagents 1. Check Reagents start->check_reagents check_buffer 2. Check Buffer Conditions check_reagents->check_buffer Reagents OK reagent1 Use fresh TCO-NHS ester check_protein 3. Check Protein check_buffer->check_protein Buffer OK buffer1 Amine-free buffer (e.g., PBS)? optimize_reaction 4. Optimize Reaction check_protein->optimize_reaction Protein OK protein1 Concentration > 1 mg/mL? analyze 5. Analyze Labeled Protein optimize_reaction->analyze opt1 Increase molar excess of TCO-NHS success Successful Labeling analyze->success Labeling Confirmed fail Persistent Low Labeling analyze->fail Labeling Not Confirmed reagent2 Prepare stock in anhydrous DMSO/DMF buffer2 pH between 7.2 - 9.0? protein2 Free of interfering substances? opt2 Increase incubation time

Caption: Troubleshooting logic for low TCO-NHS ester labeling.

Issue 2: Low Yield in the TCO-Tetrazine Ligation Step

If you have confirmed successful TCO labeling of your protein but observe low efficiency in the subsequent reaction with a tetrazine-modified molecule, consider the following.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Degraded Tetrazine Reagent - Store tetrazine reagents protected from light and moisture. - Prepare fresh solutions before use.
Degraded TCO on Protein - Avoid prolonged storage of the TCO-labeled protein, especially at room temperature. - If the buffer contains thiols (e.g., DTT), remove them before the ligation reaction as they can promote TCO isomerization.
Incorrect Stoichiometry - Use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule.
Suboptimal Reaction Conditions - Ensure the reaction pH is between 6.0 and 9.0. - Increase the incubation time or temperature (e.g., 37°C) if the reaction is slow.
Steric Hindrance - If labeling a large protein, consider using a tetrazine reagent with a PEG spacer to improve accessibility.

Troubleshooting Workflow: TCO-Tetrazine Ligation

G cluster_tco_protein TCO-Protein Checks cluster_tetrazine Tetrazine Checks cluster_optimize_ligation Ligation Optimization start Start: Low Ligation Yield check_tco_protein 1. Verify TCO-Protein Integrity start->check_tco_protein check_tetrazine 2. Check Tetrazine Reagent check_tco_protein->check_tetrazine TCO-Protein OK tco1 Freshly prepared or properly stored? optimize_ligation 3. Optimize Ligation Conditions check_tetrazine->optimize_ligation Tetrazine OK tz1 Use fresh tetrazine stock analyze_conjugate 4. Analyze Final Conjugate optimize_ligation->analyze_conjugate opt_lig1 Optimize TCO:Tetrazine ratio (try 1:1.5) success Successful Conjugation analyze_conjugate->success Conjugate Confirmed fail Persistent Low Yield analyze_conjugate->fail Conjugate Not Confirmed tco2 Buffer free of thiols? tz2 Protected from light? opt_lig2 Increase incubation time/temperature opt_lig3 Ensure pH is 6.0-9.0

Caption: Troubleshooting logic for low TCO-tetrazine ligation yield.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)

  • TCO-PEGn-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.

Protocol 2: General Procedure for TCO-Tetrazine Ligation

This protocol details the ligation of a TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.

  • Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A slight molar excess of the tetrazine is often recommended.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. Reaction progress can be monitored by the disappearance of the pink color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Quantitative Data Summary

The efficiency of TCO-tetrazine ligation is highly dependent on the specific reagents used. Below is a summary of reported reaction kinetics and yields.

Table 1: Reaction Kinetics and Efficiency

ReactantsSystem/ConditionsParameterValueReference
TCO-protein & Tetrazine-moleculeMild Buffer ConditionsConjugation Efficiency> 99%
Cytochrome C & Tetrazine-5-fluoresceinHPLC quantificationLabeling Yield (CytC-PEG3-TCO)~90%
SST-Tetrazine & TCO-PEG12HPLC purificationConjugate Yield (SST-PEG12)95%
SST-Tetrazine & TCO-Cy5HPLC purificationConjugate Yield (SST-Cy5)90%

Table 2: Comparison of TCO and Tetrazine Reagents

ReagentKey FeatureAdvantage
Methyl-substituted Tetrazines High stability in aqueous mediaReliable for protein labeling applications.
Hydrogen-substituted Tetrazines Extremely fast reaction kineticsIdeal for in vivo imaging where speed is critical.
TCO with PEG Spacer Increased hydrophilicityImproves labeling efficiency, enhances water solubility, and minimizes steric hindrance.
sTCO (strained TCO) Increased ring strainLeads to even faster reaction rates.

References

how to avoid aggregation of proteins after TCO conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation after trans-cyclooctene (TCO) conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after TCO conjugation?

Protein aggregation post-TCO conjugation can be triggered by several factors. A primary cause is the increased hydrophobicity of the protein surface after the TCO moiety is attached; TCO itself is a hydrophobic molecule.[1] This can expose hydrophobic patches that interact between protein molecules, leading to aggregation.[1] Other significant causes include:

  • Over-labeling: Attaching too many TCO molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility.[2]

  • Unfavorable Buffer Conditions: Incorrect pH or low ionic strength can lead to aggregation. Proteins are often least soluble at their isoelectric point.[1][3]

  • Reaction Conditions: High temperatures can promote protein unfolding and aggregation. Localized high concentrations of the TCO reagent during addition can also cause precipitation.

  • Instability of the Protein: Some proteins are inherently prone to aggregation, and the modification process exacerbates this tendency.

Q2: How can I detect and quantify protein aggregation?

Several methods are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique that separates proteins by size and then uses light scattering to determine the absolute molar mass of the eluting species. It can accurately quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light caused by Brownian motion. It is a quick method to detect the presence of aggregates and assess the overall polydispersity of the sample.

  • Visual Inspection: Obvious signs of aggregation include visible particulate matter, cloudiness, or precipitation in the solution.

Q3: Is it possible to remove aggregates after the conjugation reaction?

Yes, aggregates can often be removed from the final conjugate preparation. The most common method is Size Exclusion Chromatography (SEC) , which separates molecules based on their size, effectively removing larger aggregates from the monomeric conjugate. Other chromatographic techniques like ion exchange (IEX) or hydrophobic interaction chromatography (HIC) can also be employed, as aggregates may have different surface charge or hydrophobicity compared to the monomer.

Q4: My TCO-NHS ester reagent is dissolved in DMSO. Could this be causing aggregation?

While DMSO is a common solvent for NHS esters, adding a large volume of it to your aqueous protein solution can cause precipitation. The final concentration of the organic solvent should be kept to a minimum, typically below 10%. It is also crucial to add the TCO-NHS ester solution slowly to the protein solution with gentle mixing to avoid localized high concentrations of both the reagent and the solvent.

Troubleshooting Guide: Protein Aggregation Post-TCO Conjugation

This guide addresses specific issues you may encounter before, during, and after your TCO conjugation experiment.

Issue Potential Cause Recommended Solution
Precipitation upon adding TCO-NHS Ester Localized High Reagent Concentration: Adding the TCO-NHS ester solution (often in an organic solvent like DMSO) too quickly creates areas of high concentration, causing the protein to precipitate.Add the TCO-NHS ester stock solution dropwise and slowly to the protein solution while ensuring gentle but constant mixing.
Poor Reagent Solubility: The TCO-NHS ester may not be fully dissolved or is precipitating upon addition to the aqueous buffer.Ensure the TCO-NHS ester is completely dissolved in a suitable anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.
Incorrect Buffer pH: The reaction pH can affect protein stability. Many proteins are least soluble at their isoelectric point (pI).Ensure the labeling buffer pH is between 7.2 and 8.5 for efficient NHS ester reaction. If your protein is unstable at this pH, consider a lower pH (e.g., 7.2-7.5), though the reaction may be slower.
High Percentage of Aggregates in Final Product Over-labeling: A high molar excess of the TCO reagent leads to the conjugation of too many hydrophobic TCO molecules, altering the protein's surface properties and causing aggregation.Reduce the molar excess of the TCO-NHS ester. Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1 TCO:protein) to find the optimal balance between labeling efficiency and aggregation.
Hydrophobicity of TCO Linker: The inherent hydrophobicity of the TCO moiety increases the propensity for intermolecular interactions.Use a TCO-NHS ester that includes a hydrophilic spacer, such as polyethylene glycol (PEG). A PEG spacer can improve water solubility and reduce aggregation of the labeled protein.
Suboptimal Reaction Conditions: Elevated temperatures or long incubation times can denature the protein, leading to aggregation.Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours) instead of at room temperature.
Increased Aggregation During Storage Inappropriate Storage Buffer: The final buffer composition is critical for long-term stability.Formulate the final conjugate in a buffer optimized for stability. This may include stabilizing excipients.
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.Aliquot the final conjugate into single-use volumes to avoid multiple freeze-thaw cycles. If freezing, use a cryoprotectant like glycerol (e.g., 10-20%).

Optimizing Reaction Conditions to Prevent Aggregation

The following table summarizes key parameters and recommended starting points for minimizing aggregation during TCO conjugation.

ParameterRecommended Range/ConditionRationale
Protein Concentration 1-5 mg/mLLower concentrations reduce intermolecular interactions that can lead to aggregation.
TCO:Protein Molar Ratio 5:1 to 20:1Start with a lower ratio and perform a titration to find the optimal degree of labeling without inducing significant aggregation.
Reaction pH 7.2 - 8.0Balances NHS ester reactivity with the stability of most proteins. Avoid the protein's pI.
Temperature 4°C or Room TemperatureLower temperatures (4°C) can slow aggregation but require longer reaction times (2-4 hours). Room temperature reactions are faster (1-2 hours) but may increase aggregation risk for sensitive proteins.
TCO Linker Choice TCO-PEG-NHSThe inclusion of a hydrophilic PEG spacer can significantly improve the solubility of the final conjugate and reduce aggregation.
Buffer Additives (Excipients) See table belowStabilizing agents can be included in the reaction and storage buffers to maintain protein solubility.
Common Stabilizing Excipients
ExcipientTypical ConcentrationMechanism of Action
Arginine 50-100 mMCan suppress aggregation by binding to hydrophobic patches and charged regions on the protein surface.
Glycerol 5-20% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.
Polysorbate 20/80 0.01-0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and can help solubilize hydrophobic regions.
Sugars (Sucrose, Trehalose) 5-10% (w/v)Stabilize proteins through preferential exclusion, strengthening the hydration shell around the protein.

Experimental Workflows and Protocols

Below is a troubleshooting workflow diagram and key experimental protocols for conjugation and analysis.

G cluster_0 Troubleshooting Workflow A Aggregation Observed (Precipitate, SEC, DLS) B During Conjugation? A->B When? C Post-Conjugation? B->C No E Add Reagent Slowly with Gentle Mixing B->E Yes I Purify via SEC to Remove Aggregates C->I Yes D Reduce TCO:Protein Ratio (Titrate 5x, 10x, 20x) F Lower Reaction Temp (e.g., 4°C) D->F E->D G Use TCO-PEG-NHS Ester F->G H Optimize Storage Buffer (Add Excipients) J Aliquot & Store at -80°C with Cryoprotectant H->J I->H

Caption: Troubleshooting workflow for protein aggregation after TCO conjugation.

Protocol 1: General TCO-NHS Ester Conjugation to a Protein
  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl) at a pH between 7.2 and 8.0.

    • Adjust the protein concentration to 1-5 mg/mL. Lower concentrations are generally safer for aggregation-prone proteins.

  • Reagent Preparation:

    • Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • Calculate the volume of TCO-NHS ester stock solution needed to achieve the desired molar excess (e.g., start with a 10- to 20-fold molar excess).

    • While gently stirring the protein solution, add the TCO-NHS stock solution slowly and dropwise.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes. This will consume any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.

    • If aggregates have formed, purify the monomeric conjugate using Size Exclusion Chromatography (SEC).

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate an appropriate SEC column and the HPLC/FPLC system with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).

    • The chosen column should have a fractionation range suitable for separating the expected monomer and aggregate sizes of your protein.

  • Sample Preparation:

    • Prepare the TCO-conjugated protein sample at a known concentration (e.g., 0.5-1.0 mg/mL) in the mobile phase buffer.

    • Filter the sample through a low protein-binding 0.22 µm syringe filter before injection.

  • Data Acquisition:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins). If using a MALS detector, ensure it is also collecting data.

    • Aggregates, being larger, will elute earlier than the monomeric protein.

  • Data Analysis:

    • Integrate the peak areas corresponding to the aggregate and monomer species.

    • Calculate the percentage of aggregate by dividing the aggregate peak area by the total area of all peaks (aggregate + monomer) and multiplying by 100.

    • If using MALS, the software can directly calculate the molar mass across each peak to confirm the identity of monomers, dimers, and higher-order aggregates.

Protocol 3: Analysis of Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare the TCO-conjugated protein sample at a concentration of approximately 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.22 µm filter.

    • Transfer the sample to a clean, dust-free DLS cuvette.

  • Instrument Setup:

    • Set the instrument parameters, including the sample solvent viscosity and refractive index, and the measurement temperature.

    • Allow the sample to equilibrate to the set temperature within the instrument for several minutes.

  • Data Acquisition:

    • Perform the DLS measurement. The instrument's software will analyze the correlation function of the scattered light intensity fluctuations to determine the diffusion coefficients of the particles in solution.

  • Data Analysis:

    • The software will use the Stokes-Einstein equation to convert the diffusion coefficients into a size distribution profile, typically reporting the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • A low PDI (<0.2) generally indicates a monodisperse sample (mostly monomer), while a high PDI suggests the presence of multiple species, including aggregates. The appearance of multiple or very large peaks in the size distribution plot is a direct indication of aggregation.

References

Technical Support Center: Minimizing Hydrolysis of Activated (S,E)-TCO2-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing activated (S,E)-TCO2-PEG3-acid for bioconjugation. The primary focus is on minimizing the hydrolysis of the activated ester (e.g., N-hydroxysuccinimide ester or NHS ester), which is a critical factor for achieving high conjugation efficiency. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for activated this compound?

A1: The primary cause of degradation for the activated form, such as (S,E)-TCO2-PEG3-NHS ester, is hydrolysis. The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions, rendering it inactive for conjugation to primary amines.[1][] This hydrolysis reaction competes with the desired amine reaction.[3] A secondary concern is the potential for the trans-cyclooctene (TCO) ring to isomerize to the unreactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or during long-term storage.[4][5]

Q2: How should I properly store and handle the reagent to prevent premature hydrolysis?

A2: Activated NHS esters must be stored desiccated at -20°C. Before use, the vial should be allowed to equilibrate to room temperature completely before opening to prevent moisture from condensing on the reagent. It is also advisable to purge the vial with an inert gas like nitrogen or argon before resealing.

Q3: What is the best way to prepare stock solutions?

A3: Stock solutions should be prepared immediately before use in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Many non-sulfonated NHS esters are not soluble in water. If using DMF, ensure it is of high quality and free of dimethylamine, which can react with the NHS ester. Aqueous solutions of NHS esters should be used immediately.

Q4: What is the optimal pH for conjugating the activated acid to a primary amine?

A4: The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range is typically between 7.2 and 8.5. Below pH 7, the amine group is largely protonated and less reactive. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which reduces the conjugation yield.

Q5: Can I use common biological buffers like Tris or glycine?

A5: No. Buffers containing primary amines, such as Tris and glycine, should be avoided during the conjugation reaction as they will compete with the target molecule for reaction with the NHS ester. Suitable non-nucleophilic buffers include phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers.

Q6: How does temperature affect the reaction?

A6: The reaction can be performed at room temperature or 4°C, typically for 30 minutes to 4 hours. Lower temperatures (e.g., 4°C) will slow down both the desired amine reaction and the competing hydrolysis reaction. The half-life of an NHS ester at pH 7.0 is 4 to 5 hours at 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.

Q7: Are there visible signs that my TCO or NHS ester has degraded?

A7: For the NHS ester, there are no obvious visible signs of hydrolysis. The reagent will simply fail to react. You can assess the activity of the reagent by intentionally hydrolyzing it with a base and measuring the absorbance of the released NHS byproduct at 260-280 nm. For the TCO group, degradation or isomerization to the inactive CCO form also lacks a simple visual indicator. The integrity of the TCO moiety is best confirmed by functional assays, such as a click reaction with a tetrazine probe.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling Efficiency Hydrolysis of NHS ester: The reagent was exposed to moisture before or during the reaction.• Allow the reagent vial to warm to room temperature before opening. • Prepare stock solutions in anhydrous DMSO or DMF immediately before use. • Minimize the reaction time in aqueous buffer.
Suboptimal pH: The reaction buffer pH is too low (<7.2) or too high (>8.5).• Ensure the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter. Suitable buffers include PBS, HEPES, or borate.
Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine, ammonium salts).• Exchange the protein or molecule into a non-amine-containing buffer (e.g., PBS) before labeling.
Low Reactant Concentration: Dilute solutions favor hydrolysis over the bimolecular amine reaction.• Increase the concentration of your target molecule. Optimal concentrations are often in the 1-10 mg/mL range. • Use a higher molar excess of the activated TCO reagent (e.g., 10- to 50-fold).
Degradation of TCO Moiety: The TCO ring has isomerized to the unreactive CCO form due to improper storage or the presence of thiols.• Store the reagent under recommended conditions (-20°C, desiccated). • Avoid buffers containing thiols (e.g., DTT, TCEP) during the TCO-labeling step. If thiols are necessary for your protein, they must be removed prior to labeling.
Inconsistent Results Progressive Reagent Hydrolysis: A stock solution in DMSO/DMF was stored and used over multiple experiments.• For best results, prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into small volumes, store desiccated at -20°C, and use each aliquot only once.
Variable Buffer pH: The pH of the reaction buffer was not consistent between experiments.• Always prepare fresh buffer and verify the pH immediately before starting the reaction. Note that the pH of some buffers can change with temperature.

Data Presentation

Table 1: Influence of pH and Temperature on NHS Ester Hydrolysis

This table summarizes the stability of a typical N-hydroxysuccinimide ester in aqueous solution, highlighting the critical impact of pH and temperature on its rate of hydrolysis.

pHTemperature (°C)Half-life of NHS EsterCitation(s)
7.004 - 5 hours
8.6410 minutes,
7.0 - 9.0Room Temp / 4°CMinutes to Hours,

Experimental Protocols

Protocol 1: Reagent Handling and Storage

  • Storage: Upon receipt, store the vial of activated this compound (NHS ester) at -20°C in a desiccator.

  • Equilibration: Before opening, remove the vial from the freezer and allow it to sit at room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing inside the vial, which would hydrolyze the reagent.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, especially after first use, purge the headspace of the vial with a dry, inert gas (e.g., argon or nitrogen) before resealing.

  • Resealing: Tightly cap the vial immediately after weighing out the reagent and return it to desiccated storage at -20°C.

Protocol 2: Preparation of Stock Solutions

  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Preparation: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock concentration (e.g., 10-50 mM). Mix by vortexing until the reagent is fully dissolved.

  • Usage: This stock solution should be prepared fresh immediately before addition to the aqueous reaction mixture. Do not store NHS esters in aqueous solutions.

Protocol 3: General Protocol for Labeling Proteins

  • Buffer Preparation: Prepare your protein or other amine-containing molecule in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5). If your protein is in a buffer containing Tris or other primary amines, it must be exchanged into the reaction buffer via dialysis or desalting column.

  • Reaction Setup: Adjust the protein solution to a final concentration of 1-10 mg/mL.

  • Reagent Addition: Immediately after preparing the stock solution (Protocol 2), add the desired molar excess of the activated this compound to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should typically be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM. This will consume any unreacted NHS ester.

  • Purification: Remove excess, non-reacted reagent and byproducts from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

G reagent Activated (S,E)-TCO2-PEG3-Ester (e.g., NHS Ester) product Stable Amide Bond (TCO-PEG3-Protein Conjugate) reagent->product Aminolysis (Desired Reaction) pH 7.2 - 8.5 hydrolyzed Inactive Hydrolyzed Acid + NHS byproduct reagent->hydrolyzed Hydrolysis (Competing Reaction) Accelerated at high pH protein Protein-NH2 (Primary Amine) protein->product h2o H2O (Water/Moisture) h2o->hydrolyzed

Caption: Competing reaction pathways for an activated NHS ester.

G start Start: Low or No Labeling check_reagent Was reagent handled properly? (Warmed to RT, fresh stock) start->check_reagent check_ph Is buffer pH correct? (7.2 - 8.5, no amines) check_reagent->check_ph Yes sol_reagent Solution: Review handling protocol. Use fresh reagent. check_reagent->sol_reagent No check_conc Are reactant concentrations high enough? check_ph->check_conc Yes sol_ph Solution: Prepare fresh buffer, verify pH. Remove Tris/glycine. check_ph->sol_ph No sol_conc Solution: Increase protein concentration and/or molar excess of TCO. check_conc->sol_conc No success Problem Solved check_conc->success Yes sol_reagent->start Re-evaluate sol_ph->start Re-evaluate sol_conc->start Re-evaluate

Caption: Troubleshooting workflow for low labeling efficiency.

G start Need to select a buffer for NHS ester conjugation amine_check Does the buffer contain primary amines? start->amine_check bad_buffers AVOID: Tris (Trizma) Glycine Ammonium Salts amine_check->bad_buffers Yes good_buffers USE: PBS (Phosphate) HEPES Borate Bicarbonate amine_check->good_buffers No ph_check Adjust to pH 7.2 - 8.5 good_buffers->ph_check

Caption: Buffer selection guide for NHS ester conjugation.

References

TCO linker reactivity issues due to hydrophobic interactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TCO Linker Reactivity

This guide provides troubleshooting advice and answers to frequently asked questions regarding reactivity issues with trans-cyclooctene (TCO) linkers, specifically those arising from hydrophobic interactions.

Frequently Asked Questions (FAQs)

Q1: What is a TCO linker and how is it used in bioconjugation?

A TCO (trans-cyclooctene) linker is a chemical tool used in bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. TCO linkers contain a strained trans-cyclooctene ring system. This strained ring readily and specifically reacts with a tetrazine molecule in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This reaction is exceptionally fast and selective, making it ideal for attaching molecules (like drugs, imaging agents, or probes) to biomolecules (like antibodies or proteins) under biological conditions.

Q2: How do hydrophobic interactions interfere with TCO linker reactivity?

Hydrophobic interactions refer to the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to exclude water molecules. Many TCO linkers possess a significant degree of hydrophobicity. When attached to a large biomolecule, such as an antibody, these hydrophobic linkers can cause several problems:

  • Aggregation: The TCO-labeled biomolecules may clump together (aggregate) to minimize the contact of the hydrophobic linkers with the surrounding water.

  • Steric Hindrance: This aggregation can physically block the TCO group, preventing the tetrazine reaction partner from accessing it, thereby lowering the reaction rate and overall conjugation yield.

  • Reduced Solubility: The entire biomolecule-linker conjugate can become less soluble in aqueous buffers, leading to precipitation and loss of material.

  • Conformational Masking: The TCO group might fold into a hydrophobic pocket of the protein it's attached to, effectively hiding it from the tetrazine.

These issues collectively lead to lower-than-expected reaction efficiency, inconsistent results, and difficulty in purifying the final product.

Q3: What are the signs that hydrophobic interactions are causing problems in my experiment?

You should suspect hydrophobic interactions are the root cause of your issues if you observe one or more of the following:

  • Visible Precipitation: You notice cloudiness or solid material forming in your solution after labeling your biomolecule with the TCO linker.

  • Low Conjugation Yield: Despite using appropriate concentrations and reaction times, the efficiency of the TCO-tetrazine ligation is poor.

  • Inconsistent Results: You see significant variability in conjugation efficiency between different batches or experiments.

  • Broad Peaks in Chromatography: During purification (e.g., via SEC/HIC), you observe broad or tailing peaks, which can be an indication of aggregation.

Troubleshooting Guides

Problem: My TCO-tetrazine conjugation yield is very low.

If you are experiencing low yields, it is highly probable that the TCO group is inaccessible due to aggregation or burial. The following troubleshooting workflow can help diagnose and solve the issue.

G cluster_solutions start Low Conjugation Yield with TCO-labeled Biomolecule check_sol Is there visible precipitation or cloudiness? start->check_sol sol_issue Issue: Poor Solubility / Aggregation check_sol->sol_issue  Yes no_sol_issue No visible precipitation. Suspect conformational masking or subtle aggregation. check_sol->no_sol_issue No   solution_header Potential Solutions add_cosolvent 1. Add Organic Co-solvents (e.g., 5-10% DMSO, DMF) sol_issue->add_cosolvent no_sol_issue->add_cosolvent add_detergent 2. Add Non-ionic Surfactants (e.g., 0.01% Tween-20, Poloxamer 188) end_node Re-run Conjugation & Analyze Yield add_cosolvent->end_node use_hydrophilic_linker 3. Use a Hydrophilic Linker (e.g., PEGylated TCO) add_detergent->end_node optimize_ph 4. Optimize Buffer pH (To modulate protein surface charge) use_hydrophilic_linker->end_node optimize_ph->end_node

Caption: Troubleshooting workflow for low TCO conjugation yield.
Problem: My TCO-labeled antibody precipitates out of solution.

This is a clear sign of hydrophobicity-induced aggregation. The primary solution is to either change the properties of the solvent or switch to a more soluble linker.

G Ab Antibody TCO_Ab TCO-Antibody Conjugate Ab->TCO_Ab + TCO Hydrophobic TCO Linker TCO->TCO_Ab Aggregate Aggregate (Precipitation) TCO_Ab->Aggregate Hydrophobic Interactions Blocked Steric Hindrance: No Reaction Aggregate->Blocked Tetrazine Tetrazine Reagent Tetrazine->Blocked Cannot Access TCO

Caption: Mechanism of aggregation and steric hindrance.

Solutions:

  • Incorporate Hydrophilic Linkers: The most effective solution is to switch to a TCO linker that includes a hydrophilic spacer, such as polyethylene glycol (PEG). PEG chains increase the overall hydrophilicity of the conjugate, preventing aggregation.

  • Add Solubility-Enhancing Excipients: Introduce additives to your buffer.

    • Organic Co-solvents: Adding 5-10% of a polar organic solvent like DMSO or DMF can help solubilize the hydrophobic regions.

    • Sugars/Amino Acids: Additives like sucrose, trehalose, or arginine (e.g., 250 mM) can act as stabilizers and aggregation inhibitors.

    • Detergents: A very low concentration (e.g., 0.005-0.01%) of a non-ionic detergent like Tween-20 or Pluronic F-68 can disrupt hydrophobic aggregation.

Data Summary: Impact of Linker on Reactivity

Using a hydrophilic linker can dramatically improve conjugation performance. The table below summarizes representative data on how linker modification affects reaction rates in TCO-tetrazine ligations.

Linker TypeModificationRelative Second-Order Rate Constant (k₂)Typical Observations
TCO-NHSNone (Standard)1 (Baseline)Prone to aggregation with high antibody loading
TCO-PEG4-NHSPEG₄ Spacer~10 - 50xSignificantly improved solubility and faster apparent kinetics
TCO-PEG12-NHSPEG₁₂ Spacer~20 - 100xExcellent solubility, reduced non-specific binding

Note: Values are illustrative and can vary based on the specific biomolecule, buffer conditions, and tetrazine partner.

Experimental Protocols

Protocol: Screening for Optimal Buffer Conditions to Reduce Aggregation

This protocol provides a framework for testing different additives to identify a buffer system that minimizes aggregation of your TCO-labeled biomolecule.

Objective: To determine the effect of various co-solvents and excipients on the solubility and reactivity of a TCO-labeled antibody.

Materials:

  • TCO-labeled antibody stock solution (e.g., 10 mg/mL in PBS).

  • Reaction Buffer (e.g., PBS, pH 7.4).

  • Stock solutions of additives: 50% DMSO, 1 M Arginine, 1% Tween-20.

  • Tetrazine-fluorophore conjugate for testing reactivity.

  • Size Exclusion Chromatography (SEC) system for analysis.

Methodology:

  • Prepare Test Samples: Set up a series of microcentrifuge tubes. In each tube, prepare a 100 µL sample of the TCO-labeled antibody at a final concentration of 1 mg/mL using different buffer conditions.

    • Tube 1 (Control): 10 µL TCO-Ab stock + 90 µL PBS.

    • Tube 2 (DMSO): 10 µL TCO-Ab stock + 10 µL of 50% DMSO + 80 µL PBS (Final: 5% DMSO).

    • Tube 3 (Arginine): 10 µL TCO-Ab stock + 25 µL of 1 M Arginine + 65 µL PBS (Final: 250 mM Arginine).

    • Tube 4 (Tween-20): 10 µL TCO-Ab stock + 1 µL of 1% Tween-20 + 89 µL PBS (Final: 0.01% Tween-20).

  • Incubation and Observation:

    • Gently mix all samples.

    • Incubate at room temperature for 1 hour.

    • Visually inspect each tube for signs of precipitation or cloudiness. Record observations.

  • Reactivity Test:

    • To each tube, add the tetrazine-fluorophore conjugate at a 3-fold molar excess over the antibody.

    • Allow the reaction to proceed for 30 minutes at room temperature.

  • Analysis by SEC:

    • Inject 20 µL from each sample into an SEC column.

    • Monitor the chromatogram at 280 nm (for protein) and the wavelength for the fluorophore.

    • Analyze for:

      • High Molecular Weight (HMW) Peaks: The presence of peaks eluting earlier than the main monomer peak indicates aggregation. Compare the percentage of HMW species in each condition.

      • Conjugation Efficiency: Calculate the degree of labeling by comparing the fluorescent signal to the protein signal.

G cluster_conditions Test Conditions cluster_analysis Evaluation Metrics prep_ab Prepare TCO-Ab Stock cond1 Control: PBS prep_ab->cond1 cond2 Condition 1: + 5% DMSO prep_ab->cond2 cond3 Condition 2: + 250mM Arginine prep_ab->cond3 cond4 Condition 3: + 0.01% Tween-20 prep_ab->cond4 incubate Incubate 1 hr, RT Visually Inspect cond1->incubate cond2->incubate cond3->incubate cond4->incubate react Add Tetrazine-Fluorophore (3-fold excess, 30 min) incubate->react analyze Analyze by SEC react->analyze metric1 % Aggregation (HMW Peaks) analyze->metric1 metric2 Conjugation Efficiency analyze->metric2

Caption: Experimental workflow for screening buffer additives.

improving solubility of (S,E)-TCO2-PEG3-acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting instructions and frequently asked questions (FAQs) to address solubility challenges with (S,E)-TCO2-PEG3-acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a bifunctional linker molecule used in click chemistry. It contains a TCO (trans-cyclooctene) group for rapid, bioorthogonal reactions with tetrazine-containing molecules and a terminal carboxylic acid for conjugation to primary amines.[1][2] The three-unit polyethylene glycol (PEG) spacer is designed to increase hydrophilicity and improve solubility in aqueous solutions.[3][4][5] While the PEG linker enhances water solubility, the molecule is also readily soluble in organic solvents such as DMSO, DMF, and DCM. Its solubility in aqueous buffers is highly dependent on pH.

Q2: Why is my this compound poorly soluble in an aqueous buffer?

A2: Poor solubility in aqueous buffers, despite the hydrophilic PEG spacer, is typically due to two main factors:

  • pH of the Buffer: The terminal carboxylic acid (-COOH) group is significantly less soluble in its protonated state. If the pH of your buffer is acidic (below ~6.0), the compound will be less soluble.

  • Overall Hydrophobicity: While the PEG chain is hydrophilic, the TCO moiety and other parts of the molecule can contribute to an overall hydrophobic character, which can lead to aggregation in purely aqueous solutions, especially at higher concentrations.

Q3: How does pH affect solubility, and what is the optimal buffer to use?

A3: The pH of the solution is a critical factor. To maximize solubility, the carboxylic acid group should be deprotonated to its more soluble carboxylate form (-COO⁻). This is achieved by using a buffer with a pH well above the pKa of the carboxylic acid.

  • Recommended Buffers: A buffer with a pH between 7.0 and 8.5 is recommended to ensure the carboxyl group is deprotonated. Phosphate-buffered saline (PBS) at a pH of 7.4 is an excellent starting point.

  • Buffers to Avoid: If the carboxylic acid group is intended for subsequent conjugation reactions (e.g., with EDC/NHS), avoid buffers containing primary amines, such as Tris or glycine. These will compete with the desired reaction.

Q4: Can I use an organic co-solvent to improve solubility?

A4: Yes, using a water-miscible organic co-solvent is a standard and highly effective method. The recommended procedure is to first dissolve the this compound in a minimal volume of a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution. This stock solution is then added dropwise to the aqueous buffer while vortexing or stirring vigorously. It is crucial to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to prevent precipitation.

Q5: What should I do if my solution becomes cloudy after adding the stock solution to the buffer?

A5: Cloudiness or turbidity indicates that the compound has precipitated, meaning its solubility limit in that specific buffer system has been exceeded. To resolve this, you can try the following:

  • Decrease the Final Concentration: The most straightforward solution is to prepare a more dilute final solution.

  • Increase the Co-solvent Percentage: If your experimental conditions permit, slightly increasing the final percentage of the organic co-solvent (e.g., from 1% to 5% v/v) can help maintain solubility.

  • Gentle Warming or Sonication: Gently warming the solution or brief sonication can help dissolve small aggregates, but care should be taken to ensure the stability of the compound.

Solubility Data Summary

The following table summarizes the solubility characteristics and recommended handling procedures for this compound.

Solvent / Buffer SystempHQualitative SolubilityRecommended Practice
DMSO, DMF, DCMN/AHighIdeal for preparing concentrated stock solutions.
Water or Acidic Buffers< 6.0Low / PoorNot recommended. The carboxylic acid is protonated and less soluble.
PBS, HEPES, Bicarbonate Buffer7.0 - 8.5Good (pH-dependent)Recommended for aqueous solutions. Ensures deprotonation of the carboxylic acid.
Aqueous Buffer with Co-solvent7.0 - 8.5HighThe most reliable method for achieving high aqueous concentrations.

Troubleshooting Guide

Use the following workflow to diagnose and solve solubility issues.

G start Start: Compound is insoluble in aqueous buffer check_ph Is the buffer pH between 7.0 and 8.5? start->check_ph adjust_ph Adjust pH to 7.0-8.5 or use a suitable buffer (e.g., PBS pH 7.4) check_ph->adjust_ph No cosolvent Use the co-solvent method: 1. Dissolve in minimal DMSO/DMF 2. Add dropwise to stirring buffer check_ph->cosolvent Yes check_solved1 Is the compound soluble now? adjust_ph->check_solved1 check_solved2 Is the compound soluble now? cosolvent->check_solved2 check_solved1->cosolvent No solved Problem Solved check_solved1->solved Yes check_solved2->solved Yes sonicate Consider gentle warming or brief sonication check_solved2->sonicate No check_solved3 Is the compound soluble now? sonicate->check_solved3 check_solved3->solved Yes reevaluate Precipitation Occurs: - Decrease final concentration - Increase co-solvent % (if possible) - Verify compound integrity check_solved3->reevaluate No

Troubleshooting workflow for poor solubility.

Experimental Protocols

Protocol: Solubilization Using a Co-Solvent Method

This protocol describes the most reliable method for dissolving this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Target aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to room temperature

  • Vortex mixer and/or magnetic stirrer

  • Microcentrifuge tubes and a larger tube for the final solution

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound into a clean microcentrifuge tube.

  • Prepare Stock Solution: Add a minimal volume of dry DMSO or DMF to the tube to completely dissolve the compound. Aim for a high concentration (e.g., 10-50 mg/mL). This will be your concentrated stock solution.

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer.

  • Combine Solutions: While vigorously vortexing or stirring the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer to avoid localized high concentrations and precipitation.

  • Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its impact on subsequent biological experiments.

  • Verification: Visually inspect the solution for clarity. If it remains clear, the compound is successfully dissolved. If the solution becomes cloudy, the solubility limit has been exceeded, and the final concentration should be lowered.

G cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph High pH (e.g., > 7.0) COOH R-COOH (Protonated) Less Soluble COO R-COO⁻ + H⁺ (Deprotonated) More Soluble COOH->COO Add Base (Increase pH) COO->COOH Add Acid (Decrease pH)

References

Validation & Comparative

A Researcher's Guide to Mass Spectrometry Analysis of TCO-Conjugated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of modified peptides is paramount. This guide provides a comprehensive comparison of mass spectrometry-based analysis of trans-cyclooctene (TCO)-conjugated peptides against other common bioconjugation techniques. We delve into the experimental data, detailed protocols, and visual workflows to empower you in making informed decisions for your research.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has become a leading strategy for bioconjugation. Its exceptionally fast reaction kinetics and catalyst-free nature make it ideal for applications in complex biological systems, including live-cell imaging and in vivo studies. Mass spectrometry (MS) is a cornerstone for the characterization of these TCO-conjugated peptides, confirming successful conjugation and enabling detailed structural analysis.

Performance Comparison: TCO-Ligation vs. Alternatives

The primary advantage of TCO-tetrazine ligation lies in its superior reaction speed, which is a critical factor in achieving efficient conjugation at low concentrations, thereby minimizing potential side reactions and preserving the integrity of the biological sample. Here, we compare the reaction kinetics of TCO-tetrazine ligation with two other widely used click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[1]10 - 10⁴[1]~1[1]
Biocompatibility Excellent (copper-free)[1]Limited in vivo due to copper cytotoxicity[1]Excellent (copper-free)
Reaction Conditions Aqueous media, room temperature, pH 5-9Requires copper catalyst and reducing agentAqueous media, room temperature
Side Products Nitrogen gas (N₂) is the only side productPotential for side reactions catalyzed by copperGenerally clean

While direct quantitative comparisons of mass spectrometry signal intensity and ionization efficiency for TCO-conjugated peptides versus those modified by other methods are not extensively documented in comparative studies, the chemical nature of the modifications allows for some inferences. The introduction of the relatively non-polar TCO group may slightly enhance ionization efficiency in reversed-phase liquid chromatography-electrospray ionization-mass spectrometry (RP-LC-ESI-MS) compared to more polar modifications. However, the overall impact on signal intensity is highly dependent on the peptide sequence and the specific mass spectrometry conditions used.

Experimental Workflows and Protocols

To ensure reproducible and high-quality data, a well-defined workflow is essential. Below we provide a generalized workflow for the analysis of TCO-conjugated peptides, followed by detailed experimental protocols.

Experimental Workflow

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis/ Purification TCO_Conjugation TCO-NHS Ester Conjugation Peptide_Synthesis->TCO_Conjugation Purification Purification of TCO-Peptide (HPLC) TCO_Conjugation->Purification Denaturation Denaturation (optional, for protein digests) Purification->Denaturation Reduction Reduction (DTT/TCEP) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Desalting Desalting (C18 ZipTip) Digestion->Desalting LC_MS LC-ESI-MS/MS Desalting->LC_MS MALDI_MS MALDI-TOF MS Desalting->MALDI_MS Database_Search Database Search (e.g., Mascot, Sequest) LC_MS->Database_Search MALDI_MS->Database_Search Data_Interpretation Data Interpretation Database_Search->Data_Interpretation

Workflow for TCO-conjugated peptide analysis.

Detailed Experimental Protocols

1. TCO-Conjugation to Peptides

This protocol describes the conjugation of a TCO moiety to a peptide containing a primary amine (e.g., N-terminus or lysine side chain) using an NHS-ester functionalized TCO reagent.

  • Materials:

    • Purified peptide with a primary amine

    • TCO-NHS ester (e.g., TCO-PEGn-NHS)

    • Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

    • Quenching solution: 1 M Tris-HCl, pH 8.0

    • HPLC system for purification

  • Procedure:

    • Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the TCO-NHS ester in a small amount of anhydrous DMSO.

    • Add a 5-10 fold molar excess of the TCO-NHS ester solution to the peptide solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the TCO-conjugated peptide using reversed-phase HPLC.

    • Confirm the mass of the purified product by mass spectrometry.

2. Sample Preparation for LC-ESI-MS/MS Analysis

This protocol is for the preparation of a purified TCO-conjugated peptide for bottom-up proteomic analysis.

  • Materials:

    • Purified TCO-conjugated peptide

    • Denaturation buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

    • Reducing agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

    • Alkylating agent: 55 mM Iodoacetamide (IAA)

    • Trypsin solution (MS-grade)

    • Quenching solution: 0.1% Trifluoroacetic acid (TFA)

    • C18 ZipTips for desalting

  • Procedure:

    • Denaturation, Reduction, and Alkylation:

      • Dissolve the peptide in the denaturation buffer.

      • Add DTT or TCEP to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

      • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

    • Digestion:

      • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 1 M.

      • Add trypsin at a 1:50 (trypsin:peptide) w/w ratio and incubate overnight at 37°C.

    • Quenching and Desalting:

      • Quench the digestion by adding TFA to a final concentration of 0.1%.

      • Desalt the peptide mixture using a C18 ZipTip according to the manufacturer's protocol.

      • Elute the peptides in a small volume of 50% acetonitrile with 0.1% TFA.

    • LC-MS/MS Analysis:

      • Reconstitute the dried peptides in 0.1% formic acid.

      • Analyze the sample using a reversed-phase LC system coupled to an ESI-tandem mass spectrometer.

3. Sample Preparation for MALDI-TOF MS Analysis

This protocol is for the direct analysis of a purified TCO-conjugated peptide.

  • Materials:

    • Purified TCO-conjugated peptide

    • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA)

    • Matrix solvent: 50% acetonitrile, 0.1% TFA in water

    • MALDI target plate

  • Procedure:

    • Prepare a saturated solution of the MALDI matrix in the matrix solvent.

    • Mix the purified TCO-conjugated peptide solution with the matrix solution at a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature.

    • Analyze the sample using a MALDI-TOF mass spectrometer.

Fragmentation Analysis of TCO-Conjugated Peptides

Understanding the fragmentation behavior of TCO-conjugated peptides is crucial for their successful identification through database searching. In collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), the peptide backbone fragments to produce characteristic b- and y-ions. The TCO-conjugate itself is relatively stable under these conditions and typically remains attached to the N-terminus or a lysine residue. The fragmentation of the TCO moiety itself is not a dominant pathway, though losses of fragments from the TCO ring can be observed at higher collision energies.

In electron-transfer dissociation (ETD), which is particularly useful for analyzing peptides with labile post-translational modifications, the peptide backbone is cleaved to produce c- and z-ions. The TCO-conjugate is generally preserved during ETD, allowing for the localization of the modification site.

fragmentation_pathway cluster_precursor Precursor Ion cluster_cid_hcd CID / HCD cluster_etd ETD Precursor [TCO-Peptide+nH]ⁿ⁺ b_ions b-ions Precursor->b_ions Amide bond cleavage y_ions y-ions Precursor->y_ions Amide bond cleavage c_ions c-ions Precursor->c_ions N-Cα bond cleavage z_ions z-ions Precursor->z_ions N-Cα bond cleavage

Peptide fragmentation pathways.

Conclusion

The TCO-tetrazine ligation offers a powerful and efficient method for peptide conjugation, with its primary advantage being the exceptionally rapid reaction kinetics. Mass spectrometry is an indispensable tool for the detailed characterization of the resulting TCO-conjugated peptides. While direct comparative MS data with other conjugation methods is sparse, the established protocols for sample preparation and analysis provide a robust framework for obtaining high-quality data. Understanding the specific fragmentation patterns of these modified peptides will further enhance the confidence in their identification and characterization, ultimately advancing research in drug development and chemical biology.

References

A Comparative Analysis of TCO and DBCO Click Chemistry Kinetics for Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is critical for the success of bioconjugation, imaging, and therapeutic delivery strategies. This guide provides an objective comparison of the reaction kinetics of two leading click chemistry platforms: the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine, and the strain-promoted azide-alkyne cycloaddition (SPAAC) involving dibenzocyclooctyne (DBCO) and azides. This comparison is supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate chemistry for specific research needs.

The field of bioconjugation has been significantly advanced by the development of bioorthogonal reactions, which enable the precise and efficient chemical modification of biomolecules in complex biological environments. Among the most prominent of these are the reactions involving TCO and DBCO. The IEDDA reaction between TCO and a tetrazine is renowned for its exceptional speed, while the SPAAC reaction between DBCO and an azide is a well-established and reliable method.[1] The primary distinction between these two powerful techniques lies in their reaction kinetics, a factor that can profoundly impact their suitability for various applications.

Quantitative Comparison of Reaction Kinetics

The efficacy of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications involving low reactant concentrations or requiring rapid labeling, such as in vivo imaging.[2] The TCO-tetrazine ligation consistently demonstrates significantly faster kinetics than the DBCO-azide cycloaddition.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Inverse-Electron-Demand Diels-Alder (IEDDA)TCO + Tetrazine~800 - 30,000[2]
Inverse-Electron-Demand Diels-Alder (IEDDA)TCO + Dipyridyl Tetrazine~2,000
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO) + Azide~1 - 2
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Oxa-dibenzocyclooctyne (ODIBO) + Azide~45

Reaction Mechanisms and Pathways

The fundamental difference in the reaction kinetics of TCO and DBCO chemistries stems from their distinct underlying mechanisms.

The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder reaction. In this [4+2] cycloaddition, the electron-poor tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. The reaction proceeds rapidly to form an unstable intermediate that quickly undergoes a retro-Diels-Alder reaction, releasing nitrogen gas and forming a stable dihydropyridazine product. This irreversible release of N₂ gas is a key driving force for the reaction's high speed and efficiency.

G TCO TCO (trans-cyclooctene) Cycloaddition [4+2] Cycloaddition (IEDDA) TCO->Cycloaddition Tetrazine Tetrazine Tetrazine->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate RetroDA Retro-Diels-Alder Intermediate->RetroDA Product Stable Dihydropyridazine Product RetroDA->Product N2 Nitrogen Gas (N₂) RetroDA->N2 G cluster_0 Step 1: Administration & Targeting cluster_1 Step 2: Payload Delivery & Ligation Antibody TCO-Antibody Administered Target Antibody Accumulates at Target Site Antibody->Target Clearance Unbound Antibody Clears Target->Clearance Payload Tetrazine-Payload Administered Clearance->Payload Time Delay Reaction Rapid TCO-Tetrazine Click Reaction at Target Payload->Reaction Imaging Imaging/Therapeutic Effect Reaction->Imaging

References

The Influence of PEG Spacer Length on Bioconjugate Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that significantly impacts the efficacy, stability, and pharmacokinetic profile of the final product.[1] Polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo half-life of bioconjugates.[1][2] The length of the PEG spacer is a key determinant of the physicochemical and biological characteristics of the resulting bioconjugate.[2] This guide provides a comparative analysis of how different PEG spacer lengths affect key bioconjugate properties, supported by experimental data.

Key Properties Influenced by PEG Spacer Length

The length of a PEG spacer can have a profound impact on several key properties of a bioconjugate:

  • Solubility and Stability: Many therapeutic payloads are hydrophobic, which can lead to aggregation of the bioconjugate, especially at higher drug-to-antibody ratios (DARs).[3] Hydrophilic PEG linkers can shield the hydrophobic drug, preventing aggregation and improving solubility and stability. The length of the PEG chain can be adjusted based on the hydrophobicity of the payload, with more hydrophobic payloads often requiring longer PEG chains to maintain solubility.

  • Binding Affinity and Biological Activity: The length of the PEG spacer can influence the binding affinity of a bioconjugate to its target. Longer PEG chains can increase the hydrodynamic size of the bioconjugate, which may lead to steric hindrance and decreased biological activity. Conversely, a shorter spacer might not provide enough distance between the biomolecule and the payload, also potentially interfering with binding. The optimal length is often a balance to ensure the payload does not interfere with the binding site of the biomolecule.

  • Pharmacokinetics and Biodistribution: PEGylation is a well-established strategy to extend the in vivo half-life of bioconjugates. Longer PEG chains increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation time. This leads to increased overall exposure (Area Under the Curve - AUC) of the therapeutic agent. However, shorter PEG chains result in more rapid clearance, which may be advantageous for applications requiring a shorter circulation lifetime.

  • Immunogenicity: PEG chains can help to reduce the immunogenicity of a bioconjugate by masking epitopes on the protein surface from the immune system. Generally, longer PEG chains provide a greater shielding effect. However, it is important to note that anti-PEG antibodies can be generated in some cases.

Comparative Data on PEG Spacer Length

The following tables summarize quantitative data from various studies, highlighting the effect of different PEG spacer lengths on key bioconjugate properties.

Impact on Receptor Binding Affinity

Shorter PEG linkers can sometimes lead to higher binding affinity, suggesting that for certain interactions, a more constrained linker may be beneficial.

PEG Linker LengthIC50 (nM)Target Receptor
PEG23.1 ± 0.2GRPR
PEG33.9 ± 0.3GRPR
PEG45.4 ± 0.4GRPR
PEG65.8 ± 0.3GRPR
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).
Influence on Drug-to-Antibody Ratio (DAR)

The length of the PEG spacer can affect the efficiency of the conjugation reaction, thereby influencing the final drug-to-antibody ratio (DAR). This can be a trade-off between decreasing hydrophobicity and increasing steric hindrance.

PEG SpacerCleavable TriggerAverage DAR
PEG2Val-Cit-PABC3.9
PEG8Val-Cit-PABC2.4
PEG12Val-Ala-PABC3.0
PEG12Val-Cit-PABC2.7
Data from a study on antibody-drug conjugates with different cleavable triggers.
Effect on In Vivo Half-Life

Longer PEG chains generally lead to a longer circulation half-life.

PEG Chain LengthHalf-life (minutes)
0 kDa (No PEG)19.6
4 kDaSignificantly Improved
10 kDaSignificantly Improved
Data from a study on affibody-based drug conjugates.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Determination of Binding Affinity by Competitive Binding Assay

This protocol is used to determine the binding affinity of a PEGylated ligand to its receptor.

Materials:

  • Cells or membranes expressing the target receptor.

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

  • Unlabeled PEGylated ligands of different PEG lengths.

  • Assay buffer.

  • Filtration apparatus or scintillation counter.

Procedure:

  • Incubate a constant concentration of the labeled ligand with varying concentrations of the unlabeled PEGylated ligands in the presence of the receptor preparation.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound ligand using filtration.

  • Quantify the amount of bound labeled ligand.

  • Plot the percentage of inhibition of labeled ligand binding versus the concentration of the unlabeled PEGylated ligand.

  • Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand.

Protocol 2: Pharmacokinetic Analysis in Animal Models

This protocol is used to determine the pharmacokinetic profile of bioconjugates with different PEG spacer lengths.

Materials:

  • PEGylated bioconjugates with different PEG chain lengths.

  • Animal models (e.g., rats, mice).

  • Analytical method to quantify the bioconjugate in plasma (e.g., ELISA, LC-MS).

Procedure:

  • Administer a single intravenous (IV) dose of the PEGylated bioconjugates to a group of animals.

  • Collect blood samples at various time points post-injection.

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the bioconjugate in the plasma/serum samples.

  • Plot the plasma concentration of the bioconjugate versus time.

  • Fit the data to a pharmacokinetic model to calculate parameters such as elimination half-life (t½), clearance, and volume of distribution.

Protocol 3: Immunogenicity Testing by ELISA

This protocol describes the use of a Bridging-ELISA to detect anti-drug antibodies (ADA).

Materials:

  • Microplate.

  • Drug (bioconjugate).

  • Blocking solution.

  • Patient/animal serum samples.

  • Labeled secondary antibody (e.g., HRP-labeled anti-drug antibody).

  • Substrate for color development.

Procedure:

  • Coating: Dilute the bioconjugate to an appropriate concentration and add it to a microplate to adsorb onto the surface.

  • Blocking: Use a blocking solution to cover unoccupied sites on the microplate to prevent non-specific binding.

  • Sample Addition: Add patient or animal serum samples. If ADA is present, it will bind to the bioconjugate fixed on the plate.

  • Detection Antibody: Add a labeled secondary antibody that can detect the bound ADA.

  • Color Development: Use a substrate that reacts with the enzyme on the detection antibody to produce a color change.

  • Analysis: Determine the presence and concentration of ADA based on the color intensity.

Visualizations

Bioconjugate Structure with PEG Spacer

G Biomolecule Biomolecule (e.g., Antibody, Peptide) PEG_Spacer PEG Spacer (-O-CH2-CH2-)n Biomolecule->PEG_Spacer Conjugation Payload Payload (e.g., Drug, Fluorophore) PEG_Spacer->Payload Linkage

Caption: General structure of a bioconjugate with a PEG spacer.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Analysis A Administer Bioconjugate to Animal Model B Collect Blood Samples at Timed Intervals A->B C Process Blood to Obtain Plasma/Serum B->C D Quantify Bioconjugate Concentration (e.g., ELISA) C->D E Plot Concentration vs. Time Curve D->E F Calculate PK Parameters (Half-life, AUC, etc.) E->F

Caption: Workflow for pharmacokinetic analysis of bioconjugates.

Impact of Spacer Length on Target Binding

G cluster_0 Short Spacer cluster_1 Optimal Spacer A Biomolecule B Payload A->B Short PEG C Target B->C Steric Hindrance D Biomolecule E Payload D->E Longer PEG F Target E->F Effective Binding

Caption: Conceptual diagram of PEG spacer length affecting target binding.

References

A Head-to-Head Battle for In Vivo Imaging: TCO-Tetrazine Ligation vs. SPAAC

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of in vivo imaging, the ability to specifically and efficiently label biomolecules within a living organism is paramount. Bioorthogonal chemistry has provided a powerful toolkit for this purpose, with TCO-tetrazine ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerging as two of the most prominent and widely adopted strategies. This guide offers a comprehensive comparison of these two chemical ligation techniques, providing researchers, scientists, and drug development professionals with the data and methodologies needed to make informed decisions for their in vivo imaging applications.

At a Glance: Key Performance Metrics

The choice between TCO-tetrazine ligation and SPAAC often hinges on a trade-off between reaction speed and the stability of the reactants. The following table summarizes the key quantitative data for these two reactions, providing a clear comparison of their performance characteristics.

FeatureTCO-Tetrazine Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) cycloadditionStrain-promoted [3+2] cycloaddition
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[1]10⁻³ to 1 M⁻¹s⁻¹
Biocompatibility Excellent (copper-free)[2]Excellent (copper-free)[2][3]
Reactant Stability Tetrazines can be susceptible to degradation by nucleophiles. TCOs can isomerize to the less reactive cis-isomer.[4]Azides and cyclooctynes are generally stable under physiological conditions.
Fluorogenic Potential Some tetrazine-fluorophore pairs exhibit a "turn-on" fluorescence upon reaction.Generally not inherently fluorogenic, requiring pre-labeled fluorophores.
Common Applications Pretargeted imaging, radiolabeling, in vivo cell tracking.Metabolic labeling, cell surface labeling, drug delivery.

The Underlying Chemistry: A Tale of Two Reactions

The remarkable differences in performance between TCO-tetrazine ligation and SPAAC stem from their distinct reaction mechanisms.

TCO-Tetrazine Ligation: The Speed Demon

The TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder (IEDDA) reaction. In this reaction, the electron-deficient tetrazine rapidly and specifically reacts with the strained trans-cyclooctene (TCO). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, an irreversible step that drives the reaction to completion. The exceptionally fast kinetics of this reaction make it ideal for applications where the concentrations of the reactants are low, a common scenario in in vivo settings.

TCO_Tetrazine_Ligation TCO Trans-Cyclooctene (TCO) (Electron-rich dienophile) Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine (Electron-deficient diene) Tetrazine->Intermediate Product Dihydropyridazine + N₂ Intermediate->Product Retro-Diels-Alder

TCO-Tetrazine Ligation Mechanism
SPAAC: The Reliable Workhorse

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that involves the cycloaddition of a strained cyclooctyne with an azide to form a stable triazole linkage. The driving force for this reaction is the ring strain of the cyclooctyne, which lowers the activation energy of the [3+2] cycloaddition. While generally slower than the TCO-tetrazine ligation, SPAAC is highly bioorthogonal and the reactants exhibit excellent stability in biological environments.

SPAAC_Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Product Triazole Product Cyclooctyne->Product + Azide Azide Azide->Product

SPAAC Reaction Mechanism

Experimental Corner: Protocols for In Vivo Imaging

The successful application of these bioorthogonal reactions in vivo requires carefully designed experimental protocols. Below are generalized workflows for pretargeted imaging, a common application for both techniques.

Pretargeted In Vivo Imaging Workflow

Pretargeted imaging is a two-step strategy that separates the targeting of a biomolecule from the delivery of the imaging agent. This approach can significantly improve the signal-to-noise ratio by allowing the clearance of unbound targeting molecules before the administration of the imaging probe.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Targeting_Molecule Antibody-TCO or Antibody-Cyclooctyne Accumulation Accumulation at Target & Clearance of Unbound Targeting_Molecule->Accumulation Target Target Biomolecule (e.g., cell surface receptor) Ligation Bioorthogonal Ligation Target->Ligation Injection1 Inject Targeting Molecule Injection1->Targeting_Molecule Accumulation->Target Imaging_Probe Tetrazine-Fluorophore or Azide-Fluorophore Imaging_Probe->Ligation Imaging In Vivo Imaging Ligation->Imaging Injection2 Inject Imaging Probe Injection2->Imaging_Probe

References

A Comparative Guide to Site-Specific Protein Modification: (S,E)-TCO2-PEG3-acid vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise, covalent attachment of molecules to proteins is a cornerstone of innovation. This guide provides an objective comparison of (S,E)-TCO2-PEG3-acid, a modern click chemistry reagent, with traditional bioconjugation techniques, supported by experimental data and detailed protocols to inform your research and development workflows.

The ability to perform site-specific modifications on proteins is critical for the development of antibody-drug conjugates (ADCs), therapeutic protein PEGylation, and the creation of advanced diagnostic tools. The ideal modification strategy offers high efficiency, specificity, and stability under physiological conditions. Here, we evaluate the performance of this compound, which utilizes the rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, against the widely used maleimide-based thiol chemistry.

Mechanism of Action: A Tale of Two Chemistries

Site-specific protein modification hinges on the unique reactivity of the chosen chemical handles. This compound and maleimide reagents target different functional groups on proteins, leading to distinct advantages and disadvantages.

This compound is a key player in the realm of bioorthogonal "click chemistry".[1][2] The core of this technology is the iEDDA reaction, a rapid cycloaddition between the strained trans-cyclooctene (TCO) group on the this compound and a tetrazine-modified protein.[2][3] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[2] The PEG3 linker enhances the solubility and reduces steric hindrance of the reagent.

In contrast, maleimide chemistry is a well-established method that primarily targets the thiol group of cysteine residues. The maleimide group reacts with the sulfhydryl group of a cysteine via a Michael addition to form a stable thioether bond. This approach is often used for site-specific modification by introducing a single, accessible cysteine residue into the protein of interest through genetic engineering.

Performance Comparison: Speed and Efficiency

The choice of conjugation chemistry can significantly impact the yield and timeline of your experiments. The TCO-tetrazine ligation has demonstrated superior performance in terms of reaction speed and efficiency when compared to maleimide chemistry.

FeatureThis compound (TCO-Tetrazine Ligation)Maleimide ChemistryReference
Reaction Rate Exceptionally fast, with second-order rate constants up to 10⁶ M⁻¹s⁻¹Moderate, dependent on pH and reactant concentrations
Yield (Homodimer Formation) 37-38% after 1 hour5% after 24 hours
Catalyst Required NoNo
Bioorthogonality High: TCO and tetrazine are largely unreactive with native biological functional groupsModerate: Maleimides can react with other nucleophiles, such as lysines, at higher pH
Stability of Linkage Stable dihydropyridazine bondThioether bond can undergo retro-Michael reaction, leading to potential instability

Experimental Validation of Site-Specific Modification

Validating the successful and specific modification of a protein is a critical step in any bioconjugation workflow. The following are detailed protocols for the validation of protein modification using this compound and a comparison with maleimide chemistry.

Experimental Workflow: A Visual Overview

experimental_workflow cluster_modification Protein Modification cluster_validation Validation cluster_alternatives Alternative Method p1 Protein with Tetrazine p3 Modified Protein p1->p3 iEDDA Reaction p2 This compound p2->p3 v1 SDS-PAGE Analysis p3->v1 v2 LC-MS Analysis p3->v2 a1 Protein with Cysteine a3 Modified Protein a1->a3 Michael Addition a2 Maleimide Reagent a2->a3 decision_pathway start Start: Need for Site-Specific Modification q1 High Reaction Speed & Efficiency Critical? start->q1 q2 Absolute Linkage Stability Required? q1->q2 No tco Use this compound (TCO-Tetrazine Ligation) q1->tco Yes q3 Working with Native Cysteines? q2->q3 No q2->tco Yes q3->tco No (Requires Tetrazine Installation) maleimide Use Maleimide Chemistry q3->maleimide Yes

References

A Comparative Guide to Antibody Labeling Chemistries: Alternatives to (S,E)-TCO-PEG3-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific labeling of antibodies is a cornerstone of modern biotherapeutics and diagnostics, enabling the creation of potent antibody-drug conjugates (ADCs), advanced imaging agents, and versatile research tools. While the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) moiety, such as in (S,E)-TCO-PEG3-Acid, and a tetrazine is renowned for its exceptional speed and biocompatibility, a diverse landscape of alternative conjugation chemistries offers distinct advantages in terms of stability, site-specificity, and ease of implementation. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed methodologies, to inform the selection of the optimal labeling strategy for your research needs.

Key Antibody Labeling Chemistries: A Comparative Overview

The choice of a conjugation strategy profoundly impacts the homogeneity, stability, and ultimately, the in vivo performance of the resulting antibody conjugate. Below is a summary of key alternatives to the TCO-tetrazine ligation, highlighting their mechanisms and performance characteristics.

FeatureTCO-Tetrazine LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Thiol-Maleimide Michael AdditionSortase-Mediated Ligation (SML)
Reaction Type Inverse-electron-demand Diels-Alder cycloaddition[3+2] CycloadditionMichael AdditionEnzymatic Transpeptidation
Reactive Groups trans-cyclooctene (TCO) + TetrazineCyclooctyne (e.g., DBCO, BCN) + AzideThiol (from Cysteine) + MaleimideLPXTG motif + Glycine-terminated payload
Key Advantages - Extremely fast reaction kinetics[1][2] - Excellent biocompatibility (copper-free)[1][3] - High specificity and bioorthogonality[3]- Excellent biocompatibility (copper-free) - High specificity and bioorthogonality - Stable triazole linkage- High selectivity for thiols at neutral pH - Well-established and widely used chemistry- Absolute site-specificity - Homogeneous product formation - Traceless conjugation possible
Key Disadvantages - TCO can be prone to isomerization- Slower reaction kinetics compared to TCO-tetrazine- Potential for retro-Michael reaction leading to conjugate instability- Requires genetic engineering of the antibody to introduce the recognition motif - Enzymatic conditions may need optimization
Catalyst Required NoNoNoSortase enzyme

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for comparing the speed of bioorthogonal reactions. Faster kinetics are particularly advantageous for applications involving low reactant concentrations or rapid labeling requirements, such as in live-cell imaging.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Inverse-Electron-Demand Diels-Alder (iEDDA) TCO + Tetrazine~800 - 30,000
TCO + Dipyridyl Tetrazine~2,000
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Dibenzocyclooctyne (DBCO) + Azide~1-2
Bicyclononyne (BCN) + AzideSlower than TCO systems
Oxa-dibenzocyclooctyne (ODIBO) + Azide~45
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + Azide10 - 10⁴

Note: The TCO-tetrazine ligation is orders of magnitude faster than SPAAC, making it highly efficient even at low concentrations. While CuAAC offers fast kinetics, the cytotoxicity of the copper catalyst limits its application in living systems.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of different labeling strategies.

Protocol 1: Site-Specific Antibody Labeling via SPAAC

This protocol describes the labeling of an antibody containing a genetically incorporated azide-bearing unnatural amino acid with a cyclooctyne-functionalized payload.

1. Materials:

  • Antibody with incorporated azide-containing amino acid (e.g., p-azidomethyl-L-phenylalanine)
  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-payload)
  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

2. Procedure:

  • Reactant Preparation: Prepare a solution of the azide-modified antibody in the reaction buffer. Dissolve the DBCO-functionalized payload in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
  • Conjugation Reaction: Mix the azide-modified antibody with a molar excess (typically 5-10 fold) of the DBCO-functionalized payload.
  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours, depending on the specific reactants and desired degree of labeling.
  • Purification: Remove the excess, unreacted payload using size-exclusion chromatography (SEC) or dialysis.
  • Characterization: Analyze the resulting antibody conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the drug-to-antibody ratio (DAR) and confirm preserved antigen binding.

Protocol 2: Cysteine-Specific Antibody Labeling via Thiol-Maleimide Chemistry

This protocol outlines the labeling of an antibody through the reaction of a maleimide-functionalized payload with native or engineered cysteine residues.

1. Materials:

  • Antibody (e.g., IgG1)
  • Maleimide-functionalized payload
  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
  • Reaction Buffer: PBS, pH 6.5-7.5
  • Quenching Reagent: N-ethylmaleimide or free cysteine

2. Procedure:

  • Antibody Reduction (Optional): To label interchain cysteines, partially reduce the antibody by incubating with a 2-5 molar excess of TCEP for 1-2 hours at 37°C.
  • Reactant Preparation: Prepare a solution of the reduced or native antibody in the reaction buffer. Dissolve the maleimide-functionalized payload in a compatible solvent (e.g., DMSO) and add it to the antibody solution.
  • Conjugation Reaction: Incubate the reaction mixture for 1-4 hours at room temperature.
  • Quenching: Add a molar excess of the quenching reagent to cap any unreacted thiol groups on the antibody.
  • Purification: Purify the antibody conjugate from excess payload and reagents using SEC or dialysis.
  • Characterization: Assess the DAR and integrity of the conjugate using techniques such as hydrophobic interaction chromatography (HIC)-HPLC and mass spectrometry.

Protocol 3: Sortase-Mediated Site-Specific Antibody Labeling

This protocol details the enzymatic conjugation of a glycine-terminated payload to an antibody engineered with a C-terminal LPXTG recognition motif.

1. Materials:

  • Antibody with a C-terminal LPXTG tag
  • (Gly)n-functionalized payload (n ≥ 3)
  • Sortase A enzyme (e.g., pentamutant for higher activity)
  • Sortase Reaction Buffer: e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

2. Procedure:

  • Reactant Preparation: Prepare solutions of the LPXTG-tagged antibody, the (Gly)n-payload, and Sortase A in the reaction buffer.
  • Enzymatic Reaction: Combine the antibody, a molar excess of the payload (e.g., 10-30 fold), and the Sortase A enzyme in a single reaction vessel.
  • Incubation: Incubate the mixture for 1-4 hours at a specified temperature (e.g., 25-37°C).
  • Purification: Purify the resulting antibody conjugate to remove the enzyme (if tagged, e.g., with a His-tag), unreacted payload, and cleaved LPXTG peptide. SEC is a common method.
  • Characterization: Verify the successful and site-specific conjugation and determine the homogeneity of the product by SDS-PAGE and mass spectrometry.

Visualizing the Workflow: Antibody Labeling Strategies

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in each labeling methodology.

Antibody_Labeling_Workflow cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_Thiol Thiol-Maleimide Michael Addition cluster_SML Sortase-Mediated Ligation (SML) Azide_Ab Azide-Modified Antibody Mix_SPAAC Mix and Incubate Azide_Ab->Mix_SPAAC DBCO_Payload DBCO-Payload DBCO_Payload->Mix_SPAAC Purify_SPAAC Purification (e.g., SEC) Mix_SPAAC->Purify_SPAAC Labeled_Ab_SPAAC Site-Specifically Labeled Antibody Purify_SPAAC->Labeled_Ab_SPAAC Antibody Antibody Reduce Reduce with TCEP (Optional) Antibody->Reduce Mix_Thiol Conjugation Reaction Reduce->Mix_Thiol Maleimide_Payload Maleimide-Payload Maleimide_Payload->Mix_Thiol Purify_Thiol Purification Mix_Thiol->Purify_Thiol Labeled_Ab_Thiol Labeled Antibody Purify_Thiol->Labeled_Ab_Thiol LPXTG_Ab LPXTG-Tagged Antibody Enzyme_Mix Enzymatic Reaction LPXTG_Ab->Enzyme_Mix Gly_Payload Glycine-Payload Gly_Payload->Enzyme_Mix Sortase Sortase A Sortase->Enzyme_Mix Purify_SML Purification Enzyme_Mix->Purify_SML Labeled_Ab_SML Homogeneously Labeled Antibody Purify_SML->Labeled_Ab_SML

Caption: Experimental workflows for SPAAC, Thiol-Maleimide, and Sortase-Mediated antibody labeling.

Conclusion

The TCO-tetrazine ligation remains a premier choice for antibody labeling, particularly when exceptionally fast kinetics are paramount. However, the field of bioconjugation is rich with powerful alternatives. Strain-promoted azide-alkyne cycloaddition offers a robust and bioorthogonal copper-free method ideal for site-specific labeling via unnatural amino acids. Traditional thiol-maleimide chemistry, while susceptible to stability issues, is a well-established method for cysteine conjugation, with ongoing research aimed at improving linker stability. For applications demanding the utmost precision and homogeneity, enzyme-mediated approaches like Sortase-mediated ligation provide unparalleled control over the conjugation site, albeit with the prerequisite of antibody engineering.

The optimal choice of labeling chemistry is contingent upon the specific application, the nature of the payload, and the desired attributes of the final conjugate. By understanding the comparative advantages and limitations of each method, researchers can make informed decisions to advance the development of next-generation antibody-based therapeutics and diagnostics.

References

comparative stability of different TCO derivatives in serum

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Serum Stability of Trans-Cyclooctene (TCO) Derivatives

For researchers and professionals in drug development, the stability of bioorthogonal handles is a critical parameter for the successful in vivo application of targeted therapies and diagnostics. Trans-cyclooctene (TCO) derivatives, key components in the rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, exhibit varying stability in biological media. This guide provides a comparative analysis of the serum stability of different TCO derivatives, supported by experimental data and detailed protocols.

Comparative Serum Stability of TCO Derivatives

The stability of TCO derivatives in serum is primarily influenced by their susceptibility to isomerization into the unreactive cis-cyclooctene (CCO) isomer. This process can be catalyzed by endogenous molecules such as thiols and copper-containing proteins.[1] Generally, a trade-off exists between the reactivity of a TCO derivative and its stability; highly strained, more reactive derivatives tend to be less stable.

Below is a summary of the serum stability for several common TCO derivatives based on published data. It is important to note that experimental conditions can vary between studies, impacting direct comparisons.

TCO DerivativeAbbreviationSerum Stability ProfileIncubation ConditionsReference
trans-CycloocteneTCOSlow deactivation (25% in 24 hours) observed in serum.In vivo[2]
Almost complete conversion to cis-isomer within 7 hours.50% fresh mouse serum at 37°C
(1S,2S,3E,5R,6R)-bicyclo[4.1.0]hept-3-enes-TCOHalf-life of 0.67 days when conjugated to a monoclonal antibody.In vivo[3]
Rapidly isomerizes in the presence of high thiol concentrations.30 mM thiols[1][3]
cis-Dioxolane-fused trans-cyclooctened-TCO> 97% remained as the trans-isomer after 4 days.Human serum at room temperature
Stable in aqueous solution, blood serum, and in the presence of thiols.Aqueous solution, blood serum, thiols

Key Observations:

  • d-TCO exhibits significantly enhanced stability in serum compared to the parent TCO and the highly reactive s-TCO. This makes it a favorable candidate for applications requiring longer circulation times.

  • s-TCO , while being the fastest TCO derivative for tetrazine ligation, demonstrates lower stability, particularly in the presence of thiols. Its use may be more suitable for rapid, short-term in vivo applications.

  • The parent TCO shows moderate stability, with a notable percentage isomerizing within 24 hours.

Factors Influencing TCO Stability in Serum

The primary mechanism of TCO deactivation in serum is the isomerization from the reactive trans-isomer to the unreactive cis-isomer. This process is notably influenced by:

  • Thiols: Endogenous thiols, such as glutathione, can promote the isomerization of TCOs.

  • Copper-Containing Proteins: Serum proteins that contain copper have been identified as mediators of TCO isomerization.

Experimental Protocol: Serum Stability Assay of TCO Derivatives

The following is a generalized protocol for assessing the stability of TCO derivatives in serum, which can be adapted for specific research needs. This protocol integrates methods commonly analyzed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To quantify the percentage of the active trans-isomer of a TCO derivative remaining after incubation in serum over time.

Materials:

  • TCO derivative of interest

  • Human or mouse serum (fresh or freshly thawed)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Internal standard (for HPLC or NMR analysis, optional but recommended)

  • HPLC system with a C18 column and UV detector, or an NMR spectrometer

Procedure:

  • Preparation of TCO Stock Solution: Prepare a stock solution of the TCO derivative in an organic solvent such as DMSO or ethanol at a concentration of 10 mM.

  • Incubation:

    • In a microcentrifuge tube, add the TCO stock solution to the serum to achieve a final TCO concentration of 100 µM. A typical reaction volume would be 500 µL.

    • A control sample should be prepared by adding the TCO stock solution to PBS.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from the serum and control samples.

  • Sample Preparation for Analysis:

    • Protein Precipitation (for HPLC): To the 50 µL aliquot, add 150 µL of cold acetonitrile to precipitate serum proteins. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Extraction (for NMR): An alternative to protein precipitation for NMR is to perform a methanol-chloroform extraction to separate small molecules from proteins and lipids.

  • Analysis:

    • HPLC Analysis:

      • Transfer the supernatant from the protein precipitation step to an HPLC vial.

      • Inject the sample onto a C18 column.

      • Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to elute the TCO and its isomers.

      • Monitor the elution profile using a UV detector at a wavelength where the TCO derivative has strong absorbance (e.g., ~220 nm).

      • The trans and cis isomers will typically have different retention times.

    • NMR Analysis:

      • The extracted sample is dried and reconstituted in a deuterated solvent.

      • Acquire a 1D ¹H NMR spectrum. The signals corresponding to the olefinic protons of the trans and cis isomers will have distinct chemical shifts, allowing for their quantification.

  • Data Analysis:

    • Calculate the percentage of the remaining trans-TCO isomer at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining trans-TCO against time to determine the stability profile and calculate the half-life (t₁/₂) in serum.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Analysis tco_stock Prepare TCO Stock Solution (10 mM in DMSO) add_tco Add TCO to Serum/PBS (Final Conc. 100 µM) tco_stock->add_tco serum_sample Prepare Serum and PBS Control Samples serum_sample->add_tco incubate Incubate at 37°C add_tco->incubate time_points Withdraw Aliquots at Time Points incubate->time_points precipitate Protein Precipitation (Cold Acetonitrile) time_points->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_nmr Analyze by HPLC or NMR supernatant->hplc_nmr quantify Quantify Remaining trans-TCO hplc_nmr->quantify plot Plot Stability Curve and Calculate Half-life quantify->plot

Caption: Workflow for the serum stability assay of TCO derivatives.

This guide provides a foundational understanding of the . For specific applications, it is recommended to perform head-to-head stability studies under the intended experimental conditions to select the most appropriate TCO derivative.

References

A Head-to-Head Comparison: EDC/NHS vs. HATU for the Activation of (S,E)-TCO2-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working in bioconjugation, the efficient activation of carboxylic acids is a critical step. The choice of coupling reagent can significantly impact reaction yields, purity, and the overall success of downstream applications. This guide provides an in-depth comparison of two widely used carboxylic acid activation methods—1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide (EDC/NHS) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)—for the activation of (S,E)-TCO2-PEG3-acid.

Performance Comparison

FeatureEDC/NHSHATU
Reaction Yield Generally good to high, but can be substrate-dependent. For sterically hindered or electron-deficient amines, yields may be moderate. One study on amide bond formation with electron deficient amines showed a yield of 72% when using EDC with additives.[1]Often provides excellent yields, particularly for challenging couplings involving sterically hindered acids or amines.[1] In one instance, HATU provided a 38% yield for a difficult coupling, which was still considered a reasonable outcome.[1]
Reaction Purity Generally produces clean reactions, though side products like N-acylurea can form, especially if the NHS-ester is not formed efficiently. The urea byproduct from EDC is water-soluble, facilitating purification.[2]Known for high purity products and minimal side reactions. The byproducts are generally soluble in common organic solvents, simplifying purification.
Reaction Time The activation step is typically fast (15-60 minutes), followed by the coupling reaction which can range from 2 hours to overnight.Reactions are generally very rapid, often completing within 2-4 hours at room temperature.
Cost Relatively low cost and widely available.Significantly more expensive than EDC/NHS.
Ease of Use A two-reagent system that is straightforward to use. The water-solubility of EDC is advantageous for bioconjugation in aqueous buffers.A single-reagent system (plus a base) that is also easy to use, though it is sensitive to moisture.
Optimal pH Activation is most efficient at pH 4.5-6.0, while the subsequent coupling to amines is optimal at pH 7.2-7.5.Typically used in organic solvents with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Chemical Activation Pathways

The mechanisms by which EDC/NHS and HATU activate carboxylic acids differ significantly, leading to the formation of distinct reactive intermediates.

Activation_Pathways cluster_EDC EDC/NHS Activation cluster_HATU HATU Activation TCO_acid (S,E)-TCO2-PEG3-COOH O_acylisourea O-acylisourea intermediate (unstable) TCO_acid->O_acylisourea + EDC EDC EDC->O_acylisourea Urea Urea byproduct EDC->Urea O_acylisourea->TCO_acid Hydrolysis NHS_ester (S,E)-TCO2-PEG3-NHS ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS Amide Amide Bond NHS->Amide NHS_ester->Amide + R-NH2 Amine R-NH2 TCO_acid2 (S,E)-TCO2-PEG3-COOH OAt_ester OAt-active ester (highly reactive) TCO_acid2->OAt_ester + HATU HATU HATU->OAt_ester HOAt HOAt byproduct HATU->HOAt DIPEA DIPEA (Base) DIPEA->OAt_ester deprotonates acid Amide2 Amide Bond OAt_ester->Amide2 + R-NH2 Amine2 R-NH2

Caption: Activation of a carboxylic acid by EDC/NHS and HATU.

Experimental Workflow for Comparison

To empirically determine the optimal activation reagent for a specific application, a parallel experimental workflow is recommended.

Experimental_Workflow cluster_prep Preparation reagents Prepare stock solutions: This compound EDC, NHS, HATU, DIPEA edc_activation Activate with EDC/NHS in MES buffer (pH 6.0) reagents->edc_activation EDC/NHS Pathway hatu_activation Activate with HATU/DIPEA in anhydrous DMF reagents->hatu_activation HATU Pathway edc_conjugation Add amine-containing substrate in PBS (pH 7.4) edc_activation->edc_conjugation hatu_conjugation Add amine-containing substrate hatu_activation->hatu_conjugation edc_analysis Analyze product by LC-MS, HPLC edc_conjugation->edc_analysis hatu_analysis Analyze product by LC-MS, HPLC hatu_conjugation->hatu_analysis

Caption: Experimental workflow for comparing EDC/NHS and HATU activation.

Experimental Protocols

The following are generalized protocols for the activation of this compound. These should be optimized for the specific amine-containing substrate being used.

Protocol 1: EDC/NHS Activation (Aqueous/Organic Co-solvent)

This protocol is suitable for bioconjugation reactions where the amine-containing substrate is soluble in aqueous buffers.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved water solubility

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activation:

    • Dissolve the desired amount of this compound in Activation Buffer. A small percentage of DMF or DMSO can be used to aid dissolution.

    • Add a 1.5 to 5-fold molar excess of NHS (or Sulfo-NHS) to the solution.

    • Add a 1.5 to 5-fold molar excess of EDC to the solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated this compound solution to the amine-containing substrate, which has been dissolved in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.

Protocol 2: HATU Activation (Organic Solvent)

This protocol is ideal for reactions in organic solvents, particularly when dealing with substrates that are not soluble in aqueous solutions or for couplings that are known to be difficult.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Amine-containing substrate

Procedure:

  • Preparation: Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Activation and Conjugation:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add the amine-containing substrate (1.0-1.2 equivalents) to the solution.

    • Add HATU (1.0-1.2 equivalents) to the stirred solution.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Conclusion

The choice between EDC/NHS and HATU for the activation of this compound depends on several factors, including the nature of the amine-containing substrate, the desired reaction conditions (aqueous vs. organic), cost considerations, and the required reaction efficiency.

  • EDC/NHS is a robust and cost-effective choice for many bioconjugation applications, especially those conducted in aqueous environments. It is generally reliable for coupling to primary amines.

  • HATU is a more powerful coupling reagent that often provides higher yields and faster reaction times, particularly for sterically hindered or otherwise challenging substrates. Its main drawback is the higher cost.

For novel conjugations, it is recommended to perform small-scale pilot reactions with both methods to determine the most effective and efficient approach for your specific application.

References

Characterization of Antibody-Drug Conjugates Featuring the (S,E)-TCO2-PEG3-acid Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the characterization of Antibody-Drug Conjugates (ADCs) synthesized using the (S,E)-TCO2-PEG3-acid linker. It offers a comparative perspective against alternative linker technologies and presents supporting experimental data from established analytical methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of ADCs.

The this compound linker is a bioorthogonal chemical tool that enables the conjugation of a drug payload to an antibody. It features a trans-cyclooctene (TCO) moiety that reacts specifically with a tetrazine-modified component in a bioorthogonal click chemistry reaction, and a PEG3 spacer to enhance solubility and provide distance between the antibody and the payload. The terminal carboxylic acid allows for flexible conjugation strategies.[1][2]

Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, profoundly influencing its efficacy and safety.[3][4][5] An optimal DAR ensures potent anti-tumor activity while minimizing off-target toxicity. Several biophysical techniques are employed to determine the average DAR and the distribution of drug-loaded species.

Table 1: Comparison of Common Methods for DAR Determination

Method Principle Advantages Limitations Typical Application
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.Simple, rapid, and requires minimal sample preparation.Provides only the average DAR, not the distribution. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly.Rapid estimation of average DAR for in-process control.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the antibody.Provides information on the distribution of different DAR species.Requires method development for each ADC. May not be suitable for all linker-drug combinations.Most widely used method for detailed DAR analysis and drug load distribution, especially for cysteine-linked ADCs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the reduced ADC, allowing for quantification of drug loading on each chain.Provides detailed information on drug distribution at the subunit level.Requires reduction of the antibody, which can be a source of variability. May not resolve heterogeneous lysine-linked conjugates.Detailed DAR analysis and drug load distribution, particularly for cysteine-linked ADCs.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species and determines their mass, allowing for precise DAR calculation and identification of different drug-loaded species.Highly accurate and provides detailed information on DAR distribution and the presence of unconjugated linkers or drugs.Requires specialized instrumentation and expertise.Detailed characterization of ADC heterogeneity and by-products.

In Vitro Stability Assessment

The stability of an ADC in circulation is crucial for its therapeutic window. Premature release of the cytotoxic payload can lead to systemic toxicity, while a highly stable linker is required to ensure the drug is delivered to the target tumor cells.

Table 2: Comparison of In Vitro Stability Assays

Assay Principle Information Gained Alternative Linker Comparison
Plasma Stability The ADC is incubated in plasma from different species (e.g., human, mouse, rat) over time. The amount of intact ADC and released payload is quantified by methods like LC-MS or ELISA.Rate of drug deconjugation, identification of cleavage sites, and potential for off-target toxicity.Cleavable Linkers (e.g., Val-Cit): Designed to be cleaved by lysosomal enzymes, should show stability in plasma but release the payload in the presence of specific enzymes. Non-Cleavable Linkers (e.g., SMCC): Generally exhibit high plasma stability as they rely on antibody degradation for payload release.
Lysosomal Stability The ADC is incubated with lysosomal enzymes (e.g., Cathepsin B) to simulate the intracellular environment.Efficiency of payload release within the target cell.This compound (as part of a non-cleavable construct): Expected to be stable. Cleavable Linkers: Should demonstrate efficient payload release.
Thermal and pH Stability The ADC is subjected to a range of temperatures and pH values to assess its physical and chemical integrity using techniques like size-exclusion chromatography (SEC) and differential scanning calorimetry (DSC).Propensity for aggregation, degradation, and determination of optimal storage conditions.Linker chemistry can influence the overall protein stability. PEGylated linkers, like this compound, can sometimes improve solubility and reduce aggregation.

In Vitro Cytotoxicity Evaluation

The ultimate goal of an ADC is to selectively kill cancer cells. In vitro cytotoxicity assays are essential to determine the potency and specificity of the ADC.

Table 3: Comparison of In Vitro Cytotoxicity Assays

Assay Principle Key Metrics Alternative Linker Comparison
Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Measures the metabolic activity of viable cells after treatment with the ADC.IC50/EC50: The concentration of ADC that inhibits cell growth or viability by 50%.The efficiency of payload release from different linkers will directly impact the IC50 value. A more efficiently cleaved linker may lead to a lower IC50.
Apoptosis Assay (e.g., Annexin V/PI staining) Detects the induction of programmed cell death (apoptosis) in target cells upon ADC treatment using flow cytometry.Percentage of apoptotic cells, differentiation between early and late apoptosis.The mechanism of action of the payload will determine the apoptotic response. The linker's role is to deliver the payload effectively.
Bystander Killing Assay Co-culture of antigen-positive and antigen-negative cells to assess the ability of the released payload to kill neighboring cancer cells that do not express the target antigen.Extent of cell death in antigen-negative bystander cells.Cleavable Linkers with membrane-permeable payloads: Can induce a significant bystander effect. Non-Cleavable Linkers: The bystander effect is generally limited as the payload is released after antibody degradation and may be less cell-permeable.

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Column: A HIC column (e.g., Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Sample Loading: The ADC sample (typically 1 mg/mL) is injected onto the column.

  • Gradient Elution: A decreasing salt gradient is applied using a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated based on the relative area of each peak.

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 144 hours).

  • Sample Preparation: The plasma samples are processed to isolate the ADC. This can be achieved through affinity capture using protein A/G beads.

  • Analysis: The amount of intact ADC and released drug is quantified using LC-MS. For intact ADC analysis, the sample is deglycosylated and analyzed by mass spectrometry. For free drug analysis, the sample is extracted and analyzed by LC-MS/MS.

  • Data Analysis: The percentage of intact ADC remaining at each time point is plotted to determine the stability profile.

Protocol 3: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
  • Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with a serial dilution of the ADC, a non-targeting control ADC, and the free drug. Untreated cells serve as a negative control.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Luminescence Measurement: CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis: The luminescence data is normalized to the untreated control, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic model.

Visualizations

ADC_Characterization_Workflow ADC Characterization Workflow cluster_synthesis ADC Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker This compound Linker->ADC Payload Drug Payload Payload->ADC DAR DAR Determination (HIC, LC-MS) ADC->DAR Stability Stability Assessment (Plasma, Lysosomal) ADC->Stability Aggregation Aggregation Analysis (SEC) ADC->Aggregation Cytotoxicity Cytotoxicity Assays (IC50) ADC->Cytotoxicity Bystander Bystander Effect Cytotoxicity->Bystander Internalization Internalization Assay Cytotoxicity->Internalization PK Pharmacokinetics Cytotoxicity->PK Efficacy Efficacy Studies PK->Efficacy Toxicity Toxicology Efficacy->Toxicity

Caption: A flowchart illustrating the key stages in the characterization of an Antibody-Drug Conjugate.

DAR_Determination_Methods Methods for DAR Determination cluster_methods Analytical Techniques cluster_outputs Information Obtained ADC ADC Sample UV_Vis UV/Vis Spectroscopy ADC->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC RP_HPLC Reversed-Phase HPLC (after reduction) ADC->RP_HPLC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC->LC_MS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Dist DAR Distribution HIC->DAR_Dist RP_HPLC->Avg_DAR RP_HPLC->DAR_Dist Subunit_Load Subunit Drug Load RP_HPLC->Subunit_Load LC_MS->Avg_DAR LC_MS->DAR_Dist Heterogeneity Heterogeneity Profile LC_MS->Heterogeneity ADC_Mechanism_of_Action Generalized ADC Mechanism of Action ADC_circulating 1. ADC in Circulation Tumor_Cell 2. Binding to Tumor Antigen ADC_circulating->Tumor_Cell Internalization 3. Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Payload_Release 5. Payload Release Lysosome->Payload_Release Apoptosis 6. Induction of Cell Death (Apoptosis) Payload_Release->Apoptosis Bystander_Effect Bystander Killing of Neighboring Tumor Cells Payload_Release->Bystander_Effect

References

Safety Operating Guide

Navigating the Safe Disposal of (S,E)-TCO2-PEG3-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of (S,E)-TCO2-PEG3-acid, both in its pure form and in solution, should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Hazard Assessment of Components

The disposal considerations for this compound are informed by the properties of its primary components:

ComponentChemical GroupKnown and Potential Hazards
(S,E)-TCO Trans-cycloocteneHighly reactive due to ring strain. May be flammable and can emit toxic fumes in a fire. The specific hazards of many TCO derivatives have not been thoroughly investigated.[1]
PEG3 Polyethylene glycolGenerally considered to have low toxicity and is used to improve solubility.[1] While biodegradable, it should not be released into wastewater systems as it can affect the biological and chemical oxygen demand in treatment processes.[3]
Acid Carboxylic AcidCan be corrosive. Neutralization may be required depending on institutional and local regulations.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form: as an unreacted reagent, within a reaction mixture, or as a contaminant on labware.

1. Unused or Expired Reagent:

  • Containment: Keep the reagent in its original, securely sealed container whenever possible.

  • Labeling: Ensure the container is clearly marked with a hazardous waste tag that includes the full chemical name: "this compound".

  • Segregation: Store the waste container separately from incompatible materials.

2. Reaction Mixtures:

  • Quenching: For reaction mixtures containing this compound, a thorough quenching of the reaction is a mandatory prerequisite to disposal to neutralize any remaining reactive TCO.

  • Collection: Collect the quenched reaction mixture in a designated, chemically resistant container with a secure lid. Label the container with all its chemical constituents.

3. Contaminated Solid and Liquid Waste:

  • Solid Waste: All materials that have come into contact with this compound, such as gloves, weighing paper, and absorbent pads, must be treated as hazardous waste. Collect these materials in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste from Cleaning: Solvents used to rinse glassware contaminated with the reagent should be collected as hazardous liquid waste. The initial rinse of a container that held the chemical should be collected and disposed of as hazardous waste.

4. Final Disposal:

  • Contact EHS: The preferred and safest method for the final disposal of all collected waste is to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. They will arrange for the pickup and proper disposal of the hazardous waste in accordance with all local, regional, and national regulations.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its waste streams down the sanitary sewer.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Waste Identification cluster_1 Categorization cluster_2 Action cluster_3 Final Disposal A This compound Waste Stream B Unused Reagent A->B C Reaction Mixture A->C D Contaminated Materials (Gloves, Glassware, etc.) A->D E Label & Segregate B->E F Quench Reaction C->F G Collect in Designated Hazardous Waste Container D->G E->G F->G H Contact EHS for Pickup G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling (S,E)-TCO2-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,E)-TCO2-PEG3-acid. The following procedures are designed to ensure safe handling, use, and disposal of this chemical compound.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related compounds, including tetrazine and PEG derivatives, dictate a cautious approach to personal protection. The primary potential hazards are associated with skin, eye, and respiratory irritation.[1][2] Therefore, the following personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Inspect gloves for integrity before each use.[1][3]
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles of the compound.[1]
Body Protection Laboratory coatA standard, fully-buttoned lab coat is required to protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated areaAll work should be conducted in a chemical fume hood to minimize the inhalation of any dust or aerosols.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical to minimize exposure risk when handling this compound. The following diagram and steps outline the recommended procedure from preparation to post-experiment cleanup.

prep Preparation handling Handling and Use prep->handling Proceed to experiment cleanup Cleanup handling->cleanup Experiment complete disposal Waste Disposal cleanup->disposal Segregate waste storage Storage cleanup->storage Store unused reagent

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation :

    • Before handling, ensure all required PPE is correctly worn.

    • Verify that a chemical fume hood is available and functioning correctly.

    • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

  • Handling and Use :

    • Conduct all manipulations of the compound within the chemical fume hood.

    • Avoid direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the laboratory area.

    • If weighing the solid form, do so carefully to avoid generating dust.

  • Storage of Unused Reagent :

    • This compound should be stored at -20°C in a tightly sealed container.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety. All waste generated should be treated as hazardous chemical waste.

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled hazardous waste containerIncludes unused compound, contaminated weigh paper, and pipette tips.
Liquid Waste Labeled hazardous waste containerIncludes solutions containing the compound and solvent rinses of glassware.
Contaminated Sharps Sharps containerIncludes needles and syringes used to handle solutions of the compound.
Contaminated PPE Labeled hazardous waste bagIncludes used gloves and disposable lab coats.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary to mitigate potential harm.

exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation spill Spill exposure->spill

References

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